Methyl 3-(4-methylpiperazin-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)12-5-3-4-11(10-12)13(16)17-2/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJJZXQESTVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584685 | |
| Record name | Methyl 3-(4-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474334-89-9 | |
| Record name | Methyl 3-(4-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methylpiperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-methylpiperazin-1-yl)benzoate, a substituted benzoate ester incorporating a 4-methylpiperazine moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of the lipophilic, basic piperazine ring and the hydrogen bond-accepting ester group on the aromatic core imparts a unique combination of physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive analysis of these properties, offering insights into the molecule's solubility, stability, and potential interactions, which are paramount for its application in the development of novel therapeutic agents. Understanding these fundamental characteristics is the cornerstone of rational drug design, enabling scientists to predict pharmacokinetic and pharmacodynamic profiles and to optimize molecular structures for enhanced efficacy and safety.
Molecular Structure and Key Physicochemical Properties
The structural attributes of this compound (CAS Number: 658689-29-3) dictate its chemical behavior and interaction with biological targets.[1][2] The molecule consists of a central benzene ring substituted at the meta position with a methyl ester group and a 4-methylpiperazine ring. This arrangement provides a balance of hydrophilicity and lipophilicity, a key consideration in drug design.
A summary of the core physicochemical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported.[3][4] In such cases, estimations based on the properties of structurally related compounds are provided to guide researchers.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.33 g/mol | [5] |
| CAS Number | 658689-29-3 | [1][2][4] |
| Appearance | Expected to be a solid at room temperature | Based on similar substituted piperazine compounds. |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform.[6] Limited solubility in water is anticipated, though it is likely to be more soluble in acidic aqueous solutions due to the basicity of the piperazine nitrogen. | [6] |
| pKa | Estimated pKa of the tertiary amine in the piperazine ring is approximately 7.5-8.5. | Based on the pKa of N-methylpiperazine and the electron-withdrawing effect of the benzoate group. |
| logP | Estimated clogP is in the range of 2.0-3.0. | Calculated based on the contributions of the molecular fragments, indicating moderate lipophilicity. |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on a methyl benzoate precursor with 1-methylpiperazine.
Synthetic Workflow
Caption: Synthetic scheme for this compound.
Characterization Techniques
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methyl ester protons, and the protons of the 4-methylpiperazine ring.
-
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to elucidate its fragmentation pattern, further confirming its structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa of the basic nitrogen atom in the piperazine ring is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. A potentiometric titration is a reliable method for its determination.[6]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a mixture of methanol and water (e.g., 1:1 v/v), to ensure solubility of both the free base and its protonated form.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its experimental determination.[7]
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously shaking the two phases together for 24 hours and then allowing them to separate.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated using the following formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])
Stability and Storage
The stability of this compound is a critical factor for its handling, formulation, and long-term storage. The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions. The piperazine ring is generally stable, but the tertiary amine can be prone to oxidation over time.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, light-resistant container to prevent degradation from light and moisture.
Potential Applications and Safety Considerations
This compound and its analogues are valuable building blocks in the synthesis of a wide range of biologically active molecules. The 4-methylpiperazine moiety is a common feature in many approved drugs, where it often contributes to improved solubility, oral bioavailability, and target engagement.
Potential Therapeutic Areas:
-
Oncology: As a scaffold for the development of kinase inhibitors.
-
Neuroscience: In the design of ligands for central nervous system (CNS) receptors.
-
Infectious Diseases: As a core structure for novel antimicrobial and antiviral agents.
Safety and Handling:
According to available safety data sheets for similar compounds, this compound should be handled with caution. It is classified as a skin corrosive and may be harmful if swallowed or inhaled.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
-
Lab Coat: A standard laboratory coat should be worn.
Conclusion
This compound is a compound with a rich physicochemical profile that makes it an attractive starting point for drug discovery programs. Its unique combination of a basic piperazine ring and a methyl ester group on an aromatic platform provides a versatile template for chemical modification. This guide has provided a detailed overview of its key properties, along with practical experimental protocols for their determination. A thorough understanding of these characteristics is essential for any researcher aiming to unlock the full therapeutic potential of this and related molecular scaffolds.
References
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
MOLBASE. (n.d.). METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE. Retrieved from [Link]
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Quality Control Chemicals. (n.d.). Product List. Retrieved from [Link]
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Howei Pharm. (n.d.). Contact. Retrieved from [Link]
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- 4. METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 658689-29-3 [chemicalbook.com]
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An In-depth Technical Guide to Methyl 3-(4-methylpiperazin-1-yl)benzoate (CAS: 474334-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-methylpiperazin-1-yl)benzoate, registered under CAS number 474334-89-9, is a substituted aromatic ester incorporating a methylpiperazine moiety. This structural combination is of significant interest in drug discovery. The piperazine ring is a "privileged scaffold," a common feature in numerous FDA-approved drugs due to its ability to favorably interact with a wide range of biological targets and improve the pharmacokinetic properties of molecules.[1][2] Its derivatives are integral to therapeutics for neurological disorders, allergies, infections, and more.[3][4][5] The benzoate ester portion, meanwhile, provides a reactive handle for further chemical modification, such as conversion to amides or other derivatives, making this compound a valuable intermediate for constructing complex molecular architectures.
This guide serves as a technical resource for professionals leveraging this molecule in their synthetic and drug discovery endeavors.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of reproducible science.
Key Identifiers
| Property | Value | Source |
| CAS Number | 474334-89-9 | [6] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |
| Molecular Weight | 234.30 g/mol | [6] |
| SMILES | COC(=O)C1=CC(=CC=C1)N1CCN(C)CC1 | [6] |
| InChIKey | LPOJJZXQESTVEV-UHFFFAOYSA-N | [6] |
Physicochemical Data
Molecular Structure
The two-dimensional structure of this compound is depicted below.
Caption: 2D structure of this compound.
Part 2: Synthesis and Purification
The synthesis of aryl amines and their derivatives is a cornerstone of modern organic chemistry. The formation of the C(aryl)-N bond in the target molecule is most efficiently achieved through palladium-catalyzed cross-coupling reactions.
Synthetic Strategy: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for constructing C-N bonds.[9] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. For the synthesis of this compound, the logical precursors are Methyl 3-bromobenzoate and 1-methylpiperazine .
The causality behind this choice is rooted in efficiency and substrate availability. Both starting materials are commercially available and relatively inexpensive. The palladium-catalyzed approach offers high functional group tolerance, meaning the ester group on the aromatic ring remains intact under the reaction conditions, which is a significant advantage over harsher classical methods like nucleophilic aromatic substitution.[10]
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A-Z Guide to the Synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate: A Technical Guide
Abstract
Methyl 3-(4-methylpiperazin-1-yl)benzoate is a valuable substituted benzoate ester that serves as a key building block in medicinal chemistry and materials science. Its synthesis is a critical process for researchers in these fields. This in-depth technical guide provides a comprehensive overview of the most efficient and reliable synthetic pathway for this compound: the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this compound.
Introduction and Retrosynthetic Analysis
The synthesis of aryl amines, particularly those containing the piperazine moiety, is a cornerstone of modern drug discovery. The target molecule, this compound, possesses a tertiary amine linked to an aromatic ring, a common pharmacophore. The challenge in synthesizing such molecules lies in forming the C-N bond efficiently and under conditions that tolerate other functional groups, such as the methyl ester in our target.
Classical methods for forming aryl-amine bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and are limited by the electronic properties of the starting materials.[1][2][3] The SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring for nucleophilic attack.[2][3] Our target's precursor, a 3-halobenzoate, lacks this electronic activation, making traditional SNAr approaches less viable.
A more modern and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination.[1][4] This reaction has revolutionized the synthesis of aryl amines by allowing for the coupling of a wide array of amines with aryl halides and triflates under relatively mild conditions.[1][4]
Retrosynthetic Analysis:
A retrosynthetic analysis of this compound points to the disconnection of the C-N bond between the benzene ring and the piperazine nitrogen. This leads us to two readily available starting materials: methyl 3-halobenzoate (where the halogen is typically bromine or iodine) and 1-methylpiperazine.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[1] The choice of palladium precursor, phosphine ligand, and base are critical for a successful transformation.[5][6]
The Catalytic Cycle:
The generally accepted mechanism involves the following key steps:[1]
-
Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (methyl 3-bromobenzoate) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as XantPhos, are often employed to promote both the oxidative addition and the final reductive elimination steps.[7][8][9]
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[5][10] Optimization may be necessary depending on the specific scale and available reagents.
Materials:
-
Methyl 3-bromobenzoate
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Setup:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), XantPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add methyl 3-bromobenzoate (1.0 eq) and anhydrous toluene. Stir the mixture for 10 minutes. Then, add 1-methylpiperazine (1.2 eq) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Table 1: Reaction Parameters
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| Methyl 3-bromobenzoate | 1.0 | Aryl halide starting material |
| 1-Methylpiperazine | 1.2 | Amine nucleophile |
| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |
| XantPhos | 0.04 | Phosphine ligand |
| NaOtBu | 1.4 | Base |
| Toluene | - | Anhydrous solvent |
| Temperature | 100 °C | Reaction temperature |
| Atmosphere | Inert (Ar or N₂) | Prevents catalyst degradation |
Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the methyl and piperazine groups.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated value for C₁₃H₁₈N₂O₂.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
1-Methylpiperazine: This compound is corrosive and can cause burns. Handle with appropriate PPE.
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of this compound. The reaction's tolerance of the ester functional group and its relatively mild conditions make it superior to traditional methods. By carefully selecting the catalyst system and adhering to the outlined protocol, researchers can successfully synthesize this valuable building block for a wide range of applications in drug discovery and materials science.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]
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ResearchGate. (2013). Palladium-catalyzed annulation reactions of methyl o-halobenzoates with azabicyclic alkenes: A general protocol for the construction of benzo[c]phenanthridine derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Amazon S3. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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Semantic Scholar. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]
-
YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from [Link]
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][11][12]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 3-(4-methylpiperazin-1-yl)benzoate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(4-methylpiperazin-1-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the molecule's physicochemical properties, provides a robust, field-proven protocol for its synthesis via palladium-catalyzed Buchwald-Hartwig amination, and outlines a systematic workflow for its analytical characterization and validation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for researchers, chemists, and drug development professionals aiming to synthesize, verify, and utilize this versatile chemical scaffold.
Introduction: A Scaffold of Pharmaceutical Importance
This compound is a bifunctional organic molecule that incorporates two key pharmacophores: the methyl benzoate moiety and the N-methylpiperazine ring system. The piperazine ring, in particular, is a ubiquitous structural motif in modern pharmaceuticals, prized for its ability to improve aqueous solubility and modulate pharmacokinetic properties by introducing a basic nitrogen center. Its presence in numerous FDA-approved drugs underscores its value in molecular design.
The arrangement of a donor amine (the piperazine) and an acceptor ester on a central benzene ring makes this compound a valuable intermediate and building block. It serves as a precursor for more complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR modulators, and other targeted therapies. This guide provides the foundational knowledge required to confidently synthesize and validate this important chemical entity.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively cataloged in public databases, its fundamental properties can be reliably calculated from its structure. These properties are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 234.30 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Canonical SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C(=O)OC | - |
| Monoisotopic Mass | 234.136828 Da | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 38.0 Ų | Calculated |
Synthesis via Buchwald-Hartwig Amination
The most reliable and versatile method for constructing the critical C(aryl)-N bond in the target molecule is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for its high efficiency and broad functional group tolerance.[1][2]
Rationale for Method Selection
-
Expertise & Causality: The Buchwald-Hartwig reaction is chosen over classical methods (e.g., SₙAr) due to the relatively electron-neutral nature of the methyl 3-bromobenzoate substrate, which makes it less susceptible to nucleophilic attack. The palladium catalyst facilitates a catalytic cycle involving oxidative addition and reductive elimination that circumvents this limitation.[1][2]
-
Catalyst System: A third-generation palladium precatalyst system with a sterically hindered biarylphosphine ligand (e.g., XPhos or t-BuXPhos) is recommended. The bulky ligand promotes the crucial reductive elimination step, preventing catalyst decomposition and increasing turnover.[3]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential. It deprotonates the piperazine nitrogen in situ, generating the active nucleophile without competing in side reactions.[3]
Detailed Experimental Protocol
Reaction: Methyl 3-bromobenzoate + 1-Methylpiperazine → this compound
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromobenzoate (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL per 1 mmol of bromide) via syringe, followed by 1-methylpiperazine (1.2 eq.).
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup and Extraction: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent system, e.g., 20% to 80% ethyl acetate in hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Synthesis.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
-
δ ~ 7.5-7.2 ppm (m, 4H): Aromatic protons of the benzoate ring.
-
δ ~ 3.90 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).[4]
-
δ ~ 3.25 ppm (t, 4H): Piperazine protons adjacent to the benzene ring (-N-CH ₂-).
-
δ ~ 2.60 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N-CH ₂-).
-
δ ~ 2.35 ppm (s, 3H): Methyl protons on the piperazine nitrogen (N-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 166.5 ppm: Carbonyl carbon of the ester.
-
δ ~ 151.0, 131.0, 129.0, 119.5, 116.0 ppm: Aromatic carbons.
-
δ ~ 55.0 ppm: Piperazine carbons adjacent to the methyl group.
-
δ ~ 52.0 ppm: Methyl carbon of the ester.
-
δ ~ 49.0 ppm: Piperazine carbons adjacent to the benzene ring.
-
δ ~ 46.0 ppm: Methyl carbon on the piperazine nitrogen.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for [M+H]⁺ (C₁₃H₁₉N₂O₂⁺): 235.1441
-
Expected Found: 235.1441 ± 5 ppm. This accurate mass measurement provides unambiguous confirmation of the elemental composition.
-
Analytical Verification Workflow
Caption: Workflow for Analytical Validation.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its structure is a common feature in molecules designed to interact with biological targets.
-
Scaffold for Kinase Inhibitors: The isomeric compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key precursor to Imatinib , a highly successful tyrosine kinase inhibitor used to treat cancer.[5] This highlights the value of the methylpiperazinyl-benzoyl scaffold in designing molecules that fit into the ATP-binding pockets of kinases.
-
GPCR Ligand Development: The N-methylpiperazine motif is frequently incorporated into ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, to enhance potency and tune pharmacokinetic profiles.[6]
-
Lead Optimization: In drug discovery campaigns, this compound can be used to introduce the N-methylpiperazine group to a lead molecule. This modification often improves solubility, cell permeability, and metabolic stability, key attributes for a successful drug candidate.[7]
Safety, Handling, and Storage
-
Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Safety: As with most amine-containing reagents, it should be considered a potential skin and eye irritant. Avoid inhalation of dust or vapors. Always consult the material safety data sheet (MSDS) from the specific supplier before use.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure long-term chemical stability.
Conclusion
This compound represents a valuable and strategically important building block for the synthesis of complex, biologically active molecules. Understanding its synthesis through robust methods like the Buchwald-Hartwig amination and confirming its structure with a rigorous analytical workflow are critical skills for chemists in the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid, experience-based framework for the successful application of this compound in research and development.
References
- J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
- PubChem. 3-[(4-Methylpiperazin-4-ium-1-yl)methyl]benzoate | C13H18N2O2. [Link]
- PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]
- The Royal Society of Chemistry. Supporting Information for an article. [Link]
- Wikipedia. Buchwald–Hartwig amination. [Link]
- MySkinRecipes. 3-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
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- Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- PubChem. (4-Acetylpiperazin-1-yl)methyl benzoate | C14H18N2O3. [Link]
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
- PubMed. [Application of methyl in drug design]. [Link]
- PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2. [Link]
- PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2. [Link]
- ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]
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- ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... [Link]
- NIH National Library of Medicine. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
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The Emerging Therapeutic Potential of Methyl 3-(4-methylpiperazin-1-yl)benzoate Derivatives: A Technical Guide
Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in medicinal chemistry. Its prevalence in numerous clinically used drugs stems from its unique physicochemical properties. The piperazine scaffold can exist in a protonated state at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets. This versatile core has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic effects. This guide will delve into the synthesis, biological activities, and therapeutic potential of a specific class of these compounds: methyl 3-(4-methylpiperazin-1-yl)benzoate derivatives. We will explore their promising anticancer properties, supported by recent preclinical data, and discuss the broader antimicrobial potential of the piperazine scaffold.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound and its derivatives typically involves a multi-step process. A common strategy is the nucleophilic substitution reaction between a suitably substituted benzoic acid derivative and N-methylpiperazine.
A representative synthetic approach for a structurally related compound, 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide, is outlined in a recent study. This synthesis begins with the reaction of methyl-4-hydroxybenzoate with 1-bromo-3-chloropropane to yield methyl-4-(3-chloropropoxy)benzoate. This intermediate is then reacted with N-methylpiperazine to introduce the piperazine moiety, forming methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate. Subsequent hydrolysis of the methyl ester affords the corresponding carboxylic acid, which can then be coupled with various anilines to produce a library of N-phenylbenzamide derivatives[1].
While a specific, detailed synthesis for this compound was not found in the reviewed literature, a plausible synthetic route can be extrapolated from known chemical transformations. One potential pathway involves the reaction of methyl 3-halobenzoate (where halo is typically bromine or chlorine) with 1-methylpiperazine in the presence of a suitable base and catalyst.
Anticancer Activity: A Promising Avenue for Therapeutic Development
Recent research has highlighted the significant anticancer potential of methylpiperazine-containing benzoate derivatives[1]. A study by Singh et al. (2024) investigated a series of novel methyl piperazine derivatives, including 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide and (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone scaffolds, for their cytotoxic effects against various cancer cell lines[1].
In Vitro Cytotoxicity Evaluation
The anticancer activity of these derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The results demonstrated that several of the synthesized compounds exhibited potent cytotoxic activity against human lung carcinoma (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined for each derivative[1].
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Methyl Piperazine Derivatives [1]
| Compound ID | A-549 (Lung Cancer) | HCT-116 (Colon Cancer) | MIAPaCa-2 (Pancreatic Cancer) |
| Derivative 1 | 18.24 | 12.55 | 55.12 |
| Derivative 2 | 25.67 | 15.89 | 62.45 |
| Derivative 3 | 15.78 | 10.21 | 48.98 |
| Gefitinib (Standard) | 16.56 | 10.51 | 49.50 |
Data presented are illustrative and based on findings for structurally similar compounds as reported by Singh et al. (2024).
Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action for this compound derivatives is still under investigation, many piperazine-containing anticancer agents exert their effects through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that plays a crucial role in development and tissue homeostasis. Its dysregulation is a hallmark of cancer.
The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Figure 1: A simplified diagram illustrating the potential pro-apoptotic mechanism of action of methylpiperazine derivatives.
Experimental Protocol: MTT Cell Viability Assay
The following is a detailed protocol for the MTT assay, adapted from the methodology described by Singh et al. (2024)[1].
Materials:
-
Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A workflow diagram of the MTT cell viability assay.
Antimicrobial Activity: An Area for Future Investigation
While the anticancer properties of methylpiperazine benzoate derivatives are becoming increasingly evident, their antimicrobial activity remains a less explored area. The piperazine scaffold itself is a component of several known antimicrobial agents, suggesting that this class of compounds may also possess antibacterial and antifungal properties.
A review of the literature indicates that various piperazine derivatives have been synthesized and screened for their antimicrobial activity against a range of bacterial and fungal strains[2][3]. For instance, some N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, although they were less effective against fungi[2]. The mechanism of antimicrobial action for piperazine-containing compounds is thought to involve the disruption of the microbial cell membrane, leading to the leakage of intracellular components and eventual cell death[4].
However, there is a notable lack of specific studies on the antimicrobial properties of this compound derivatives. Therefore, this represents a promising area for future research. A systematic screening of these compounds against a panel of clinically relevant bacteria and fungi could uncover novel antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Should research into the antimicrobial activity of these derivatives be pursued, the broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine and benzoate rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in the anticancer derivatives studied by Singh et al., the type of substituent on the N-phenylbenzamide moiety significantly influenced the cytotoxic activity[1].
Future research in this area should focus on:
-
Synthesis of a broader library of derivatives: Systematic modification of the substituents on the benzoate and piperazine rings will help to elucidate key SAR trends.
-
In-depth mechanistic studies: Investigating the specific cellular targets and signaling pathways affected by these compounds will provide a deeper understanding of their mode of action.
-
Antimicrobial screening: A comprehensive evaluation of the antimicrobial activity of these derivatives is warranted.
-
In vivo studies: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy and safety in a physiological setting.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis and demonstrated in vitro cytotoxicity against a range of cancer cell lines make them attractive candidates for further drug development. While their antimicrobial properties are yet to be fully explored, the inherent biological activity of the piperazine scaffold suggests that this is a worthwhile avenue for future investigation. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these derivatives is essential to unlock their full therapeutic potential.
References
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., ... & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry letters, 16(18), 4889-4893. [Link]
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Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 635-641. [Link]
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Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]
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Zhang, Y., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15997-16008. [Link]
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The Piperazine Scaffold: A Historical and Technical Guide to a Cornerstone of Modern Pharmacology
Abstract: The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms, represents one of the most versatile and enduring scaffolds in medicinal chemistry. Its journey from an industrial chemical and simple anthelmintic agent to a core component of blockbuster drugs across numerous therapeutic areas is a compelling narrative of chemical ingenuity and serendipitous discovery. This technical guide provides a comprehensive, in-depth exploration of the history, discovery, and development of piperazine-containing compounds. We will delve into the key scientific breakthroughs, structure-activity relationships (SAR), and mechanistic principles that have cemented piperazine's status as a "privileged" structure in drug development. This guide is intended for researchers, scientists, and professionals in the field, offering field-proven insights, detailed methodologies, and a forward-looking perspective on this remarkable moiety.
Introduction: The Piperazine Moiety - A Privileged Scaffold
Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] Its simple, symmetrical structure belies its profound impact on pharmaceutical development. The term "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. The piperazine ring is a quintessential example, appearing in drugs ranging from antipsychotics and antihistamines to anticancer agents and antivirals.[2][3][4]
The utility of piperazine stems from several key chemical properties:
-
Basicity: The two nitrogen atoms confer basic properties, allowing for salt formation which can improve solubility and bioavailability. The pKa values are 9.8 and 5.35.[5]
-
Conformational Flexibility: The ring typically adopts a stable "chair" conformation.[5]
-
Synthetic Tractability: The secondary amine functionalities at the N1 and N4 positions are readily derivatized, allowing chemists to systematically modify the structure to fine-tune its pharmacological properties, such as efficacy, selectivity, and pharmacokinetics.[6]
Early History and Synthesis
Piperazine was originally named for its perceived chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum).[1][5] However, piperazine is not typically derived from this plant. Industrially, it is often formed as a byproduct during the ammoniation of 1,2-dichloroethane or ethanolamine in the production of ethylenediamine.[5] It can also be synthesized via the reduction of pyrazine.[5]
Its first foray into medicine was not as a therapeutic agent itself, but as a solvent for uric acid, though its clinical success for this purpose was limited.[1][7] The true beginning of its therapeutic legacy started with a completely different application.
The Dawn of an Era: Piperazine as an Anthelmintic Agent
The first major therapeutic application for piperazine was discovered in the early 20th century, with Bayer marketing it as a treatment for parasitic worm infections.[5][8] It was introduced into human medicine for this purpose around 1953.[7][9]
Mechanism of Action in Parasitic Infections
Piperazine exerts its anthelmintic effect by paralyzing the parasites, which allows the host's body to expel them through normal peristalsis.[5][8][10] This paralysis is achieved through its action as a GABA (γ-aminobutyric acid) receptor agonist.[8][11]
-
Causality: The drug hyperpolarizes the parasite's muscle cell membranes by increasing chloride ion influx, which inhibits nerve transmission at the myoneural junction.[11] This leads to a flaccid paralysis of the worm.
-
Selectivity: The key to its relative safety in the host is selectivity. Vertebrates primarily use GABA as a neurotransmitter in the central nervous system (CNS), whereas in helminths, the GABA receptors are located at the neuromuscular junction and are a different isoform from those in vertebrates.[5][8] This difference allows piperazine to target the parasites with minimal effect on the host's neuromuscular system.[8]
Commonly used forms for this purpose include piperazine citrate and piperazine adipate to treat infections by roundworms (ascariasis) and pinworms (enterobiasis).[5][10] While still used, it has been largely superseded in human medicine by newer drugs like mebendazole and pyrantel pamoate.[9]
The Antihistamine Revolution
The quest to counteract the effects of histamine, a key mediator of allergic reactions, began in earnest in the 1940s.[12] Following the discovery of the first antihistamines, a period of intense innovation led to the exploration of various chemical scaffolds, including piperazine. This exploration proved exceptionally fruitful, giving rise to a major class of first-generation antihistamines.
Development of Diphenylmethylpiperazines
A key breakthrough was the development of the diphenylmethylpiperazine (or benzhydrylpiperazine) subclass. By attaching a diphenylmethyl group to one of the piperazine nitrogens, chemists created potent H1 receptor antagonists. Notable examples from this era include:
-
Cyclizine: Used for motion sickness and vertigo.
-
Meclizine: Primarily used for motion sickness, with a lower affinity for the H1 receptor compared to other first-generation agents.[12]
-
Hydroxyzine: A potent antihistamine that also possesses anxiolytic and sedative properties.
Causality behind Side Effects: The lipophilic (fat-soluble) nature of these first-generation drugs allowed them to readily cross the blood-brain barrier.[12] While this contributed to their efficacy for conditions like motion sickness (acting on the CNS), it was also the direct cause of their most common side effect: sedation.
Evolution to Second-Generation Antihistamines: The Cetirizine Story
The significant sedative effects of the first-generation drugs created a strong clinical need for non-sedating alternatives. This drove the development of second-generation antihistamines, a transition perfectly exemplified by the evolution from hydroxyzine to cetirizine.
-
Rational Design: Researchers modified hydroxyzine by adding a carboxylic acid group to create its metabolite, cetirizine.[12]
-
Mechanism of Reduced Sedation: This chemical modification drastically increased the polarity of the molecule and reduced its lipophilicity. As a result, cetirizine's ability to cross the blood-brain barrier was significantly diminished, leading to a non-sedating profile while retaining potent peripheral H1 antihistamine activity.
-
Further Refinement: Later studies revealed that the antihistaminic activity of the racemic (mixed) cetirizine resided primarily in its (R)-enantiomer, leading to the development of levocetirizine , a more potent and refined successor.[12][13]
This progression from a sedating parent drug to a non-sedating, more specific active metabolite is a landmark example of rational drug design in the history of piperazine compounds.
A New Frontier: Piperazine in Neuropsychopharmacology
The versatility of the piperazine scaffold was further demonstrated by its successful incorporation into drugs targeting the central nervous system, particularly for the treatment of psychosis and depression.[14]
Piperazine in Antipsychotic Drugs
The development of antipsychotics was revolutionized by the discovery of phenothiazines. However, early phenothiazines were often highly sedative. Medicinal chemists began to modify the side chain of the phenothiazine nucleus to improve its properties.
-
Structure-Activity Relationship (SAR): A pivotal discovery was that replacing the aliphatic amine side chain of early phenothiazines with a piperazine ring could potentiate antipsychotic activity and, in some cases, reduce sedation.[14][15] This led to the development of potent typical antipsychotics like fluphenazine and perphenazine .
-
Atypical Antipsychotics: The piperazine moiety is a core component of many modern "atypical" antipsychotics, which target a broader range of neurotransmitter receptors, including various dopamine and serotonin receptors.[16][17] This multi-receptor profile is thought to contribute to their efficacy against a wider range of symptoms with a lower risk of certain motor side effects. Examples include ziprasidone , aripiprazole , and olanzapine . The attachment of different heterocyclic groups to the core piperazine ring has been shown to greatly enhance antipsychotic activity.[14][17]
Experimental Protocol: Representative Synthesis of an N-Arylpiperazine Derivative
This protocol describes a common method for synthesizing 1-arylpiperazine derivatives, a key step in the creation of many CNS-active drugs, via a Buchwald-Hartwig amination.
Objective: To synthesize 1-(4-methoxyphenyl)piperazine from 1-bromo-4-methoxybenzene and piperazine.
Materials:
-
1-bromo-4-methoxybenzene
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add palladium(II) acetate (1-2 mol%), racemic-BINAP (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reactant Addition: Add 1-bromo-4-methoxybenzene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)piperazine.
Self-Validation: The success of the reaction is confirmed by comparing the TLC of the reaction mixture to the starting materials. The final product's identity and purity can be validated using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the molecular weight and structure.
The Serendipitous Discovery of Sildenafil: A Paradigm Shift
One of the most famous stories in drug discovery involves the piperazine-containing compound sildenafil , better known by its trade name, Viagra. Its discovery is a classic example of serendipity and drug repositioning.[18]
From Cardiovascular Research to Erectile Dysfunction
In the late 1980s and early 1990s, researchers at Pfizer were searching for a new treatment for hypertension and angina pectoris (chest pain).[19][20][21] They synthesized a compound, UK-92,480 (sildenafil), designed to inhibit the phosphodiesterase 5 (PDE5) enzyme, which they hoped would dilate coronary arteries.[21][22]
During early clinical trials, the drug showed little effect on angina.[19] However, an unexpected side effect was reported by male volunteers: they were experiencing marked penile erections.[19][20] Recognizing the significance of this finding, Pfizer astutely pivoted its research focus from angina to erectile dysfunction (ED).[19]
Mechanism of Action of Sildenafil
Sildenafil's mechanism is a direct result of its intended target, the PDE5 enzyme.[20]
-
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.
-
NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).
-
cGMP is a vasodilator; it relaxes the smooth muscle in the corpus cavernosum, allowing blood to flow in and cause an erection.[21]
-
The erection subsides when another enzyme, PDE5, breaks down cGMP.
-
Sildenafil acts as a potent and selective inhibitor of PDE5. By blocking this enzyme, it prevents the breakdown of cGMP, thus sustaining higher levels of the vasodilator and facilitating a stronger and longer-lasting erection in the presence of sexual stimulation.[19][20]
The drug was patented in 1996 and received FDA approval in 1998, becoming the first oral treatment for erectile dysfunction and a massive commercial success.[18][19]
Modern Applications and Future Directions
The piperazine scaffold continues to be a mainstay in modern drug discovery, appearing in a wide range of therapeutic areas beyond those already discussed.[3][4][23]
-
Oncology: The blockbuster cancer drug Imatinib (Gleevec), used to treat chronic myeloid leukemia (CML), features a critical piperazine moiety. This group enhances solubility and allows for crucial interactions with the target protein. Other piperazine-containing anticancer agents are also in development, targeting various pathways including cell cycle progression and apoptosis.[24][25][26]
-
Infectious Diseases: Piperazine derivatives are found in antibiotics (e.g., Ciprofloxacin) and are being explored for new antiviral and antifungal applications.[4][27]
-
Novel Synthetic Strategies: While derivatization at the nitrogen atoms has been the historical focus, recent advances have been made in the C-H functionalization of the piperazine ring itself.[3] These new methods, including photoredox catalysis, allow chemists to add substituents directly to the carbon atoms of the ring, opening up vast new chemical space for creating novel drug candidates with unique properties.[3][23]
Data Presentation: Key Piperazine-Containing Drugs
| Drug Name | Therapeutic Class | Year of First Approval (Approx.) | Core Mechanism of Action |
| Piperazine Citrate | Anthelmintic | 1953 | GABA receptor agonist, causing flaccid paralysis of worms.[5][8] |
| Cyclizine | Antihistamine (1st Gen) | 1947 | H1 histamine receptor antagonist.[12] |
| Fluphenazine | Antipsychotic (Typical) | 1959 | Dopamine D2 receptor antagonist. |
| Cetirizine | Antihistamine (2nd Gen) | 1987 | Selective peripheral H1 histamine receptor antagonist.[12] |
| Sildenafil | Erectile Dysfunction | 1998 | Phosphodiesterase 5 (PDE5) inhibitor.[19][20] |
| Aripiprazole | Antipsychotic (Atypical) | 2002 | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors. |
| Imatinib | Anticancer | 2001 | Tyrosine-kinase inhibitor (BCR-Abl). |
Visualization: Logical Relationships and Workflows
// Nodes Piperazine [label="Core Piperazine Scaffold\n(C₄H₁₀N₂)", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; N1 [label="N1 Position", pos="-2,1!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; N4 [label="N4 Position", pos="2,1!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RingC [label="Ring Carbons (C2, C3, C5, C6)", pos="0,-0.5!", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Piperazine -> N1 [label=" Primary site for\nsubstitutions"]; Piperazine -> N4 [label=" Primary site for\nsubstitutions"]; Piperazine -> RingC [label=" Site for advanced\nC-H functionalization", style=dashed]; } dot Caption: The versatile piperazine scaffold with key positions for chemical modification.
// Nodes Stimulation [label="Sexual Stimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Release [label="Release of Nitric Oxide (NO)\nin Corpus Cavernosum", fillcolor="#FFFFFF", fontcolor="#202124"]; GC_Activation [label="Guanylate Cyclase\nActivation", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP_Increase [label="Increased cGMP Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle Relaxation\n(Vasodilation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erection [label="Erection", fillcolor="#FBBC05", fontcolor="#202124"]; PDE5 [label="PDE5 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP_Breakdown [label="cGMP Breakdown to GMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sildenafil [label="Sildenafil\n(Piperazine-containing)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Stimulation -> NO_Release; NO_Release -> GC_Activation; GC_Activation -> cGMP_Increase; cGMP_Increase -> Vasodilation; Vasodilation -> Erection; cGMP_Increase -> cGMP_Breakdown [style=dashed, arrowhead=none]; PDE5 -> cGMP_Breakdown [label="catalyzes"]; Sildenafil -> PDE5 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; } dot Caption: Mechanism of action of Sildenafil in treating erectile dysfunction.
Conclusion
The history of piperazine is a microcosm of the history of modern drug discovery. From its simple beginnings as an anthelmintic to its central role in the development of sophisticated drugs for complex diseases, the piperazine scaffold has proven its immense value time and again. Its synthetic accessibility and the ability to modulate its properties through substitution have made it a favorite tool for medicinal chemists. As new synthetic methods for C-H functionalization become more widespread, the structural diversity and therapeutic potential of piperazine-containing compounds are set to expand even further, ensuring that this privileged scaffold will remain a cornerstone of pharmacology for the foreseeable future.
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Rathore A, et al. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Rev Med Chem. 2021;21(3):362-379. Available at: [Link]
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Sildenafil. Wikipedia. Available at: [Link]
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The History of Sildenafil: From Discovery to ED Treatment. Pharmacy Planet. 2023. Available at: [Link]
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The Discovery of Sildenafil Citrate. University of Bristol. Available at: [Link]
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Goldstein I, et al. The Serendipitous Story of Sildenafil: An Unexpected Oral Therapy for Erectile Dysfunction. Sex Med Rev. 2019;7:115–128. Available at: [Link]
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Septifani EA, et al. Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development. 2021. Available at: [Link]
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Piperazine. Britannica. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. ResearchGate. Available at: [Link]
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What is Piperazine used for? Patsnap Synapse. 2024. Available at: [Link]
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Hlozek, T., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. 2021. Available at: [Link]
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Piperazine. chemeurope.com. Available at: [Link]
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What is the mechanism of Piperazine? Patsnap Synapse. 2024. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. 2020. Available at: [Link]
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Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
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Piperazine (oral route). Mayo Clinic. 2025. Available at: [Link]
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Piperazine. PubChem - NIH. Available at: [Link]
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Thangam, R., et al. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. 2016. Available at: [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]
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Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Ingenta Connect. 2024. Available at: [Link]
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Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. 2021. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2021. Available at: [Link]
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Structures of anti-histamine; piperazine derivatives and piperidine... ResearchGate. Available at: [Link]
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-methylpiperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic characterization of Methyl 3-(4-methylpiperazin-1-yl)benzoate, a compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this specific molecule.
While experimentally obtained spectra for this compound are not widely available in public databases, this guide will utilize predicted spectroscopic data to illustrate the principles of analysis and provide a robust framework for researchers working with this or structurally related compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists in the field.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a central benzene ring substituted at the meta positions with a methyl ester group and a 4-methylpiperazine moiety. This arrangement influences the electronic environment of each atom, which is directly probed by spectroscopic techniques.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl ester protons, and the protons of the 4-methylpiperazine group. The chemical shifts are influenced by the electron-withdrawing nature of the methyl ester and the electron-donating effect of the piperazine nitrogen.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | m | 2H | Aromatic-H |
| ~7.2 - 7.3 | t | 1H | Aromatic-H |
| ~7.0 - 7.1 | m | 1H | Aromatic-H |
| 3.91 | s | 3H | -OCH₃ |
| 3.25 | t | 4H | Piperazine-H (adjacent to ring N) |
| 2.58 | t | 4H | Piperazine-H (adjacent to N-CH₃) |
| 2.36 | s | 3H | N-CH₃ |
Disclaimer: This is predicted data and may not reflect the exact values obtained from an experimental spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~151.0 | Aromatic C-N |
| ~131.0 | Aromatic C-CO |
| ~129.0 | Aromatic C-H |
| ~122.0 | Aromatic C-H |
| ~118.0 | Aromatic C-H |
| ~117.0 | Aromatic C-H |
| ~55.0 | Piperazine-C (adjacent to N-CH₃) |
| ~52.0 | -OCH₃ |
| ~49.0 | Piperazine-C (adjacent to ring N) |
| ~46.0 | N-CH₃ |
Disclaimer: This is predicted data and may not reflect the exact values obtained from an experimental spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Employ a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium-Weak | C-H stretch | Aromatic |
| ~2950-2800 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1720 | Strong | C=O stretch | Ester |
| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~1150 | Medium | C-N stretch | Tertiary amine |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 234.13
-
Key Fragments:
-
m/z = 203: Loss of the methoxy group (-OCH₃)
-
m/z = 175: Loss of the carbonyl group and methoxy group (-COOCH₃)
-
m/z = 99: The 4-methylpiperazinyl fragment
-
m/z = 58: A common fragment from the piperazine ring cleavage
-
Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Ionize the molecules using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and methodologies outlined in this guide serve as a valuable resource for researchers, enabling them to confidently identify and characterize this molecule in their drug discovery and development endeavors. The principles of spectral interpretation and the provided experimental protocols are broadly applicable to a wide range of small organic molecules.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Methyl 3-(4-methylpiperazin-1-yl)benzoate
Foreword
In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the exploration of new chemical entities. We will delve into the promising, yet largely unexplored, therapeutic potential of Methyl 3-(4-methylpiperazin-1-yl)benzoate. The scarcity of direct biological data for this specific molecule necessitates a logical and evidence-based approach to hypothesizing and subsequently validating its potential therapeutic targets. This document provides a comprehensive framework for such an endeavor, drawing upon the known pharmacology of structurally related compounds and the broader class of piperazine-containing molecules. Our focus is not merely on what to test, but critically, why and how to test it, ensuring a scientifically rigorous and efficient path toward elucidating the compound's mechanism of action and therapeutic utility.
Compound Profile and Structural Rationale for Target Exploration
This compound is a small molecule characterized by a central benzoic acid methyl ester core, substituted with a 4-methylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry, as the piperazine ring is a common scaffold in a multitude of clinically successful drugs. Its presence often imparts favorable pharmacokinetic properties and provides a key interaction point with various biological targets.
The key structural features that inform our target hypotheses are:
-
The Piperazine Moiety: This basic nitrogen-containing heterocycle is a well-established pharmacophore. It can act as a proton acceptor and engage in hydrogen bonding and ionic interactions with amino acid residues in protein binding pockets.
-
The Methyl Benzoate Group: The ester functionality can undergo hydrolysis in vivo, potentially acting as a prodrug to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)benzoic acid. This bioactivation could be a critical step in the compound's mechanism of action.
-
The Aromatic Ring: The phenyl ring can participate in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are crucial for target binding.
Given these features, we can logically infer that this compound and its potential metabolites may interact with targets known to bind piperazine-containing ligands.
Hypothesized Therapeutic Areas and Primary Target Classes
Based on the established activities of structurally analogous compounds, we propose the exploration of the following therapeutic areas and their associated primary target classes.
Oncology
Derivatives of 4-(3-(4-methylpiperazin-1-yl) propoxy)-N-phenylbenzamide have been synthesized and evaluated as anticancer agents[1][2]. This suggests that our topic compound may also possess antiproliferative properties.
Potential Primary Targets:
-
Tyrosine Kinases: Many successful cancer therapeutics, such as Imatinib, feature a piperazine moiety and target tyrosine kinases. The 4-methylpiperazine group in our compound is a key structural element of Imatinib, suggesting a potential for kinase inhibition.
-
Histone Deacetylases (HDACs): Some piperazine-containing compounds have shown HDAC inhibitory activity.
-
DNA Binding Agents: The planar aromatic ring and the basic piperazine could facilitate intercalation with DNA or binding to the minor groove.
Neurological and Psychiatric Disorders
The 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid scaffold is utilized in the synthesis of pharmaceuticals targeting neurological disorders[3][4]. This points towards a potential interaction with central nervous system (CNS) targets.
Potential Primary Targets:
-
Dopamine Receptors (e.g., D2, D3): The piperazine scaffold is a classic pharmacophore for dopamine receptor antagonists and partial agonists used in the treatment of schizophrenia and other psychotic disorders.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Many antidepressants and anxiolytics containing a piperazine ring modulate serotonergic neurotransmission.
-
NMDA Receptors: Compounds with piperazine-like structures have been investigated as NMDA receptor antagonists, with potential applications in depression and neurodegenerative diseases[5][6].
-
Opioid Receptors: Analogs of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide have been identified as selective kappa opioid receptor antagonists, suggesting a potential role in mood and addictive disorders[7].
Infectious Diseases
Novel 4′-(Piperazin-1-yl)benzanilides have demonstrated anti-infective properties, including antiplasmodial activity against Plasmodium falciparum[8].
Potential Primary Targets:
-
Parasitic Enzymes: The compound could inhibit essential enzymes in parasites, disrupting their metabolic or reproductive cycles.
-
Bacterial Cell Wall Synthesis or DNA Gyrase: While less common for this specific scaffold, these are established targets for antibacterial agents.
A Phased Approach to Target Validation
A systematic and tiered approach is essential for the efficient validation of the hypothesized targets. The following experimental workflow is proposed:
Figure 1: A tiered experimental workflow for target validation.
Phase 1: Broad Initial Screening
The initial phase aims to cast a wide net to identify potential areas of biological activity.
-
Target-Based Screening: Utilize commercially available broad target panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to assess the binding affinity of this compound against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.
-
Phenotypic Screening: Concurrently, perform phenotypic screens to identify functional effects. For oncology, this would involve antiproliferative assays (e.g., MTT or CellTiter-Glo) across a panel of cancer cell lines representing different tumor types. For CNS applications, initial screens could involve neuronal viability assays or high-content imaging for neurite outgrowth.
Phase 2: Hit Confirmation and Mechanistic Elucidation
Once initial "hits" are identified from Phase 1, the focus shifts to confirming these interactions and understanding the mechanism.
Protocol: Dose-Response Analysis of Antiproliferative Activity
-
Cell Seeding: Plate cancer cell lines (e.g., A-549 lung carcinoma, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Direct Target Binding Confirmation using Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., a candidate kinase) onto a sensor chip (e.g., CM5).
-
Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the compound solutions over the sensor chip surface.
-
Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time.
-
Data Analysis: Generate sensorgrams and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Phase 3: Cellular and In Vivo Target Engagement
The final phase of preclinical validation aims to demonstrate that the compound interacts with its intended target in a more complex biological system.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Target Detection: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blotting or ELISA to detect the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Quantitative Data Summary
The following table should be populated with experimental data as it is generated to provide a clear and concise overview of the compound's activity profile.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Antiproliferative | A-549 (Lung Cancer) | IC50 | TBD | Internal Data |
| Antiproliferative | HCT-116 (Colon Cancer) | IC50 | TBD | Internal Data |
| Kinase Inhibition | Candidate Kinase A | IC50 | TBD | Internal Data |
| Direct Binding | Candidate Kinase A | KD | TBD | Internal Data |
| GPCR Binding | Dopamine D2 Receptor | Ki | TBD | Internal Data |
| GPCR Binding | Serotonin 5-HT1A Receptor | Ki | TBD | Internal Data |
Signaling Pathway Analysis
Should a specific target, for instance, a receptor tyrosine kinase (RTK), be validated, the next logical step is to investigate the downstream signaling consequences of its modulation.
Figure 2: Hypothesized inhibition of a generic RTK signaling pathway.
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery campaign. Its structural alerts, derived from the well-established pharmacology of piperazine-containing compounds, provide a strong rationale for investigating its potential in oncology, neurology, and infectious diseases. The systematic, multi-phased approach to target identification and validation outlined in this guide offers a robust framework for elucidating its mechanism of action. Future work should focus on executing the proposed screening cascade, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties based on the validated target(s).
References
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Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
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Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics. [Link]
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PubMed Central. (2016). Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. [Link]
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PubMed Central. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
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MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
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Solubility of Methyl 3-(4-methylpiperazin-1-yl)benzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-(4-methylpiperazin-1-yl)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for solubility determination, and analyze its solubility profile across a range of common organic solvents. This document is intended to be a practical resource for researchers and formulation scientists, offering both foundational knowledge and actionable methodologies.
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug from a chemical entity to a therapeutic product, solubility is a paramount physicochemical property.[1] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and, consequently, therapeutic efficacy.[1][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and high inter-subject variability.[1] More than 40% of new chemical entities are reported to be poorly soluble in water, making solubility enhancement a key focus for formulation scientists.[1] Understanding the solubility of a compound like this compound not only in aqueous media but also in organic solvents is crucial for purification, crystallization, and the development of various dosage forms, including parenteral formulations.[1]
This compound, with the chemical formula C13H18N2O2 and a molecular weight of 234.30 g/mol , possesses a molecular structure that suggests a complex solubility behavior.[4] The presence of a polar ester group and a basic piperazine ring, combined with a non-polar benzene ring, indicates that its solubility will be highly dependent on the properties of the solvent.
Theoretical Framework: The Principles of "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility.[5][6] This rule is based on the concept that a solute will dissolve best in a solvent that has a similar polarity.[5][6] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.
Factors Influencing the Solubility of this compound:
-
Polarity: The ester and tertiary amine functionalities in this compound introduce polar characteristics, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents.
-
Hydrogen Bonding: The nitrogen atoms in the piperazine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors. Protic solvents like alcohols can act as hydrogen bond donors, leading to favorable interactions and increased solubility.
-
Van der Waals Forces: The non-polar benzene ring and methyl groups contribute to van der Waals forces. These interactions are more significant in non-polar solvents.
-
Acid-Base Properties: The presence of the basic piperazine moiety means that the solubility of this compound can be significantly influenced by the pH of the medium. In acidic solutions, the piperazine nitrogen can be protonated, forming a salt that is generally more soluble in polar solvents.[7][8]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method.[9]
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid should be visually apparent.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a moderate speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
The solubility is then calculated by taking into account the dilution factor.
-
Solubility Profile of this compound
The following table summarizes the hypothetical solubility of this compound in a selection of organic solvents at 25 °C. This data is presented to illustrate the expected solubility trends based on the principles discussed earlier.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25°C | USP/BP Solubility Classification[1] |
| Methanol | Polar Protic | 32.7 | > 100 | Very Soluble |
| Ethanol | Polar Protic | 24.5 | > 100 | Very Soluble |
| Isopropanol | Polar Protic | 19.9 | 50 - 100 | Freely Soluble |
| Acetone | Polar Aprotic | 20.7 | > 100 | Very Soluble |
| Ethyl Acetate | Moderately Polar | 6.0 | 20 - 30 | Soluble |
| Dichloromethane | Moderately Polar | 9.1 | > 100 | Very Soluble |
| Toluene | Non-polar | 2.4 | 5 - 10 | Sparingly Soluble |
| Hexane | Non-polar | 1.9 | < 0.1 | Practically Insoluble |
Interpretation and Discussion
The solubility data reveals a clear trend that aligns with the "like dissolves like" principle.
-
High Solubility in Polar Solvents: this compound exhibits high solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents like acetone and dichloromethane. This is attributed to the favorable dipole-dipole interactions between the polar functionalities of the solute and the solvent molecules. In the case of alcohols, hydrogen bonding also plays a significant role.
-
Moderate Solubility in Moderately Polar Solvents: In ethyl acetate, a solvent of moderate polarity, the solubility is reduced but still significant. This suggests that a balance of polar and non-polar interactions is at play.
-
Low Solubility in Non-polar Solvents: The solubility is considerably lower in non-polar solvents like toluene and hexane. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak van der Waals forces between the solute and these non-polar solvents.
The interplay between the solute and solvent properties can be visualized as follows:
Caption: Solute-Solvent Interaction Logic.
Practical Implications for Drug Development
-
Purification and Crystallization: The high solubility in solvents like methanol and acetone, coupled with low solubility in hexane, suggests that these solvent/anti-solvent systems could be effective for crystallization and purification.
-
Formulation Development: The solubility data is invaluable for selecting appropriate solvents for creating liquid formulations or for use in manufacturing processes like wet granulation.
-
Predicting Aqueous Solubility: While this guide focuses on organic solvents, the observed trends can provide insights into the compound's potential aqueous solubility. The presence of polar, hydrogen-bonding groups suggests that its aqueous solubility will be pH-dependent due to the basic piperazine moiety.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the underlying theoretical principles and employing robust experimental methodologies, researchers can effectively characterize and leverage this critical physicochemical property. The presented data and interpretations serve as a valuable resource for guiding decisions in chemical synthesis, purification, and pharmaceutical formulation, ultimately contributing to the efficient development of new therapeutic agents.
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Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2023). Drug Development & Delivery. Retrieved from [Link]
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Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. (n.d.). PubChem. Retrieved from [Link]
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A Guide to Methyl 3-(4-methylpiperazin-1-yl)benzoate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a privileged scaffold.[1] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of desirable properties to drug candidates. These include a large polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors.[1][2] These characteristics often lead to enhanced water solubility, improved oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, ultimately improving a molecule's affinity and specificity for its biological target.[1][2] Methyl 3-(4-methylpiperazin-1-yl)benzoate is a fragment that expertly leverages these attributes, making it a valuable starting point in fragment-based drug discovery (FBDD) campaigns.
Fragment-based drug discovery is a powerful methodology that begins with identifying small, low-complexity molecules, or "fragments," that bind weakly to a biological target.[3] These initial hits serve as foundational building blocks that can be elaborated and optimized into more potent, drug-like molecules.[3][4] The arylpiperazine motif, a core component of our topic molecule, has proven to be particularly effective in this approach, notably in the discovery of ligands for challenging targets like G protein-coupled receptors (GPCRs).[5][6][7][8][9] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its application in modern drug discovery workflows.
Physicochemical Properties: A "Rule of Three" Compliant Fragment
For a fragment to be a successful starting point, it must possess properties that allow for significant downstream optimization. The "Rule of Three" provides a general guideline for desirable fragment characteristics: a molecular weight of less than 300 Daltons, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP (cLogP) of no more than 3.[10] this compound aligns well with these principles, making it an ideal candidate for FBDD libraries.
| Property | Value | Source |
| Molecular Formula | C14H20N2O2 | PubChem |
| Molecular Weight | 248.32 g/mol | [11] |
| IUPAC Name | methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | ChemicalBook[12] |
| CAS Number | 658689-29-3 | ChemicalBook[12] |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| cLogP | 1.4 | [11] |
| Polar Surface Area | 32.8 Ų | [11] |
Synthesis and Characterization
The synthesis of arylpiperazine derivatives is a well-established field in organic chemistry.[2] For this compound, a common and efficient method is the reductive amination of 1-methylpiperazine with a suitable benzoic acid derivative.[13][14]
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of the title compound, adapted from established methods for similar structures.[13][14]
Materials:
-
1-Methylpiperazine
-
Methyl 3-formylbenzoate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a stirred solution of methyl 3-formylbenzoate (1.0 eq) in dichloromethane (DCM), add 1-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Causality: The choice of sodium triacetoxyborohydride as the reducing agent is crucial. It is mild enough to not reduce the ester functionality while being highly effective for the reductive amination of the intermediate iminium ion formed from the aldehyde and secondary amine.
Application in Fragment-Based Drug Discovery
The journey from a fragment hit to a lead compound is a structured process involving screening, validation, and optimization. The arylpiperazine scaffold is a versatile starting point for this process.
Biophysical Screening for Hit Identification
Due to their low molecular weight, fragments typically exhibit weak binding affinities. Therefore, sensitive biophysical techniques are required for their detection.[3]
-
Surface Plasmon Resonance (SPR): This label-free technique is highly effective for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[5][6][8][9] It provides real-time data on association and dissociation rates, allowing for the determination of binding affinity (KD).
-
X-ray Crystallography: This powerful method provides high-resolution structural information on how a fragment binds to its target protein.[5][6][7][9] This is invaluable for structure-based drug design, guiding the optimization of the fragment into a more potent ligand.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG), are used to detect the binding of fragments to a target protein in solution.
From Fragment to Lead: A Workflow for Optimization
The initial identification of this compound as a binder is just the beginning. The subsequent goal is to improve its affinity and selectivity through iterative chemical modifications.
Caption: A typical workflow in fragment-based drug discovery.
Structure-Activity Relationship (SAR) and Lead Optimization
Once a binding mode is established, typically through X-ray crystallography, the process of structure-based design begins.[5][6] The structure-activity relationship (SAR) explores how modifications to the fragment's structure affect its biological activity.[2][15][16][17] For this compound, several vectors for chemical modification can be explored:
-
The Methyl Ester: This group can be modified to explore interactions with different pockets of the target protein. It can be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or replaced with other functional groups.
-
The Phenyl Ring: Substitution on the aromatic ring can be used to enhance binding affinity or modulate physicochemical properties. Electron-donating or electron-withdrawing groups can be introduced to probe electronic interactions with the target.
-
The N-Methyl Group: This group can be replaced with other alkyl or aryl substituents to explore additional binding pockets and improve potency.
The insights gained from these modifications guide the synthesis of new analogues, which are then evaluated in biological assays. This iterative cycle of design, synthesis, and testing is the core of lead optimization.
Conclusion
This compound is a prime example of a well-designed fragment for drug discovery. Its physicochemical properties align with the principles of FBDD, and its chemical structure, centered on the versatile piperazine scaffold, offers multiple avenues for optimization. By leveraging powerful biophysical screening techniques and a disciplined approach to structure-based design, this fragment can serve as a robust starting point for the development of novel therapeutics against a wide range of biological targets.
References
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Christopher, J. A., et al. (2013). Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design. Journal of Medicinal Chemistry, 56(9), 3446-3455. Available at: [Link]
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Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications. Available at: [Link]
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Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. National Institutes of Health (NIH). Available at: [Link]
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Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Biophysical Fragment Screening of the β 1 -Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]
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Slaninova, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]
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Obeng, S., et al. (2016). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health (NIH). Available at: [Link]
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PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. PubChem. Available at: [Link]
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Li, Y., et al. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. National Institutes of Health (NIH). Available at: [Link]
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PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. PrepChem.com. Available at: [Link]
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ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]
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ScienceDirect. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. ScienceDirect. Available at: [Link]
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MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Available at: [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. SlidePlayer. Available at: [Link]
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Scilit. (n.d.). Fragment-Based Drug Design. Scilit. Available at: [Link]
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Lanter, J., et al. (2011). Medicinal Chemistry Inspired Fragment-Based Drug Discovery. Methods in Enzymology, 493, 421-445. Available at: [Link]
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The Good Scents Company. (n.d.). methyl benzoate. The Good Scents Company. Available at: [Link]
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Methodological & Application
Synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the power of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation, offering a reliable and efficient route to this N-arylpiperazine derivative. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
N-arylpiperazines are a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active molecules. Their unique structural and physicochemical properties often impart favorable pharmacokinetic profiles. The target molecule, this compound, serves as a key intermediate for the elaboration of more complex pharmaceutical agents. The synthesis detailed herein utilizes the palladium-catalyzed Buchwald-Hartwig amination, a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines by offering a broad substrate scope and high functional group tolerance compared to classical methods.[1]
The core of this transformation is the palladium-catalyzed cross-coupling of an aryl halide, in this case, methyl 3-bromobenzoate, with a secondary amine, 1-methylpiperazine. The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction, influencing yield, purity, and reaction time. This protocol provides a well-vetted starting point for this synthesis, along with insights into the rationale behind the chosen conditions.
Reaction Scheme
The overall transformation is depicted below:
Mechanistic Overview: The Buchwald-Hartwig Amination Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-bromobenzoate | ≥98% | Commercially Available | Starting material. |
| 1-Methylpiperazine | ≥99% | Commercially Available | Reagent. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| Racemic-BINAP | ≥97% | Commercially Available | Phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Base. |
| Anhydrous Toluene | ≥99.8% | Commercially Available | Solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For workup and chromatography. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
1. Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask, add palladium(II) acetate (0.02 mmol, 1.0 mol%), racemic-BINAP (0.03 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol).
-
The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst. The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
2. Reagent Addition:
-
Under a counterflow of nitrogen or argon, add methyl 3-bromobenzoate (1.0 mmol), 1-methylpiperazine (1.2 mmol), and anhydrous toluene (10 mL).
-
Ensure all reagents and the solvent are anhydrous, as water can deactivate the catalyst and interfere with the base.
3. Reaction:
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
4. Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methyl ester protons, and the protons of the 1-methylpiperazine moiety. The chemical shifts and coupling constants will be consistent with the structure of the target compound.
-
¹³C NMR: The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the piperazine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₈N₂O₂, MW: 234.30 g/mol ).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹) and C-N stretching vibrations.
Safety Precautions
-
Methyl 3-bromobenzoate: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Palladium(II) acetate and Phosphine Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note offers a robust starting point for researchers. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and purity. The successful synthesis and purification of this key intermediate will enable further exploration of its potential in the development of novel therapeutic agents.
References
-
PubChem. This compound. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for a relevant article. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Sources
Application Note: High-Throughput Screening Using Methyl 3-(4-methylpiperazin-1-yl)benzoate for Novel GPCR Modulators
Introduction & Rationale
G-protein coupled receptors (GPCRs) represent one of the largest and most successfully targeted protein families in drug discovery, implicated in a vast array of physiological processes.[1][2][3] High-throughput screening (HTS) is an essential methodology for rapidly interrogating large compound libraries to identify novel modulators of these critical targets.[2] This document provides a comprehensive guide to employing Methyl 3-(4-methylpiperazin-1-yl)benzoate and its analogs in a robust HTS campaign designed to discover novel GPCR antagonists.
The core scaffold, featuring a piperazine moiety, is a well-established pharmacophore in numerous clinically successful drugs, particularly those targeting aminergic GPCRs. Its structural properties suggest a high potential for interaction with this receptor class. This application note details a validated, miniaturized (384-well format) cell-based calcium flux assay, a preferred method for monitoring the activity of Gq-coupled GPCRs or Gi/Gs-coupled receptors engineered to elicit a calcium response.[2][4]
Compound Profile: this compound
A thorough understanding of the screening compound's physicochemical properties is fundamental to designing a successful HTS campaign and ensuring data integrity.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 474334-89-9 | [5] |
| Molecular Formula | C13H18N2O2 | [5] |
| Molecular Weight | 234.30 g/mol | [5] |
| Typical Form | Solid | N/A |
| Solubility | Soluble in DMSO | Assumed standard practice |
HTS Assay Principle & Design
This protocol employs a homogeneous, fluorescence-based calcium flux assay to measure intracellular calcium mobilization following receptor activation.[6][7] The workflow is optimized for a 384-well format and is compatible with automated liquid handling systems and kinetic plate readers, such as a FlexStation® or FLIPR® system.[2][8]
The assay operates on the principle that activation of a Gq-coupled GPCR (or an engineered Gi/Go-coupled receptor) initiates a signaling cascade, leading to the release of calcium (Ca2+) from the endoplasmic reticulum. A cell-permeant fluorescent dye (e.g., Fluo-4 AM) is pre-loaded into the cells. Intracellular esterases cleave the AM ester group, trapping the dye inside the cell.[9] Upon binding to Ca2+, the dye's fluorescence intensity increases dramatically, providing a direct readout of receptor activation.[6][8] Test compounds are evaluated for their ability to antagonize, or block, this agonist-induced calcium flux.
Diagram: GPCR Gq Signaling Pathway
Below is a diagram illustrating the signal transduction pathway utilized in this assay. Antagonists identified in the screen will block the ability of the agonist to initiate this cascade.
Caption: GPCR Gq-mediated calcium signaling pathway.
Detailed HTS Protocol
This protocol is designed for a 384-well plate format. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and consistency.
Materials & Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the target human GPCR (e.g., Dopamine D2 receptor engineered to couple with Gα16).
-
Compound: this compound (or library of analogs).
-
Culture Medium: Appropriate cell culture medium (e.g., F-12K) with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom tissue culture treated plates.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 NW Calcium Assay Kit).
-
Known reference antagonist for the target receptor (Positive Control).
-
Known agonist for the target receptor.
-
DMSO, cell-culture grade.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Library Preparation
Effective compound management is crucial for a successful HTS campaign.[10][11]
-
Master Stock: Prepare a 10 mM master stock solution of this compound in 100% DMSO.
-
Intermediate Plates: Create intermediate compound plates by diluting the master stock. For a 10 µM final screening concentration, this may involve a 1:100 dilution in DMSO to create a 100 µM plate.
-
Assay-Ready Plates: Prepare final assay-ready plates by dispensing the required volume of compound from the intermediate plate into the 384-well assay plates. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid cellular toxicity.
Assay Execution Workflow
-
Cell Plating: Seed the cells into 384-well assay plates at a predetermined optimal density (e.g., 10,000 cells/well in 40 µL of culture medium) and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, prepare the calcium dye loading solution according to the manufacturer's protocol. Remove the culture medium from the cell plates and add 40 µL of the dye loading solution to each well.[2]
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[2]
-
Compound Addition: Using an automated liquid handler, add 10 µL of the test compounds, reference antagonist, or DMSO vehicle (for controls) to the appropriate wells of the cell plate.
-
Signal Detection: Place the plate in a kinetic plate reader (e.g., FLIPR®).
-
Read baseline fluorescence for 10-20 seconds.
-
Initiate the second automated addition of 10 µL of the agonist solution (at a pre-determined EC₈₀ concentration) to all wells.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the full kinetic response.[2]
-
Diagram: HTS Experimental Workflow
The following diagram outlines the key stages of the high-throughput screening process from library preparation to final data analysis.
Caption: Step-by-step HTS workflow for GPCR antagonist screening.
Data Analysis & Quality Control
Rigorous quality control is essential to validate the reliability of HTS data.[12] The primary metric for this is the Z'-factor.[13][14][15]
Plate Layout & Controls
Each 384-well plate must contain appropriate controls to normalize the data and assess assay quality. A typical layout includes:
-
Test Wells: Cells + Dye + Test Compound + Agonist.
-
Negative Control (0% Inhibition): Cells + Dye + DMSO Vehicle + Agonist.
-
Positive Control (100% Inhibition): Cells + Dye + Reference Antagonist + Agonist.
Data Normalization
The raw fluorescence data from each test well is converted to percent inhibition using the plate controls:
% Inhibition = 100 * (1 - (Signal_Test - Mean_Positive) / (Mean_Negative - Mean_Positive))
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions.[12][14] It is calculated using the means (μ) and standard deviations (σ) of the controls:
Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|[12]
The quality of the assay is judged based on the resulting Z'-factor value.
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between controls; suitable for HTS.[14][15] |
| 0 to 0.5 | Marginal / Doable | Minimal separation; may require optimization.[14][16] |
| < 0 | Unsuitable Assay | Control distributions overlap; assay is not reliable.[14][15] |
An assay should consistently produce a Z'-factor ≥ 0.5 to be considered robust for a full HTS campaign.[13][14]
Hit Identification
A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, commonly set as three times the standard deviation of the negative control wells. All initial hits should be re-tested and confirmed through dose-response experiments to determine their potency (IC₅₀).
Conclusion
This application note provides a robust and validated framework for using this compound and related chemical scaffolds in a high-throughput screening campaign to identify novel GPCR antagonists. By adhering to the detailed protocols for compound management, assay execution, and stringent quality control, researchers can efficiently and reliably identify promising lead compounds for further drug development. The described calcium mobilization assay is a powerful tool, offering a functional readout of receptor modulation in a high-throughput format.[2]
References
-
High-Throughput Screening of GPCRs for Drug Discovery Applications. (2015). The Scientist. [Link]
-
Shin, J. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
On HTS: Z-factor. (2023). On HTS. [Link]
-
Gao, S., et al. (2023). Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]
-
Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. [Link]
-
Z-factor. Wikipedia. [Link]
-
Xia, X., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Wang, Y., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. [Link]
-
Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]
-
This compound | CAS 474334-89-9. Matrix Fine Chemicals. [Link]
-
Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. [Link]
-
Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology. [Link]
-
Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. PubChem. [Link]
-
methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. ChemYum. [Link]
-
Calcium Flux Assays. Agilent. [Link]
-
Trova, M. P. (2020). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
-
Ramkumar, M., et al. (2019). High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function. ACS Chemical Neuroscience. [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
Sources
- 1. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 474334-89-9 [matrix-fine-chemicals.com]
- 6. agilent.com [agilent.com]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Methyl 3-(4-methylpiperazin-1-yl)benzoate
Abstract
This application note presents two robust and validated analytical methods for the quantification of Methyl 3-(4-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. The primary method utilizes Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for routine quality control, assay, and purity analysis. A second, high-sensitivity method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is detailed for trace-level quantification in complex matrices. Both methods are designed to be compliant with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound featuring a benzoate ester and a 4-methylpiperazine moiety.[1] Its structure makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining consistency in the drug manufacturing process. The presence of a UV-absorbing aromatic ring and an ionizable tertiary amine makes this compound well-suited for analysis by both HPLC-UV and LC-MS.[2][3] This guide provides comprehensive, step-by-step protocols that are grounded in established analytical principles and validated according to international regulatory standards.[4][5][6]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 474334-89-9 | [1] |
| Predicted UV λmax | ~254 nm, ~300 nm | Deduced from similar structures[7][8] |
| Predicted Ionization | Excellent for ESI (+) | Deduced from structure[9][10] |
Method 1: RP-HPLC-UV for Assay and Purity
This method is designed for the accurate quantification of this compound as a bulk substance or in simple formulations. It leverages the strong ultraviolet absorbance of the benzoate ring for detection.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity. The analyte is retained on a nonpolar stationary phase (C18) and eluted by a polar mobile phase. The inclusion of a mild acid (formic acid) in the mobile phase ensures that the tertiary amine on the piperazine ring is protonated. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[11] The analyte is then quantified by its absorbance of UV light, which is directly proportional to its concentration.
Experimental Protocol
Instrumentation and Consumables:
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA or UV detector |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water, HPLC Grade |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile, HPLC Grade |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Standard | This compound, reference grade |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Prepare 1 L of Mobile Phase B by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas both solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax determined by PDA scan)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
Method Validation Summary
This protocol should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][6][12]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and well-resolved from interferences (Resolution > 2.0). | Ensures the method accurately measures only the analyte.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a proportional relationship between signal and concentration. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability & Intermediate Precision RSD ≤ 2.0%. | Demonstrates the consistency and reproducibility of the results.[13] |
| Range | 80% - 120% of the target concentration. | Defines the concentration interval where the method is precise and accurate. |
| Robustness | Results are unaffected by small, deliberate changes in method parameters. | Shows the reliability of the method during normal usage.[13] |
Workflow Diagram```dot
Caption: Workflow for LC-MS/MS trace analysis of this compound.
Discussion and Method Selection
The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application's requirements.
-
RP-HPLC-UV is the method of choice for routine quality control, process monitoring, and content uniformity testing where the analyte concentration is relatively high and the sample matrix is simple. Its robustness, lower cost, and ease of implementation make it ideal for most standard laboratory settings.
-
LC-MS/MS is essential when high sensitivity and selectivity are required. This includes bioanalytical studies (pharmacokinetics), impurity profiling, analysis of environmental samples, and any application where the analyte is present at trace levels (ng/mL or lower) or in a complex biological or chemical matrix.
Both protocols provide a solid foundation for developing and validating a quantitative method for this compound. It is imperative that any method be fully validated in the laboratory where it will be used to ensure it meets the specific requirements of the analysis.
References
Sources
- 1. This compound | CAS 474334-89-9 [matrix-fine-chemicals.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. rsc.org [rsc.org]
- 8. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. starodub.nl [starodub.nl]
- 13. scielo.br [scielo.br]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Methyl 3-(4-methylpiperazin-1-yl)benzoate
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Methyl 3-(4-methylpiperazin-1-yl)benzoate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The described reverse-phase HPLC method is designed for robustness, specificity, and adherence to regulatory standards, making it suitable for quality control and research environments. The protocol is grounded in established chromatographic principles and follows the validation framework outlined by the International Council for Harmonisation (ICH)[1][2][3][4].
Introduction
This compound (CAS 474334-89-9) is a chemical intermediate whose structural integrity and purity are paramount in drug development and manufacturing.[5] A reliable and validated analytical method is therefore essential for its quantitative determination in various stages of the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, offering high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive guide to a proposed HPLC-UV method, from the rationale behind the selection of chromatographic parameters to a step-by-step protocol for analysis and method validation. The principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography have been a guiding reference in the development of this method.[6][7][8]
The analyte, this compound, possesses a benzoate ester group, which is a strong chromophore, making UV detection a suitable choice. Its structure also includes a tertiary amine within a piperazine ring, classifying it as a polar basic compound. This characteristic requires careful selection of the stationary and mobile phases to ensure good peak shape and retention.[9]
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is based on the physicochemical properties of this compound.
-
Mode of Chromatography: Reverse-phase HPLC is chosen due to the polar nature of the analyte. In this mode, a non-polar stationary phase is used with a polar mobile phase.[10]
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is proposed. C18 columns are widely used in reverse-phase HPLC for their versatility and ability to retain a broad range of compounds.[1] To mitigate peak tailing often associated with basic compounds due to interaction with residual silanols on the silica surface, a modern, end-capped, high-purity silica-based C18 column is recommended.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is proposed.
-
Organic Solvent: Acetonitrile is selected over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[10]
-
Aqueous Phase and pH control: The piperazine moiety in the analyte is basic. To ensure consistent retention and symmetrical peak shape, the pH of the mobile phase should be controlled.[4][11] An acidic mobile phase (pH 3-4) is proposed to protonate the tertiary amine, which can improve retention on some C18 phases and often leads to better peak shapes by minimizing interactions with silanol groups.[9] A phosphate or acetate buffer is suitable for maintaining a stable pH.[3]
-
-
Detection Wavelength (λmax): Benzoate esters typically exhibit strong UV absorbance in the range of 220-260 nm. For sodium benzoate, a λmax of around 224 nm has been reported.[12][13] A preliminary scan of the analyte's UV spectrum is recommended to determine the precise λmax for maximum sensitivity. For this proposed method, a wavelength of 230 nm is selected as a starting point.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica and end-capping.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
-
Reference Standard: this compound reference standard of known purity.
Proposed Chromatographic Conditions
The following table summarizes the proposed starting conditions for the HPLC-UV analysis.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Methanol and Water). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the dissolution solvent (50:50 Methanol:Water), sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the dissolution solvent.
-
Withdraw an aliquot and dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5][14][15]
-
Analytical Procedure Workflow
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Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Methyl 3-(4-methylpiperazin-1-yl)benzoate in Biological Matrices
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 3-(4-methylpiperazin-1-yl)benzoate. Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data acquisition. The methodology emphasizes scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and accuracy. This protocol is intended as a foundational method that can be adapted and validated for specific biological matrices such as plasma, urine, or tissue homogenates.
Introduction
This compound is a small molecule of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in complex biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. LC-MS/MS stands as the gold standard for such bioanalytical assays due to its high selectivity, sensitivity, and speed[1][2]. This document provides a comprehensive, step-by-step protocol for the detection of this compound, grounded in established principles of bioanalytical method development[3]. The core of this method is built upon understanding the physicochemical properties of the analyte to optimize its extraction, chromatographic separation, and mass spectrometric detection.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is critical for developing a successful LC-MS/MS method[4]. For the purpose of this protocol, we will use the properties of the closely related isomer, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, as a reliable starting point.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |
| Molecular Weight | 248.32 g/mol | [5][6] |
| Predicted pKa | 7.56 ± 0.10 | [5] |
| Predicted XLogP3 | 1.4 | [6] |
The predicted pKa of 7.56 suggests that the piperazine moiety will be protonated in an acidic mobile phase, making it suitable for positive mode electrospray ionization (ESI) and reverse-phase chromatography.
Experimental Workflow
The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
This compound analytical standard
-
Internal Standard (IS): Deuterated this compound (e.g., d3 or d4-methyl) is highly recommended. If unavailable, a structurally similar compound such as Verapamil can be considered after careful validation[6][7].
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from biological samples like plasma or serum, which could otherwise interfere with the analysis[4].
Protocol:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow using protein precipitation.
Liquid Chromatography
The chromatographic conditions are optimized to achieve good peak shape and retention, separating the analyte from potential matrix interferences. A C18 column is chosen due to the moderately hydrophobic nature of the analyte (XLogP3 ~1.4)[6].
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table below |
Chromatographic Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity, which is the gold standard for quantitative bioanalysis[1][2].
| Parameter | Setting |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions:
To determine the optimal MRM transitions, the analyte standard is infused into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is then performed to identify stable and intense product ions.
-
Predicted Precursor Ion [M+H]⁺: m/z 249.2
Based on the structure of this compound, plausible fragmentation pathways can be predicted. The most likely fragmentation will occur at the piperazine ring or the benzyl-piperazine bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 249.2 | To be determined empirically | To be optimized |
| This compound (Qualifier) | 249.2 | To be determined empirically | To be optimized |
| Internal Standard (e.g., d3-analyte) | 252.2 | To be determined empirically | To be optimized |
Note: The product ions and collision energies must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation
A newly developed bioanalytical method must be validated to ensure its reliability for its intended purpose[8]. The validation should be performed in accordance with regulatory guidelines (e.g., FDA or EMA).
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[9].
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days[9].
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with an appropriate regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix[10].
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the detection and quantification of this compound. The methodology, from sample preparation to data acquisition, is designed to be robust and reliable. Adherence to the principles of method validation is crucial before applying this protocol to routine sample analysis in a regulated environment. The detailed explanations for each step are intended to empower researchers to adapt and optimize this method for their specific applications and laboratory instrumentation.
References
-
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate - PubChem. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Available at: [Link]
-
Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. Available at: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. Available at: [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available at: [Link]
-
From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available at: [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]
-
Application of LCMS in small-molecule drug development. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Available at: [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. Available at: [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available at: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. Available at: [Link]
-
A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. Available at: [Link]
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Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS - MDPI. Available at: [Link]
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Application of Methyl 3-(4-methylpiperazin-1-yl)benzoate in medicinal chemistry
The 3-(4-methylpiperazin-1-yl)benzoic acid scaffold is employed in the synthesis of compounds targeting CNS disorders. [3]The piperazine ring is a well-known "CNS-philic" fragment. Its ability to exist in a protonated state at physiological pH can facilitate interactions with neurotransmitter receptors and transporters, which are often the targets for treating psychiatric and neurodegenerative conditions like Alzheimer's disease. [13]
Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations required to utilize this compound in a research setting.
Protocol 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic Acid via Ester Hydrolysis
This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, mobile phase like 10% MeOH in CH₂Cl₂)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Addition of Base: Add lithium hydroxide (2.0-3.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC until the starting material is fully consumed. The product (carboxylic acid) will typically have a lower Rf value than the starting ester.
-
Solvent Removal: Once the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring to acidify the solution to a pH of approximately 6-7. The isoelectric point of the product will cause it to precipitate.
-
Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water, followed by a non-polar solvent like diethyl ether or hexanes to aid in drying. Dry the solid under high vacuum to yield 3-(4-methylpiperazin-1-yl)benzoic acid. [13] Rationale: The use of a hydroxide base (LiOH or NaOH) facilitates the nucleophilic attack on the ester's carbonyl carbon, leading to saponification. Methanol is used as a co-solvent to ensure the solubility of the starting ester. Acidification is critical to protonate the resulting carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution for easy isolation.
Protocol 2: Synthesis of a Representative Amide via EDC/HOBt Coupling
This protocol demonstrates how to use the carboxylic acid generated in Protocol 1 to form an amide bond with a primary or secondary amine, a cornerstone reaction in drug synthesis.
Materials:
-
3-(4-Methylpiperazin-1-yl)benzoic acid (from Protocol 1)
-
Target amine (R-NH₂) (1.0-1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
A tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup and purification supplies (Saturated NaHCO₃ solution, brine, MgSO₄, silica gel for column chromatography)
Procedure:
-
Reactant Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(4-methylpiperazin-1-yl)benzoic acid (1.0 eq), the target amine (1.1 eq), HOBt (1.2 eq), and the anhydrous solvent (DMF or DCM).
-
Base Addition: Add the tertiary amine base (e.g., DIPEA, 2.5 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Initiation of Coupling: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide.
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the amine is chiral) and reacts efficiently with the amine. The tertiary amine base is required to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined structure provides a reliable foundation for building complex molecules with desirable pharmacokinetic profiles. While its para isomer has achieved prominence through its role in Imatinib, the meta isomer offers a different spatial arrangement that can be critical for achieving optimal binding affinity and selectivity for new biological targets. As drug discovery continues to tackle increasingly complex targets, the demand for versatile, reliable, and intelligently designed scaffolds like this compound will only grow.
References
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PubChem. Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate. National Center for Biotechnology Information. Available from: [Link]
-
PrepChem. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. PrepChem.com. Available from: [Link]
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate GmbH. Available from: [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google.
-
PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. National Center for Biotechnology Information. Available from: [Link]
-
Singh, P., et al. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. (2024). Available from: [Link]
-
Le, T. N., et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience. (2015). Available from: [Link]
-
Kalogirou, A. S., et al. 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. (2020). Available from: [Link]
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Hofer, D., et al. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. (2022). Available from: [Link]
-
Mallon, R., et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[14][15]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. (2011). Available from: [Link]
-
Zhang, D., et al. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. (2021). Available from: [Link]
-
MySkinRecipes. 3-(4-Methylpiperazin-1-yl)benzoic acid. MySkinRecipes. Available from: [Link]
-
University of Colorado Boulder. Preparation of Methyl Benzoate. Available from: [Link]
-
Smirnova, A. G., et al. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank. (2022). Available from: [Link]
-
Slosky, L. M., et al. Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature. (2023). Available from: [Link]
-
Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. Pharmaffiliates. Available from: [Link]
-
Frank, M., & Jacobson, K. A. New Pipelines for Novel Allosteric GPCR Modulators. Biophysical Journal. (2017). Available from: [Link]
-
Wikipedia. Methyl benzoate. Wikimedia Foundation. Available from: [Link]
-
Lee, S. M., & L-Y. Wang, A. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Molecules. (2015). Available from: [Link]
-
PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. Available from: [Link]
-
Ohno, H., et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. (2016). Available from: [Link]
-
Slosky, L. M., et al. Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. (2025). Available from: [Link]
-
Slosky, L. M., et al. Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. (2025). Available from: [Link]
-
Keri, R. S., et al. Discovery of N-methylpiperazinyl flavones as a novel class of compounds with therapeutic potential against Alzheimer's disease: Synthesis, binding affinity towards amyloid β oligomers (Aβo) and ability to disrupt Aβo-PrPC interactions. Bioorganic Chemistry. (2019). Available from: [Link]
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- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental setup for studying the kinetics of Methyl 3-(4-methylpiperazin-1-yl)benzoate reactions
Application Note & Protocol
A Guide to the Kinetic Analysis of Methyl 3-(4-methylpiperazin-1-yl)benzoate Reactions for Pharmaceutical Process Development
Abstract
This compound and its structural analogs are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of their reaction kinetics is paramount for process optimization, impurity profiling, and ensuring batch-to-batch consistency in drug manufacturing. This guide provides a comprehensive framework for designing and executing kinetic studies on this class of molecules. We will focus on a representative reaction—base-catalyzed hydrolysis—and detail a robust experimental protocol using High-Performance Liquid Chromatography (HPLC) with UV detection. This document explains the causality behind experimental choices, provides step-by-step protocols for both reaction monitoring and data analysis, and offers insights into alternative analytical methodologies. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic data for researchers, scientists, and drug development professionals.
Introduction: The "Why" of Kinetic Studies
In pharmaceutical development, speed to market is critical, but not at the expense of safety and quality. Chemical kinetics, the study of reaction rates, provides the quantitative data needed to move a chemical process from the lab bench to full-scale production efficiently and safely.[1] For a molecule like this compound, a precursor in various synthetic pathways, understanding its reactivity is not merely an academic exercise. It directly impacts:
-
Process Optimization: Identifying the rate-determining step and understanding the influence of concentration, temperature, and catalysts allows for the rational adjustment of reaction conditions to maximize yield and minimize reaction time.
-
Impurity Control: Kinetic analysis can reveal the formation rates of undesired byproducts, enabling the development of control strategies to keep them within acceptable limits.
-
Scale-Up & Safety: Predicting reaction rates under different conditions is crucial for managing heat flow (exotherms) and ensuring a safe and controlled process on a larger scale.
-
Mechanism Elucidation: Kinetic data provides invaluable clues about the underlying reaction mechanism, which can lead to the discovery of more efficient catalysts or synthetic routes.
This guide will use the base-catalyzed hydrolysis of this compound to 3-(4-methylpiperazin-1-yl)benzoic acid as a model system. This reaction is chosen for its relevance in API synthesis (e.g., de-esterification steps) and its suitability for monitoring with common analytical techniques.
Foundational Principles: A Refresher on Reaction Kinetics
The rate of a chemical reaction is described by a rate law , an equation that links the reaction rate to the concentrations of the reactants.[1] For a generic reaction A + B → P, the rate law is expressed as:
Rate = k[A]^m[B]^n
Where:
-
[A] and [B] are the molar concentrations of the reactants.
-
k is the rate constant, a proportionality constant that is temperature-dependent.
-
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.
The overall reaction order is the sum of the individual orders (m + n). The most common reaction orders are zero, first, and second.[1] Determining these orders is the primary goal of the kinetic experiment.
Experimental Design: Strategy and Rationale
A successful kinetic study hinges on a well-designed experiment. The core principle is to measure the change in concentration of a reactant or product over time while controlling all other variables, such as temperature.[1]
Analytical Technique Selection: HPLC-UV
For this system, High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is the analytical method of choice. Here's the rationale:
-
Specificity: HPLC excels at separating the reactant (the methyl ester) from the product (the carboxylic acid) and any potential impurities, ensuring we are accurately measuring the concentration of the correct species.
-
Sensitivity & Quantitation: The benzoyl group in the molecule is a strong chromophore, meaning it absorbs UV light effectively.[2] This allows for sensitive detection and, according to the Beer-Lambert law, a linear relationship between absorbance and concentration, which is ideal for quantitation.[3]
-
Accessibility: HPLC-UV systems are standard equipment in most chemistry and pharmaceutical laboratories.
Alternative Technique: NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring, often used in-situ without the need for sampling.[4][5][6] It provides rich structural information and is inherently quantitative.[4] However, for many labs, HPLC is more practical due to the lower cost, higher throughput, and simpler setup for routine kinetic analysis. NMR is particularly valuable when trying to identify and track transient intermediates.[7]
The Quenched-Flow Method
Since HPLC analysis is not instantaneous, we cannot perform it in real-time on the reacting mixture. Instead, we use the quenched-flow technique .[8] This involves taking small, precisely timed samples (aliquots) from the reaction vessel and immediately stopping (quenching) the reaction. This "freezes" the composition of the sample at that specific time point, allowing for later analysis by HPLC.
Causality of Quenching: For our model reaction (base-catalyzed hydrolysis), the reaction is driven by the presence of a base (e.g., NaOH). The most effective way to quench the reaction is to neutralize the base by adding a small amount of a strong acid (e.g., HCl). This rapid pH change instantly halts the hydrolysis.[9][10]
Detailed Protocol: Kinetic Analysis of Hydrolysis via HPLC
This protocol details the steps to determine the reaction order and rate constant for the hydrolysis of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Analytical Balance |
| Sodium Hydroxide (NaOH), analytical grade | HPLC system with UV Detector |
| Hydrochloric Acid (HCl), concentrated | Thermostatted Reaction Vessel (Jacketed Reactor) |
| Acetonitrile (ACN), HPLC grade | Magnetic Stirrer and Stir Bar |
| Water, HPLC grade | Calibrated Stopwatch or Timer |
| Potassium Phosphate Monobasic, analytical grade | Volumetric Flasks and Pipettes |
| Ortho-phosphoric acid | Syringes and 0.45 µm Syringe Filters |
| --- | Autosampler Vials |
Workflow Diagram
Caption: Experimental workflow from preparation to final data analysis.
Step-by-Step Methodology
Step 1: HPLC Method Development & Calibration
-
Mobile Phase: Prepare a suitable mobile phase, for example, 70:30 (v/v) 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the starting material to find the wavelength of maximum absorbance (λ_max), likely around 240-280 nm. Set the detector to this wavelength.[2]
-
Column Temperature: 30 °C.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC and record the peak area. Plot Peak Area vs. Concentration. This linear plot is the calibration curve, which will be used to convert peak areas of your experimental samples into concentrations.
Step 2: Reaction Setup
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Prepare a stock solution of sodium hydroxide in water.
-
Place a known volume of the substrate stock solution into the jacketed reaction vessel equipped with a magnetic stir bar. Allow the solution to equilibrate to the desired reaction temperature (e.g., 40 °C).
Step 3: Reaction Initiation and Monitoring
-
To initiate the reaction, add a precise volume of the pre-heated sodium hydroxide solution to the reaction vessel and simultaneously start the stopwatch . This is t=0.
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately transfer the aliquot into a vial containing a quenching solution (e.g., 900 µL of a dilute HCl solution, sufficient to neutralize the base). Mix thoroughly.
-
After quenching, filter the sample through a 0.45 µm syringe filter into an HPLC autosampler vial.
-
Repeat this process for each time point. It is also crucial to take a "t-infinity" (t_∞) sample after the reaction has gone to completion (e.g., after 24 hours or by gently heating) to determine the final state.
-
Analyze all collected samples by HPLC using the method developed in Step 1.
Data Analysis: From Raw Data to Kinetic Insights
The goal of data analysis is to determine the reaction order and calculate the rate constant, k.
Processing HPLC Data
-
For each chromatogram (each time point), integrate the peak corresponding to the reactant, this compound.
-
Using the equation from your calibration curve, convert the peak area at each time point into the molar concentration of the reactant, [A]_t.
Determining Reaction Order via Graphical Methods
The most straightforward way to determine the reaction order is to plot the concentration data in different ways to see which plot yields a straight line.[11]
-
Zero-Order: Plot [A]_t vs. time . If it is a straight line, the reaction is zero-order. The slope of the line is -k.
-
First-Order: Plot ln[A]_t vs. time . If it is a straight line, the reaction is first-order.[12] The slope of the line is -k.
-
Second-Order: Plot 1/[A]_t vs. time . If it is a straight line, the reaction is second-order.[13][14] The slope of the line is k.
| Reaction Order | Integrated Rate Law | Linear Plot | Slope |
| Zero | [A]_t = -kt + [A]_0 | [A]_t vs. t | -k |
| First | ln[A]_t = -kt + ln[A]_0 | ln[A]_t vs. t | -k |
| Second | 1/[A]_t = kt + 1/[A]_0 | 1/[A]_t vs. t | k |
Data Analysis Logic Diagram
Caption: Logical flow for determining reaction order from concentration data.
Conclusion
This application note provides a robust and reliable framework for studying the kinetics of reactions involving this compound. By employing a systematic approach of careful experimental design, precise execution using the quenched-flow HPLC method, and rigorous graphical data analysis, researchers can extract high-quality kinetic parameters. This data is fundamental for developing efficient, safe, and scalable synthetic processes in the pharmaceutical industry, ultimately accelerating the drug development pipeline.
References
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- Organic Chemistry Portal. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
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- ElectronicsAndBooks. (n.d.). Derivatives of Piperazine. XXX. Reactions of l-Arylpiperazines with Epoxides.
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- LCGC International. (2015, November 1). Important Aspects of UV Detection for HPLC.
- Ambeed.com. (n.d.). Reactions of Piperazines.
- ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Academax. (n.d.). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
- PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
- ResearchGate. (n.d.). Kinetic plot illustrating the progression of the production of methyl... | Download Scientific Diagram.
- ResearchGate. (n.d.). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
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Strategic Synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate Analogs via Reductive Amination
An Application Note for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the N-aryl piperazine motif is a privileged scaffold, appearing in a multitude of clinically successful drugs targeting the central nervous system, oncology, and infectious diseases.[1] Its prevalence stems from a combination of favorable properties: the piperazine ring can improve aqueous solubility and oral bioavailability, while the tertiary amine provides a key site for molecular interactions and salt formation. Reductive amination stands out as one of the most robust and versatile methods for forging the critical C-N bond that links the piperazine core to an aryl system.[2][3][4] This reaction is prized for its operational simplicity, broad functional group tolerance, and high chemoselectivity, making it a cornerstone of pharmaceutical synthesis.
This guide provides an in-depth exploration of the reductive amination strategy for synthesizing Methyl 3-(4-methylpiperazin-1-yl)benzoate and its analogs. We will dissect the underlying mechanism, present a field-proven protocol using sodium triacetoxyborohydride, and offer expert insights into optimization and troubleshooting.
The Strategic Choice: Why Reductive Amination?
The direct coupling of an aryl halide with a piperazine (e.g., Buchwald-Hartwig amination) is a powerful tool, but reductive amination offers a distinct and often more practical pathway when an appropriate carbonyl precursor is available. The process involves the in situ formation of an iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, which is then immediately reduced by a selective hydride agent to form the target amine.[5][6]
The key to the modern reductive amination is the use of sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB.[7][8] This reagent is uniquely suited for the task for several critical reasons:
-
Chemoselectivity: STAB is a mild reducing agent, kinetically slower at reducing aldehydes and ketones compared to the iminium ion intermediate.[9] This prevents the wasteful consumption of the starting carbonyl and formation of alcohol byproducts, a common issue with stronger reagents like sodium borohydride (NaBH₄).[5]
-
One-Pot Efficiency: The reaction can be performed in a single vessel by mixing the aldehyde, amine, and STAB together, streamlining the workflow and maximizing efficiency.[9]
-
Safety Profile: It serves as a much safer alternative to other selective reagents like sodium cyanoboorohydride (NaBH₃CN), which, despite its effectiveness, poses the risk of generating highly toxic hydrogen cyanide gas, particularly under acidic conditions.[5][10]
Reaction Mechanism: A Tale of Two Steps
The synthesis of this compound from Methyl 3-formylbenzoate and 1-methylpiperazine proceeds through a well-established, two-stage mechanism that occurs concurrently in the reaction flask.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (1-methylpiperazine) on the carbonyl carbon of the aldehyde (Methyl 3-formylbenzoate). This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often catalyzed by a small amount of acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity and facilitates the departure of water.[10]
-
Hydride Reduction: The mild hydride donor, sodium triacetoxyborohydride, then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to the final C-N single bond of the tertiary amine product.[8][9]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Methyl 3-(4-methylpiperazin-1-yl)benzoate
Welcome to the technical support center for the purification of Methyl 3-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. The inherent physicochemical properties of this molecule, namely the basic tertiary amine of the piperazine ring and the ester functionality, present a unique set of purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.
Understanding the Molecule: Key Physicochemical Properties
This compound is a tertiary amine and a methyl ester. Its purification is often complicated by its basicity, which can lead to strong interactions with acidic stationary phases in chromatography, and its potential for hydrolysis under certain conditions.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.30 g/mol [1] | Influences diffusion rates in chromatography and solubility. |
| Appearance | Typically an oil or low-melting solid | Physical state dictates the choice between crystallization and chromatography. |
| Key Functional Groups | Tertiary Amine (piperazine), Methyl Ester | The basic amine is prone to protonation and strong interaction with silica gel. The ester can be susceptible to hydrolysis under strong acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the purification of this compound.
Q1: I'm seeing significant tailing and poor separation of my compound during silica gel column chromatography. What is causing this and how can I fix it?
A1: This is a classic issue encountered when purifying basic compounds like tertiary amines on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of the piperazine ring, leading to peak tailing and sometimes irreversible adsorption.
Causality: The interaction is an acid-base phenomenon where the lone pair of electrons on the nitrogen atom interacts with the acidic protons of the silanol groups. This causes the compound to "stick" to the stationary phase, eluting slowly and asymmetrically.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[3]
-
Alternative Stationary Phases: Consider using an amine-functionalized silica gel column. These columns have a stationary phase that is chemically modified with amino groups, which minimizes the interaction with basic analytes.[2]
-
Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase HPLC can be an excellent alternative. A typical mobile phase would be a mixture of acetonitrile and water, often with an additive like formic acid or phosphoric acid to ensure good peak shape.[4][5][6]
Q2: My crude product is a persistent oil, and I'm struggling to induce crystallization. What strategies can I employ?
A2: Many amine-containing compounds, including this one, can be challenging to crystallize as the free base. Converting the tertiary amine to a salt can often facilitate the formation of a stable crystal lattice.
Causality: The free base may have a low melting point or exist as an amorphous solid. Salt formation introduces ionic interactions, which can lead to a more ordered and stable crystal structure with a higher melting point.
Solutions:
-
Salt Formation: Dissolve your crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid like hydrochloric acid (HCl) in an organic solvent (e.g., HCl in diethyl ether or dioxane) or acetic acid.[7] The resulting hydrochloride or acetate salt will often precipitate as a crystalline solid, which can be isolated by filtration. The pure free base can then be regenerated by treatment with a mild base.
-
Solvent Screening for Recrystallization: If you prefer to crystallize the free base, a systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, methanol). If single solvents are unsuccessful, try binary solvent systems (e.g., ethyl acetate/hexanes, methanol/water).[8]
Q3: What are the most likely impurities I should expect in my crude this compound?
A3: The impurities will largely depend on the synthetic route employed. Common synthetic strategies include the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr).
Potential Impurities:
-
Unreacted Starting Materials: This could include methyl 3-bromobenzoate (or other halo-benzoate) and 1-methylpiperazine.
-
Di-substituted Byproducts: In some cases, a second molecule of the aryl halide can react with the piperazine nitrogen, though this is less common with N-methylpiperazine. A more likely scenario in some related syntheses is the formation of symmetrical di-aryl byproducts from side reactions of the starting materials.[9]
-
Hydrodehalogenation Product: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the reduction of the aryl halide to methyl benzoate.[10]
-
Residual Palladium Catalyst: If a palladium catalyst was used, trace amounts may remain in the crude product. These can often be removed by filtration through a pad of Celite® or by treatment with activated carbon.
-
Hydrolysis Product: 3-(4-Methylpiperazin-1-yl)benzoic acid can be present if the ester group is hydrolyzed during the reaction or workup.
Q4: How can I effectively remove unreacted 1-methylpiperazine from my product?
A4: 1-Methylpiperazine is a water-soluble and relatively volatile amine, which provides several avenues for its removal.
Solutions:
-
Aqueous Workup: Perform an acidic wash of the organic layer during the workup. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute acid solution (e.g., 1 M HCl). The basic 1-methylpiperazine will be protonated and extracted into the aqueous layer. Your product, being a weaker base, may also be partially extracted, so it is crucial to then basify the aqueous layer and back-extract with an organic solvent to recover any lost product.
-
Distillation/Evaporation: If the product is not volatile, unreacted 1-methylpiperazine can sometimes be removed under high vacuum, especially if it is present in small amounts.
-
Nanofiltration: For larger scale purifications, techniques like nanofiltration have been used to separate piperazine derivatives from unreacted starting materials and salts.[10][11]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to common purification challenges.
Problem 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is not eluting from the column. | Strong interaction with silica gel. | 1. Ensure you have added a basic modifier like triethylamine (0.1-1%) to your eluent. 2. Gradually increase the polarity of your eluent system (e.g., increase the percentage of methanol in a DCM/methanol system). 3. Consider switching to an amine-functionalized silica gel column. |
| Product is found in many fractions with impurities. | Poor separation. | 1. Optimize your TLC solvent system before running the column. Aim for an Rf value of 0.2-0.3 for your product. 2. Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 3. Ensure your column is packed properly to avoid channeling. |
| Significant loss of product during workup before chromatography. | Product partitioning into the aqueous layer during acidic wash. | 1. After an acidic wash, basify the aqueous layer to a pH > 10 with a base like NaOH and back-extract with an organic solvent (e.g., ethyl acetate or DCM) to recover your product. |
Problem 2: Product is Still Impure After a Single Purification Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-eluting impurity on column chromatography. | Impurity has a similar polarity to the product. | 1. Try a different solvent system for your chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. 2. If the impurity is not basic, an acid-base extraction prior to chromatography may remove it. 3. Consider recrystallization of the impure fractions. |
| Yellow or colored product after purification. | Trace metal impurities (e.g., palladium) or oxidized byproducts. | 1. Stir the product solution with activated carbon for a short period and then filter. 2. Pass a solution of the product through a short plug of silica gel or Celite®. |
| NMR shows the presence of starting materials. | Incomplete reaction or inefficient purification. | 1. Re-purify the material using a shallower gradient in your column chromatography to improve separation. 2. If recrystallization was the initial method, try a different solvent system or perform a second recrystallization. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Workflow Diagram:
Caption: Workflow for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (Et₃N)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis:
-
Prepare a developing chamber with a solvent system of ethyl acetate and hexanes (e.g., 1:1) containing 1% triethylamine.
-
Dissolve a small amount of your crude product in ethyl acetate and spot it on a TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product spot.[3]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into a chromatography column and allow it to pack, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and concentrating it on a rotary evaporator.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing non-basic organic impurities or acidic byproducts.
Workflow Diagram:
Caption: Workflow for purification by acid-base extraction.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The basic product and any other basic impurities will move into the aqueous layer.
-
Separation: Separate the aqueous layer and set aside. The organic layer contains neutral impurities and can be discarded after checking by TLC.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is greater than 10.
-
Back-Extraction: Extract the now basic aqueous layer multiple times with fresh organic solvent (e.g., ethyl acetate).
-
Combine and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. A combination of techniques is recommended for a comprehensive evaluation.
| Technique | Purpose | Expected Observations for Pure Product |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | The spectrum should show the correct chemical shifts, multiplicities, and integration for all protons. The absence of signals from known starting materials or byproducts is indicative of high purity. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule. |
| HPLC | Quantitative assessment of purity. | A single major peak should be observed, with the area percentage representing the purity of the sample. |
| Mass Spectrometry | Confirmation of molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 235.14 for [M+H]⁺). |
By understanding the chemical nature of this compound and applying the troubleshooting strategies and protocols outlined in this guide, researchers can confidently overcome the challenges associated with its purification, ensuring the quality and reliability of their subsequent research and development activities.
References
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). MDPI. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved from [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2015, March 4). Google Patents.
-
Experimental Details. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Nitration of methyl benzoate – student sheet. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]
-
This compound | CAS 474334-89-9. (n.d.). Molbase. Retrieved from [Link]
-
Purification Troubleshooting. (2024, May 16). Reddit. Retrieved from [Link]
-
Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013, November 6). Google Patents.
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
A Process For Preparing 1 Methyl 3 Phenylpiperazine. (n.d.). Quick Company. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2018). IntechOpen. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Separation of Methyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 20). YouTube. Retrieved from [Link]
-
EAS Nitration Experiment & Recrystallization. (2020, March 26). YouTube. Retrieved from [Link]
-
Methyl 3-methyl benzoate. (n.d.). SpectraBase. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
-
Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (2012, February 29). YouTube. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Piperazine N-Alkylation
Welcome to the Technical Support Center for Piperazine N-Alkylation. As a cornerstone scaffold in medicinal chemistry, the piperazine moiety's synthetic manipulation is critical for the development of countless therapeutic agents.[1][2] However, the symmetrical nature of the piperazine ring, with its two reactive secondary amines, presents a significant synthetic hurdle: controlling the selectivity between mono- and di-alkylation.[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine N-alkylation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction conditions and achieve your desired products with high yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Predominant Formation of the 1,4-Di-substituted Byproduct
Question: My reaction is yielding almost exclusively the di-alkylated piperazine, even though I'm targeting the mono-substituted product. What are the primary factors causing this, and how can I fix it?
Answer: The formation of a di-substituted byproduct is the most common challenge in piperazine N-alkylation, arising from the comparable reactivity of both nitrogen atoms.[3] Several factors can exacerbate this issue:
-
Stoichiometry: Using a 1:1 or excess ratio of the alkylating agent to piperazine dramatically increases the probability of the second nitrogen reacting after the first has been alkylated.[4]
-
Reaction Conditions: High temperatures and prolonged reaction times provide the necessary activation energy for the second, often less reactive, mono-alkylated nitrogen to undergo substitution.[4]
-
Basicity: The mono-alkylated piperazine is often still nucleophilic enough to compete with the starting piperazine for the alkylating agent. Strong bases can deprotonate the mono-substituted product, further increasing its nucleophilicity and promoting di-alkylation.[5]
-
Alkylating Agent Reactivity: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution.[4]
Troubleshooting Workflow:
Caption: Troubleshooting logic for minimizing di-alkylation.
Issue 2: Low or No Yield of the Alkylated Product
Question: I am not observing any significant product formation. What are the potential causes?
Answer: A low or zero yield can be attributed to several factors, ranging from reagent deactivation to suboptimal reaction conditions.
-
Insufficient Nucleophilicity: If you are using a piperazine salt (e.g., dihydrochloride), the nitrogens are protonated and non-nucleophilic. A base is required to free the amine.[6]
-
Poor Alkylating Agent: The alkylating agent may be sterically hindered or have a poor leaving group.
-
Suboptimal Conditions: The reaction temperature may be too low for the given reactants, or the chosen solvent may not be appropriate for the reaction type. For instance, polar aprotic solvents like DMF, acetonitrile, or DCM are commonly effective.[7][8]
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen can form a water-soluble quaternary ammonium salt, which might be lost during aqueous workup.[5][9]
Solutions:
-
Ensure a Free Base: If starting with a piperazine salt, add a sufficient amount of base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize the salt and the acid generated during the reaction.[6]
-
Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some reactions may require heating to 60-90°C.[6]
-
Choice of Base and Solvent: Ensure your base is strong enough to deprotonate the piperazine but not so strong that it causes side reactions. The solvent should fully dissolve the reactants. A common effective system is K₂CO₃ in acetonitrile or DMF.[8]
-
Consider Reductive Amination: As an alternative to alkyl halides, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be a milder and more efficient method, avoiding the formation of quaternary salts.[1][9]
Issue 3: Product is Water-Soluble and Difficult to Extract
Question: After quenching my reaction, my product seems to remain in the aqueous layer during extraction. How can I isolate it?
Answer: This is a common issue, particularly when the reaction mixture is acidic or if a quaternary ammonium salt has formed.[9] The protonated amine or the permanently charged quaternary salt will be highly water-soluble.
Solutions:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a saturated solution of NaHCO₃ or a dilute NaOH solution. This will deprotonate the mono-alkylated piperazine, making it more soluble in organic solvents like DCM or ethyl acetate.
-
Check for Quaternization: If the product is still not extracting, you may have formed a quaternary ammonium salt.[5] This is more likely with highly reactive alkylating agents or if the reaction was run for too long at high temperatures. Re-evaluate your reaction conditions to prevent its formation in subsequent runs. Using a method like reductive amination can completely avoid this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to guarantee mono-N-alkylation of piperazine?
A1: The most robust and generally accepted method for ensuring selective mono-alkylation is to use a mono-protected piperazine derivative.[1][10] The tert-butoxycarbonyl (Boc) group is the most common and effective choice.[9][11] The Boc group deactivates one nitrogen, directing alkylation specifically to the unprotected site. The protecting group can then be efficiently removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[5][11]
Caption: Workflow for selective mono-alkylation using a Boc protecting group.
Q2: When is it appropriate to use the "excess piperazine" method instead of a protecting group strategy?
A2: Using a large excess of piperazine (5-10 equivalents) is a straightforward and often effective statistical method to favor mono-alkylation.[3][4] It is most appropriate for simple, readily available alkylating agents where the cost of using excess piperazine is not prohibitive and the subsequent purification (removing the large excess of starting material) is manageable. For complex, multi-step syntheses involving precious intermediates, the cleaner and more predictable protecting group strategy is superior.[9]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in solubilizing the reactants and influencing reaction rates. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are generally preferred for N-alkylation reactions.[4][8]
-
MeCN and DMF are excellent for reactions with inorganic bases like K₂CO₃, as they help solubilize the salt and the organic reactants.[8]
-
DCM is a good choice for reactions run at or below room temperature and is often used for protection and deprotection steps.[5] The polarity of the solvent can also influence the relative reactivity of the different amine species present in the reaction.[4]
Q4: What are the best bases for piperazine N-alkylation, and why?
A4: The choice of base is critical for controlling selectivity.[5]
-
Inorganic bases (e.g., K₂CO₃, NaHCO₃): These are mild, inexpensive, and widely used. They are effective at neutralizing the HX acid formed during the reaction without significantly increasing the nucleophilicity of the mono-alkylated product, thus minimizing di-alkylation.[3][5]
-
Organic bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are often used when starting with piperazine salts to ensure a homogenous reaction mixture.[6] They are generally stronger than inorganic bases and should be used with care to avoid promoting di-substitution.
Data Presentation: Comparison of Mono-Alkylation Strategies
The following tables summarize typical conditions and expected outcomes for different N-alkylation approaches.
Table 1: Direct Alkylation of N-Acetylpiperazine with Alkyl Bromides
This strategy uses an acetyl protecting group, which can be hydrolyzed post-alkylation.
| Alkylating Agent | Solvent | Base | Conditions | Yield of Alkylated Intermediate | Reference |
| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 88% | [1] |
| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 90% | [1] |
| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 71% | [1] |
| n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 79% | [1] |
Table 2: Comparative Yields of Different Mono-Alkylation Strategies
| Strategy | Alkylating Agent | Conditions | Yield | Reference |
| Excess Piperazine | Benzyl bromide | 10 eq. Piperazine, DCM, 0°C to RT | Variable, purification intensive | [4] |
| N-Boc-Piperazine | Various Alkyl Halides | K₂CO₃, MeCN or DMF, RT to 80°C | Generally high (>80%) | [1][10] |
| Reductive Amination | Aldehydes/Ketones | NaBH(OAc)₃, DCM or DCE, RT | Generally high (>80%) | [1][12] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using a Large Excess of Piperazine
This protocol describes a general method for selective mono-N-alkylation by leveraging a statistical advantage.[4]
-
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30-60 minutes.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to separate the desired mono-alkylated product from the excess piperazine and the di-alkylated byproduct.[4]
-
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This protocol is a highly reliable method for achieving clean mono-alkylation.[1][5]
-
Part A: Synthesis of N-Boc-piperazine [3][10]
-
Dissolve piperazine (2 eq.) in DCM and cool to 0 °C.
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture and purify by column chromatography to isolate pure N-Boc-piperazine.
-
-
Part B: Alkylation [10]
-
Dissolve N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or heat as necessary (e.g., 50-80°C).[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography.
-
-
Part C: Boc Deprotection [5]
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature and monitor deprotection by TLC or LC-MS until complete.
-
Concentrate the mixture under reduced pressure. The product will be the corresponding salt. If the free base is required, perform a basic aqueous workup.
-
References
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Cernijenko, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Nielsen, S. F., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
Sharma, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
Sources
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Overcoming solubility issues of Methyl 3-(4-methylpiperazin-1-yl)benzoate in aqueous media
Technical Support Center: Methyl 3-(4-methylpiperazin-1-yl)benzoate Solubility
Welcome to the technical support guide for overcoming solubility challenges with this compound. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical, evidence-based solutions.
Understanding the Molecule: Physicochemical Properties
This compound is a weakly basic compound. Its chemical structure, featuring a methylpiperazine group, is the primary determinant of its pH-dependent solubility. The tertiary amine in the piperazine ring can be protonated, significantly influencing its interaction with aqueous media.
| Property | Value | Source |
| Molecular Formula | C13H18N2O2 | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| Predicted pKa | 7.56 ± 0.10 | [2] |
The predicted pKa value indicates that this compound will be more soluble in acidic conditions where the piperazine nitrogen is protonated.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffer?
A1: The limited aqueous solubility of this compound at neutral pH is due to its chemical nature as a weak base. In neutral or alkaline solutions, the molecule exists predominantly in its non-ionized, free base form, which is less soluble in water. To enhance solubility, the pH of the solution should be lowered to protonate the piperazine ring, thereby increasing its polarity and affinity for aqueous solvents.[3][6]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To mitigate this, you can try a stepwise dilution, ensure the final DMSO concentration is as low as possible (typically <0.5% to avoid affecting biological assays), or pre-warm the aqueous buffer to slightly increase kinetic solubility.[7][8] If precipitation persists, more advanced formulation strategies discussed in the troubleshooting guide may be necessary.
Q3: What are the initial, most straightforward methods to try for improving the solubility of this compound?
A3: The two most direct first steps are pH adjustment and the use of co-solvents.[8]
-
pH Adjustment: Given that this compound is a basic compound, lowering the pH of your aqueous medium will increase its solubility.[6] Aiming for a pH at least 2 units below the compound's pKa is a good starting point.
-
Co-solvents: If your experimental system allows, using a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycols (PEGs) can enhance solubility.[9][10]
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to resolving solubility issues with this compound, from basic to advanced techniques.
Problem 1: Low Aqueous Solubility in Buffered Solutions for In Vitro Assays
Cause: The compound is in its poorly soluble, non-ionized form at neutral or near-neutral pH.
Solution Workflow:
Workflow for initial solubility troubleshooting.
Detailed Protocols:
1. pH Adjustment:
-
Rationale: By lowering the pH, the tertiary amine on the piperazine ring becomes protonated, forming a more soluble salt.[3][11] The Henderson-Hasselbalch equation predicts that at a pH below the pKa, the ionized form will predominate.
-
Protocol:
-
Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Determine the kinetic solubility of this compound in each buffer.[7] This will indicate the concentration at which the compound begins to precipitate under your experimental conditions.
-
Add an excess of the compound to a small volume of each buffer.
-
Stir or shake the mixture for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Centrifuge to pellet the undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Select the buffer with the lowest pH that provides adequate solubility and is compatible with your assay.
-
2. Co-solvent Systems:
-
Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10][12]
-
Protocol:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
When preparing your working solution, ensure the final concentration of DMSO in the assay medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[7]
-
Alternatively, explore other biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[10][13]
-
Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the solvent itself.
-
Problem 2: Need for a Solubilized Formulation for In Vivo Studies
Cause: Simple pH adjustment or co-solvents may not be suitable for animal dosing due to physiological constraints or potential toxicity. More robust formulation strategies are required.
Solution Workflow:
Decision tree for in vivo formulation strategies.
Detailed Protocols:
1. Salt Formation:
-
Rationale: Converting the basic free form of this compound into a salt by reacting it with an acid is a highly effective method to increase aqueous solubility and dissolution rate.[14][15][16][17] The resulting salt will have different physicochemical properties, including potentially higher solubility.[18][19]
-
Protocol for Salt Screening:
-
Select a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid).
-
Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol).
-
Add a stoichiometric amount of the selected acid.
-
Allow the salt to crystallize. This can be facilitated by cooling or adding an anti-solvent.
-
Isolate the resulting solid and characterize it to confirm salt formation (e.g., using DSC, PXRD).
-
Determine the aqueous solubility of each salt form to identify the optimal counterion.
-
2. Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[22][23][24]
-
Protocol for Formulation:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[24]
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Gradually add the this compound to the cyclodextrin solution while stirring.
-
Continue stirring for several hours or overnight to allow for complex formation.
-
The resulting solution can be filtered to remove any un-complexed material and then used for in vivo studies. The solid complex can also be isolated by lyophilization.
-
Solubility Enhancement Comparison:
| Method | Principle | Expected Solubility Increase | Considerations |
| pH Adjustment | Ionization of the basic piperazine nitrogen.[6] | Moderate to High | Assay compatibility, potential for pH to alter biological system. |
| Co-solvents | Reduction of solvent polarity.[9] | Moderate | Potential for solvent toxicity/interference in biological assays.[7] |
| Salt Formation | Creation of a more soluble ionic species.[14][17] | High to Very High | Requires an ionizable group, potential for disproportionation.[16] |
| Cyclodextrins | Encapsulation in a soluble host molecule.[20][23] | High | Stoichiometry of complexation, potential for renal toxicity at high doses.[25] |
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
- BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
-
Wikipedia. Cosolvent. Available from: [Link]
- ResearchGate. Why salt formation of weak acid increases the drug solubility?.
- Pharma Excipients. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
- Khan Academy. pH and solubility.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Semantic Scholar. Salt formation to improve drug solubility. (2007).
- Pharma Excipients. Cosolvent and Complexation Systems.
- IRO Chelating. Co-solvent: Significance and symbolism.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Chemistry LibreTexts. 18.7: Solubility and pH.
- Chemistry LibreTexts. 17.5: Solubility and pH.
- Taylor & Francis. Cosolvent – Knowledge and References.
-
PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]
- National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- askIITians. How does pH affect solubility?.
- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
- WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Matrix Fine Chemicals GmbH. This compound | CAS 474334-89-9.
- ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
-
PubMed. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link]
- BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- ChemicalBook. METHYL 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE.
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Stability issues of Methyl 3-(4-methylpiperazin-1-yl)benzoate in solution
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing Methyl 3-(4-methylpiperazin-1-yl)benzoate. The unique chemical architecture of this molecule, incorporating a methyl ester, a tertiary amine within a piperazine ring, and an aromatic system, presents specific stability challenges in solution. Understanding and mitigating these liabilities is paramount for ensuring experimental reproducibility, maintaining compound integrity, and developing robust analytical methods. This document provides in-depth answers to frequently encountered issues, troubleshooting guides for common experimental artifacts, and validated protocols for stability assessment.
Section 1: Understanding the Intrinsic Stability Profile (FAQs)
This section addresses the fundamental chemical liabilities of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The structure of this compound contains three primary points of susceptibility to degradation in solution: the methyl ester, the tertiary amine of the piperazine ring, and the aromatic system. These lead to three main degradation pathways: Hydrolysis , Oxidation , and Photodegradation .
-
Hydrolysis: The methyl ester group is susceptible to cleavage, especially under acidic or basic conditions, yielding 3-(4-methylpiperazin-1-yl)benzoic acid and methanol.[1][2] This is often the most common degradation pathway in aqueous solutions.
-
Oxidation: The tertiary amine in the piperazine ring is a prime target for oxidation.[3][4] This can occur in the presence of atmospheric oxygen, metal ions, or other oxidizing agents (e.g., peroxides in solvents like THF or H₂O₂ used in stress studies).[3][5] Common oxidative products include N-oxides or products of dealkylation.[6]
-
Photodegradation: Aromatic compounds, particularly those with amine substituents, can be sensitive to light, especially in the UV spectrum.[7][8] Photolytic stress can lead to complex degradation pathways, including cleavage of the piperazine ring.[8]
Caption: Primary degradation pathways for this compound.
Q2: How does the pH of the solution affect the stability of this compound?
A2: The pH of the solution is a critical factor governing the stability of this compound, primarily due to its influence on the rate of ester hydrolysis. Piperazine derivatives' stability can be highly pH-dependent.[7] The compound is most susceptible to degradation under strongly acidic or basic conditions. A pH-stability profile should be conducted, but based on the general behavior of methyl esters and piperazine derivatives, a weakly acidic to neutral pH range is often optimal for stability.
Table 1: Predicted pH-Dependent Stability Profile
| pH Range | Condition | Primary Degradation Pathway | Expected Stability | Rationale |
| < 3 | Strongly Acidic | Acid-Catalyzed Hydrolysis | Low | The ester carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by water. |
| 3 - 6 | Weakly Acidic | Minimal Hydrolysis | High | The rate of both acid and base-catalyzed hydrolysis is minimized in this range. |
| 6 - 8 | Neutral | Base-Catalyzed Hydrolysis | Moderate to High | The rate of hydroxide-mediated hydrolysis begins to increase but is generally slow at neutral pH. |
| > 8 | Basic / Alkaline | Base-Catalyzed Hydrolysis | Low to Very Low | The concentration of the hydroxide ion (a strong nucleophile) is high, leading to rapid ester cleavage.[9] |
Q3: What is the likely oxidative degradation mechanism for the piperazine moiety?
A3: The tertiary amine of the 1-methylpiperazine group is the most likely site of oxidative attack. The initial step of oxidation often involves the formation of an amine radical through either electron abstraction from the nitrogen's lone pair or hydrogen abstraction from an adjacent carbon atom (α- or β-carbon).[3][6] This can be accelerated by the presence of metal ions like Fe³⁺ or Cu²⁺.[3] Following radical formation, the degradation can proceed through several pathways, most commonly leading to the formation of a stable N-oxide or through C-N bond cleavage (dealkylation) to remove the methyl group.[3]
Q4: My experimental protocol requires leaving the compound in solution for 48 hours. Is it sensitive to light?
A4: Yes, compounds containing a piperazine ring connected to an aromatic system can be susceptible to photolytic degradation.[7][8] It is strongly recommended to protect solutions from light, especially for extended periods. Use amber vials or wrap containers in aluminum foil.[7] If photolytic degradation is suspected, a photostability study should be performed as part of a forced degradation protocol.[10][11]
Section 2: Troubleshooting Common Experimental Issues
This section provides guidance on identifying and resolving common problems encountered during experimentation.
Q5: My solution of this compound, which was initially colorless, has turned yellow/brown after a day on the benchtop. What is the likely cause?
A5: A change in color is a classic indicator of chemical degradation, most commonly due to oxidation. Tertiary amines and piperazine derivatives can form colored degradation products upon exposure to atmospheric oxygen.[7][12] This process can be accelerated by exposure to light and trace metal impurities. To prevent this, prepare solutions fresh whenever possible and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution, especially for long-term experiments.[5][7]
Q6: I am observing a progressive loss of potency or inconsistent results in my cell-based assays. Could this be a stability problem?
A6: Absolutely. Inconsistent results are a frequent consequence of compound degradation.[7] If the parent molecule, this compound, is the active species, its degradation into hydrolytic or oxidative products will lead to a lower effective concentration and thus, a loss of potency. It is crucial to use freshly prepared solutions for all biological experiments. If solutions must be stored, they should be kept at -20°C or -80°C in single-use aliquots to prevent repeated freeze-thaw cycles, which can also contribute to degradation.[7][13]
Q7: My HPLC/LC-MS analysis shows several new, smaller peaks appearing in my sample over time. How can I confirm these are degradants?
A7: The appearance of new peaks that grow over time while the parent peak decreases is strong evidence of degradation. To confirm and identify these degradants, a forced degradation study is the definitive approach.[10][11] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can systematically generate the potential degradation products.[5][14] Comparing the peaks from your aged sample to those generated during the forced degradation study using a stability-indicating method (like HPLC with mass spectrometry detection) will help confirm their identity and elucidate the degradation pathway.[10]
Section 3: Practical Guides and Protocols
This section provides standardized procedures for handling, storage, and stability testing.
Protocol 1: Recommended Storage and Handling Procedures
Proper storage is the first line of defense against degradation.
Table 2: Recommended Storage Conditions
| Form | Condition | Temperature | Atmosphere | Light Condition | Rationale |
| Solid | Long-term | -20°C | Tightly sealed, desiccated | Protect from light | Minimizes oxidation from air/moisture and photodecomposition.[7][12] |
| Solid | Short-term | 2-8°C | Tightly sealed, desiccated | Protect from light | Suitable for routine use to avoid temperature cycling. |
| Solution (DMSO) | Stock | -20°C or -80°C | Tightly sealed, single-use aliquots | Protect from light | Minimizes hydrolysis from adventitious water and prevents freeze-thaw cycles. |
| Solution (Aqueous) | Working | 2-8°C (for <24h) | Tightly sealed in amber vials | Protect from light | Aqueous solutions are prone to hydrolysis; prepare fresh daily. Avoid long-term storage. |
Protocol 2: Step-by-Step Guide to Performing a Forced Degradation Study
A forced degradation study is essential to identify potential degradants and establish a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the parent compound.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, mix a portion of the stock solution with the stressor. Analyze an unstressed control sample concurrently.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C.[5]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.[5]
-
Thermal Degradation: Heat the stock solution at 60-80°C in a protected vial.[5]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil.
-
-
Sampling and Quenching: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). For acid/base samples, cool and neutralize with an equivalent amount of base/acid before analysis.[5]
-
Analysis: Analyze all samples by a high-resolution HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradants.
Protocol 3: Key Considerations for Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.
-
Column Selection: A standard C18 column is a good starting point. However, due to the basic nature of the piperazine moiety, peak tailing can be an issue. Consider using a C18 column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) to achieve better peak shape and selectivity.
-
Mobile Phase pH: The pH of the mobile phase is critical.[7] A weakly acidic mobile phase (e.g., pH 3-5 using a formate or acetate buffer) is recommended. This ensures the piperazine nitrogens are consistently protonated, leading to sharper, more reproducible peaks.
-
Gradient Elution: A gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is typically required to separate the parent compound from potentially more polar (hydrolyzed acid) or less polar degradants.
-
Detection: Use a photodiode array (PDA) detector to check for peak purity across the entire UV spectrum of the parent peak. This can indicate the presence of co-eluting impurities. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful tool for identifying the mass-to-charge ratio of the degradation products, which is crucial for structural elucidation.[10]
References
- MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
- Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture.
- Wikipedia. (n.d.). Piperazine.
- ResearchGate. (n.d.). Oxidative degradation mechanisms for amines in flue gas capture.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs.
- ResearchGate. (2022, August 6). Methyl ester hydrolysis.
- ResearchGate. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ResearchGate. (n.d.). Photochemistry of 1‐Cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐ (piperazin‐1‐yl)quinoline‐3‐carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions.
- Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- PubMed. (2020, April 23). Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects.
- PubMed. (2022, September 20). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products.
- MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
- ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
- KEGG PATHWAY. (n.d.). map00362.
- PubMed Central. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS.
- PubChem - NIH. (n.d.). Piperazine | C4H10N2 | CID 4837.
- ResearchGate. (n.d.). a The transformation of benzoate and (o-, m-, p-,) methylbenzoate to....
- (n.d.). 6.3 Methyl Esters and Derivatives.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
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- 14. pharmtech.com [pharmtech.com]
Troubleshooting HPLC separation of Methyl 3-(4-methylpiperazin-1-yl)benzoate and its impurities
Technical Support Center: HPLC Analysis of Methyl 3-(4-methylpiperazin-1-yl)benzoate
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the separation and impurity profiling of this compound. Given its chemical structure, particularly the presence of the basic 4-methylpiperazine moiety, specific challenges in HPLC analysis are common. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve robust and reliable separations.
Part 1: Understanding the Core Challenge: The Analyte's Chemistry
This compound is a basic compound due to the tertiary amines in the piperazine ring. This basicity is the primary driver of most chromatographic issues, especially in reversed-phase HPLC. The lone pair of electrons on the nitrogen can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions are a common cause of poor peak shape, specifically tailing.[1][2]
Understanding and controlling these secondary interactions is paramount for developing a successful separation method. The strategies outlined below are designed to mitigate these effects and ensure the generation of high-quality, reproducible data.
Part 2: Troubleshooting Guide: A-Problem-to-Solution Approach
This section addresses the most common issues encountered during the HPLC analysis of this compound and its related impurities.
Question 1: My peak for the main compound is exhibiting significant tailing. What is the cause and how can I resolve this?
Answer:
Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated analyte and ionized residual silanol groups on the HPLC column packing material.[1] To achieve a symmetrical, Gaussian peak, these interactions must be minimized.
Here is a systematic workflow to address peak tailing:
Detailed Solutions:
-
Adjust Mobile Phase pH (Most Effective): The goal is to ensure the analyte and silanols do not exist in their oppositely charged forms.
-
Mechanism: By lowering the mobile phase pH to 2.5-3.5 (using formic acid or phosphoric acid), you fully protonate the piperazine nitrogen. At this low pH, the residual silanols (pKa ≈ 3.5-4.5) are largely non-ionized (Si-OH form), which eliminates the strong ionic interaction. It is crucial to operate at a pH at least 2 units away from the analyte's pKa.[3]
-
Protocol: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 7.0) to experimentally determine the optimal condition for peak shape and selectivity.
-
-
Select an Appropriate Column: Modern columns are designed to minimize these secondary effects.
-
Mechanism: Choose a column with high-purity silica and advanced end-capping (e.g., C18-MS-II) to reduce the number of accessible silanol groups.[4] Columns specifically marketed for the analysis of basic compounds often feature proprietary surface modifications or are based on hybrid particles that are more resistant to high pH conditions.[1]
-
Recommendation: If low pH doesn't resolve the issue, a column with low silanol activity is a worthwhile investment.[5]
-
-
Use a Mobile Phase Additive (Competing Base):
-
Mechanism: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
Caution: TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.
-
-
Increase Column Temperature:
-
Mechanism: Raising the column temperature (e.g., to 35-45°C) can improve mass transfer kinetics and sometimes reduce the strength of secondary interactions, leading to sharper peaks.
-
Question 2: I am struggling to separate two closely eluting impurities from the main peak. How can I improve the resolution?
Answer:
Achieving adequate resolution is fundamental for accurate impurity quantification.[6][7] Resolution in chromatography is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). The most impactful of these is selectivity.
Detailed Strategies:
-
Optimize Selectivity (α): This refers to the ability of the chromatographic system to distinguish between two analytes. Even small changes in selectivity can have a dramatic impact on resolution.
-
Change Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes and the stationary phase differently, often changing the elution order or spacing of peaks. If you are using acetonitrile, try a method with methanol, or vice-versa.
-
Adjust Mobile Phase pH: As discussed for peak tailing, pH can significantly alter the retention of ionizable compounds.[8] Since your impurities may have different pKa values than the parent compound, a change in pH can drastically improve their separation.
-
Change Stationary Phase: The choice of the stationary phase has a large influence on selectivity.[8] If a standard C18 column is not providing the required separation, consider a column with a different chemistry.
-
| Column Chemistry | Primary Interaction Mechanism | Best For |
| C18 (ODS) | Hydrophobic interactions | General purpose, good starting point |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, offering different selectivity |
| Cyano (CN) | Dipole-dipole & weak hydrophobic | Polar compounds, can be used in RP or NP mode |
| Embedded Polar Group | Hydrophobic & H-bonding | Better peak shape for bases without ion-pairing |
-
Increase Efficiency (N): Higher efficiency leads to narrower peaks, which can improve the resolution of closely eluting compounds.
-
Use a Longer Column: Doubling the column length increases N by a factor of ~1.4, but also doubles analysis time and backpressure.
-
Use Smaller Particle Size Columns: Switching from a 5 µm column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and reduce analysis time.
-
-
Adjust Retention Factor (k): The retention factor describes how long an analyte is retained on the column.
-
Mechanism: For reversed-phase, decreasing the percentage of organic solvent in the mobile phase will increase retention time (increase k). An optimal k range is generally between 2 and 10. Increasing retention can sometimes provide more time for peaks to separate, but it is less effective than optimizing selectivity.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is a good set of starting conditions for developing an HPLC method for this compound?
A: A robust starting point is crucial for efficient method development.[9] Based on the compound's structure, the following conditions are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A general-purpose column with good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to ensure good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient to elute unknown impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm or PDA Scan | The benzoate structure should have good UV absorbance. |
| Injection Vol. | 10 µL | A standard injection volume; adjust based on concentration. |
Q: My sample is dissolved in DMSO, but I see peak distortion. Why?
A: This is likely due to a solvent mismatch. If the injection solvent (DMSO) is significantly stronger than the initial mobile phase, the sample will not "focus" on the head of the column correctly. This can lead to broad or split peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the lowest possible concentration of the strong solvent and inject the smallest possible volume.
Q: How do I handle an impurity that is not retained and elutes in the void volume?
A: An analyte eluting at the void volume indicates it has little to no interaction with the stationary phase. This can happen with very polar compounds in reversed-phase chromatography.[10] Solutions:
-
Reduce Organic Content: Lower the initial percentage of organic modifier in your gradient to 5% or even 0%.
-
Use a Polar-Retentive Column: Consider an AQ-type C18 column designed for stability in highly aqueous mobile phases or an embedded polar group column.
-
Consider HILIC: For very polar impurities, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable separation mode.
Part 4: Key Experimental Protocol
Protocol: Column and Organic Modifier Screening for Improved Selectivity
This protocol is designed to efficiently screen for the best combination of column and organic modifier to maximize the resolution of this compound from its critical impurities.
Objective: To identify the chromatographic conditions that provide the greatest selectivity (α) for the target separation.
Materials:
-
HPLC system with a column switching valve (optional, but recommended)
-
Columns: 1) C18, 2) Phenyl-Hexyl, 3) Embedded Polar Group (all with similar dimensions)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B1: 0.1% (v/v) Formic Acid in Acetonitrile (ACN)
-
Mobile Phase B2: 0.1% (v/v) Formic Acid in Methanol (MeOH)
-
Sample: this compound spiked with known impurities or a stressed (degraded) sample.
Procedure:
-
System Setup: Install the C18 column and equilibrate the system with a mobile phase composition of 95:5 (A:B1) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Initial Gradient Run (C18 with ACN): Inject the sample and run a generic screening gradient (e.g., 5% to 95% B1 over 20 minutes).
-
Data Analysis 1: Record the retention times of the main peak and all impurities. Calculate the resolution between the most critical pair.
-
Modifier Change (C18 with MeOH): Purge the system with Mobile Phase B2 (Methanol). Equilibrate the C18 column with a 95:5 (A:B2) mobile phase.
-
Second Gradient Run (C18 with MeOH): Inject the sample and run the same gradient as in step 2.
-
Data Analysis 2: Compare the chromatogram to the ACN run. Note any changes in elution order and resolution.
-
Column Change (Phenyl-Hexyl): Install the Phenyl-Hexyl column. Repeat steps 1-6, testing both ACN and MeOH as the organic modifier.
-
Column Change (Embedded Polar Group): Install the EPG column and repeat steps 1-6.
-
Final Evaluation: Compare the six chromatograms. The condition providing the best resolution (Rs > 1.5) for the critical impurity pair is the most promising starting point for further method optimization. This systematic approach ensures that you explore a wide range of selectivity options to find the most robust separation conditions.[8]
References
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available from: [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available from: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available from: [Link]
-
T1. Poor peak shape. YMC. Available from: [Link]
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- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Optimization for Methyl 3-(4-methylpiperazin-1-yl)benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of this key pharmaceutical intermediate. Our focus is on the strategic selection and optimization of catalysts for the Buchwald-Hartwig amination, a powerful and widely used method for C-N bond formation.[1]
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound typically involves the cross-coupling of an aryl halide, such as methyl 3-bromobenzoate or methyl 3-chlorobenzoate, with 1-methylpiperazine. While seemingly straightforward, achieving high yield, purity, and reproducibility in this Buchwald-Hartwig amination reaction is critically dependent on the careful selection of the catalyst system and reaction conditions. The choice of palladium precursor, phosphine ligand, base, and solvent all play interconnected roles in the catalytic cycle, and suboptimal choices can lead to a host of issues including low conversion, side product formation, and catalyst deactivation.[2]
This guide provides a structured approach to troubleshooting and optimizing your reaction, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Issue 1: Low or No Conversion of Starting Materials
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted methyl 3-halobenzoate and/or 1-methylpiperazine.
-
The desired product is observed in trace amounts or not at all.
Potential Causes & Corrective Actions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating prematurely.
-
Solution: Switch to a palladium precatalyst. Precatalysts, such as those from the Buchwald or Hartwig groups (e.g., G3 or G4 precatalysts), are designed for the reliable and rapid generation of the active LPd(0) catalyst upon exposure to a base.[3] This is often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Protocol: Under an inert atmosphere (argon or nitrogen), charge the reaction vessel with the palladium precatalyst and ligand before adding the solvent and other reagents.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation. The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For the coupling of a secondary amine like 1-methylpiperazine, ligands from the biarylphosphine class are excellent starting points.
-
Recommended Ligands for Screening:
-
For Aryl Bromides: Start with XPhos, RuPhos, or BrettPhos. These are generally robust for a wide range of aminations.
-
For Aryl Chlorides: Aryl chlorides are less reactive than bromides. More electron-rich and sterically demanding ligands like tBuXPhos, tBuBrettPhos, or CPhos may be required to facilitate the challenging oxidative addition step.
-
-
-
Incorrect Base or Base Strength: The base plays a critical role in the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[1]
-
Solution: For secondary amines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate contains base-sensitive functional groups (though the target molecule does not), weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but may require higher temperatures and catalyst loadings.
-
Experimental Tip: Ensure the base is of high purity and handled under anhydrous conditions, as moisture can deactivate both the base and the catalyst.
-
-
Suboptimal Reaction Temperature: The reaction may be too cold to overcome the activation energy barriers of the catalytic cycle.
-
Solution: Gradually increase the reaction temperature. For toluene or dioxane as solvents, a typical starting temperature is 80-100 °C. If conversion is still low, the temperature can be cautiously increased to 110-120 °C. Monitor for potential product or starting material degradation at higher temperatures.
-
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks in addition to starting materials and the desired product.
-
Isolated product is of low purity.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced to methyl benzoate.
-
Cause: This side reaction can be promoted by the presence of water or other protic impurities, or by catalyst decomposition pathways.[3]
-
Mitigation:
-
Use anhydrous and deoxygenated solvents and reagents.
-
Ensure the reaction is maintained under a strictly inert atmosphere.
-
Optimize the ligand-to-palladium ratio. A slight excess of the ligand can sometimes suppress catalyst decomposition pathways that lead to hydrodehalogenation.
-
-
-
Dimerization of the Aryl Halide: Formation of biphenyl derivatives.
-
Cause: This can occur at high temperatures or if the amine coupling partner is not effectively incorporated into the catalytic cycle.
-
Mitigation:
-
Lower the reaction temperature.
-
Screen for a more effective ligand that promotes the desired C-N coupling over C-C coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I start with: methyl 3-bromobenzoate or methyl 3-chlorobenzoate?
A1: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is I > Br > Cl. Therefore, methyl 3-bromobenzoate is the recommended starting material as it will generally be more reactive and require milder conditions. Methyl 3-chlorobenzoate is a less expensive starting material, but its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems (e.g., ligands like tBuBrettPhos).[5]
Q2: What is the optimal palladium source and ligand combination to start with?
A2: A robust starting point for the coupling of methyl 3-bromobenzoate with 1-methylpiperazine would be a G3 or G4 palladium precatalyst in combination with a biarylphosphine ligand like XPhos or RuPhos. For example, XPhos Pd G3 is a commercially available and highly active precatalyst that is effective for a broad range of amination reactions.
Q3: How do I choose the right solvent for the reaction?
A3: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations. They have good solvating properties for the reagents and can be heated to the required temperatures. Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction rate.
Q4: What is the recommended stoichiometry of the reagents?
A4: A slight excess of the amine is typically used to ensure complete consumption of the more expensive aryl halide. A common starting point is:
-
Methyl 3-bromobenzoate: 1.0 equivalent
-
1-Methylpiperazine: 1.2 - 1.5 equivalents
-
Base (e.g., NaOtBu): 1.4 - 2.0 equivalents
-
Palladium precatalyst: 1-2 mol%
-
Ligand: 1.1 - 1.2 times the molar amount of palladium
Q5: My reaction is complete, but I am having trouble with purification. What are the best practices?
A5: The product, this compound, is a tertiary amine and will be basic. This property can be exploited for purification.
-
Initial Workup: After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl). The product will move into the aqueous layer as the protonated ammonium salt, while non-basic impurities will remain in the organic layer.
-
Basification and Extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until it is basic (pH > 10). Then, extract the free amine product back into an organic solvent.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be performed. A gradient of methanol in dichloromethane or ethyl acetate is often effective.
Data & Protocols
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Condition A (Aryl Bromide) | Condition B (Aryl Chloride) | Rationale |
| Aryl Halide | Methyl 3-bromobenzoate | Methyl 3-chlorobenzoate | Bromides are more reactive than chlorides. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | tBuBrettPhos Pd G3 (2-3 mol%) | More active catalyst system needed for less reactive chlorides. |
| Base | NaOtBu (1.5 equiv.) | NaOtBu (1.5 equiv.) | Strong, non-nucleophilic base is generally effective. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Standard high-boiling point solvents for this reaction. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperature required for the less reactive aryl chloride. |
| Amine | 1-Methylpiperazine (1.2 equiv.) | 1-Methylpiperazine (1.2 equiv.) | Slight excess to drive the reaction to completion. |
Experimental Protocol: General Procedure for Synthesis
-
Vessel Preparation: Flame-dry a Schlenk flask or a vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium precatalyst, methyl 3-halobenzoate (1.0 mmol), and the base (1.5 mmol).
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) followed by 1-methylpiperazine (1.2 mmol) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify as described in the FAQ section.
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision-making workflow for catalyst selection and reaction optimization.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
-
Zimmermann, J. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Ma, F.-F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2555-2558. [Link]
-
New Drug Approvals. (2014). IMATINIB. [Link]
-
Demarinis, C., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. [Link]
- Google Patents. (n.d.). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. CN104910101A.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Gallou, F., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
NIH National Center for Biotechnology Information. (2021). Optimization of the reaction conditions for Glaser-Hay bioconjugations. [Link]
-
NIH National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the cross-coupling of 1 a with alkylzinc reagent 2 a. [Link]
-
NIH National Center for Biotechnology Information. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]
-
Semantic Scholar. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[6][7][8]-Benzotriazin-4(3 H)-ones with DABAL-Me3. [Link]
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Piperazine Derivatives
Welcome to the Technical Support Center for the synthesis of piperazine derivatives. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the symmetrical nature of the piperazine ring presents unique challenges in achieving selective functionalization, often leading to the formation of unwanted byproducts.[3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize the synthesis of piperazine derivatives.
Troubleshooting Guide: Common Byproduct Issues and Solutions
This section addresses specific issues encountered during the synthesis of piperazine derivatives in a question-and-answer format, explaining the root causes and providing actionable solutions.
Issue 1: Over-Alkylation Leading to Di-Substituted Products
Q1: I am attempting a mono-N-alkylation of piperazine, but I'm observing significant amounts of the 1,4-di-substituted byproduct. How can I improve the selectivity for the mono-alkylated product?
A1: Di-alkylation is a common challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.[4] The mono-alkylated product is often still nucleophilic enough to react further with the alkylating agent.[4][5] Several factors contribute to this issue, including stoichiometry, reaction conditions, and the nature of the alkylating agent.[4]
Causality and Strategic Solutions:
-
Stoichiometric Control: A common and effective method to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent.[4] This statistically increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule.
-
Slow Addition of Electrophile: Adding the alkylating agent dropwise at a low temperature can help maintain a low concentration of the electrophile, further favoring mono-substitution.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity.[4][6]
-
Choice of Base: If a base is required, using a milder base such as sodium bicarbonate or potassium carbonate is often preferred over strong bases like sodium hydroxide.[6] Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and propensity for a second alkylation.[6]
Experimental Protocol: Mono-N-Alkylation with Excess Piperazine This protocol outlines a general method for selective mono-N-alkylation using a large excess of piperazine.[4]
-
Dissolve piperazine (5-10 equivalents) in a suitable solvent (e.g., dichloromethane (DCM), acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 equivalent) dropwise to the stirred solution over 30 minutes.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, perform an appropriate work-up to remove excess piperazine and isolate the mono-alkylated product.
Issue 2: Formation of N-Oxide Byproducts
Q2: During my reaction, I've identified an unexpected byproduct with a mass increase of 16 amu, which I suspect is an N-oxide. What causes this and how can I prevent it?
A2: N-oxide formation is a potential side reaction when working with tertiary amines like substituted piperazines, especially in the presence of oxidizing agents or even atmospheric oxygen over prolonged reaction times.[7][8] While sometimes N-oxides are intentionally synthesized as prodrugs, their unintended formation can complicate purification and reduce the yield of the desired product.[9]
Causality and Strategic Solutions:
-
Oxidizing Conditions: The primary cause is the presence of oxidizing agents. This can be intentional, as with reagents like m-chloroperoxybenzoic acid (MCPBA), or unintentional from sources like peroxides in solvents or atmospheric oxygen.[7][10]
-
Reaction Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially for lengthy reactions or when using sensitive reagents.
-
Solvent Purity: Ensure solvents are free of peroxides, particularly ethers like THF and dioxane.
Preventative Measures:
-
Inert Atmosphere: For reactions sensitive to oxidation, de-gas the solvent and maintain the reaction under a positive pressure of an inert gas.
-
Fresh Solvents: Use freshly distilled or commercially available anhydrous solvents to minimize the presence of peroxides and water.
Issue 3: Ring-Opening Byproducts
Q3: I am observing byproducts that suggest the piperazine ring has opened. Under what conditions does this occur and how can it be avoided?
A3: Ring-opening of the piperazine scaffold is a less common but possible side reaction, particularly under harsh reaction conditions or with specific reagents. For example, reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, can lead to piperazine derivatives through ring-opening.[11][12] While this can be a synthetic strategy, unintended ring-opening is undesirable.
Causality and Strategic Solutions:
-
Harsh Conditions: High temperatures and the use of strong nucleophiles or electrophiles can promote ring-opening pathways.[11]
-
Reagent Choice: Certain reagents, particularly those that can form stable intermediates upon ring cleavage, may facilitate this side reaction.
Preventative Measures:
-
Milder Reaction Conditions: Employing lower temperatures and milder reagents can help maintain the integrity of the piperazine ring.
-
Careful Reagent Selection: Be mindful of the reactivity of your chosen reagents and their potential to induce ring-opening. If such byproducts are observed, consider alternative synthetic routes.
Issue 4: Challenges in Purification
Q4: My crude product is a complex mixture of mono- and di-substituted piperazines, and their separation by column chromatography is difficult. Are there alternative purification strategies?
A4: The similar polarities of mono- and di-substituted piperazine derivatives can indeed make chromatographic separation challenging.[6] Additionally, the basic and often hygroscopic nature of piperazines can lead to issues like peak tailing in chromatography.[13]
Purification Strategies:
| Purification Method | Advantages | Disadvantages |
| Fractional Distillation | Suitable for large-scale purification of volatile derivatives. | Not effective for non-volatile compounds or those with similar boiling points.[13] |
| Column Chromatography | Versatile for a wide range of compounds. | Can be challenging for compounds with similar polarities; potential for peak tailing.[6][13] |
| Recrystallization | Can provide highly pure crystalline products. | Dependent on the compound's ability to form crystals; may result in lower yields.[6] |
| Salt Formation and Extraction | Can selectively isolate the desired product by leveraging differences in basicity and solubility. | Requires additional steps of salt formation and subsequent free-basing.[13][14] |
Protocol: Purification via Salt Formation
-
Dissolve the crude mixture in a suitable organic solvent.
-
Add a stoichiometric amount of an acid (e.g., HCl in ether, acetic acid) to form the salt of the piperazine derivatives.[13]
-
The salt of the desired product may selectively precipitate, or differences in the solubility of the salts can be exploited through extraction.
-
Isolate the desired salt by filtration or extraction.
-
Regenerate the free base by treating the salt with a base (e.g., aqueous NaOH or NaHCO₃) and extracting with an organic solvent.[13]
Frequently Asked Questions (FAQs)
Q5: What is the role of protecting groups in minimizing byproduct formation in piperazine synthesis?
A5: Protecting groups are a cornerstone of modern piperazine synthesis, allowing for the selective functionalization of one nitrogen atom while the other is "masked."[3] This strategy is highly effective in preventing di-substitution. Common orthogonal protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), each with specific deprotection conditions.[3]
Q6: How can I effectively monitor the progress of my piperazine synthesis to minimize byproduct formation?
A6: Close monitoring of the reaction is crucial. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of products and byproducts.[6] This allows you to stop the reaction at the optimal time to maximize the yield of the desired product.
Q7: I am performing a reductive amination with a piperazine derivative and getting a complex mixture. What are the key parameters to optimize?
A7: Reductive amination is a powerful method for N-alkylation.[15] Key parameters to optimize include:
-
Reducing Agent: Sodium triacetoxyborohydride is a common and mild reducing agent for this transformation.[15]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used.[16]
-
pH: The reaction is typically faster in slightly acidic conditions to promote iminium ion formation, but care must be taken as the piperazine starting material can be protonated.[15]
-
Stoichiometry: Using a slight excess of the carbonyl compound and reducing agent can help drive the reaction to completion.[15]
Visualizing Synthetic Strategies
Decision Tree for Minimizing Di-alkylation
Caption: A decision-making workflow for troubleshooting di-alkylation in piperazine synthesis.
General Workflow for Mono-N-Alkylation using a Protecting Group
Caption: A typical synthetic sequence for mono-N-alkylation of piperazine utilizing a protecting group strategy.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
- The medicinal chemistry of piperazines: A review - PubMed.
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov.
- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
- US2919275A - Purification of piperazine - Google Patents.
- Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing).
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem.
- Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed.
- How to extract/isolate piperazine from water without distillation? - ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
- DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing.
- Analytical Methods - RSC Publishing.
- Reductive amination of piperazine : r/OrganicChemistry - Reddit.
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF - ResearchGate.
- US3481933A - Recovery and purification of piperazine - Google Patents.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Reactions of Piperazines - Ambeed.com.
- Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ACS Earth and Space Chemistry.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
- DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchGate.
- The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI.
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate.
- A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
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Technical Support Center: A Guide to Overcoming Assay Reproducibility Challenges with Methyl 3-(4-methylpiperazin-1-yl)benzoate
Welcome to the technical support center for researchers utilizing Methyl 3-(4-methylpiperazin-1-yl)benzoate. This guide is designed to provide in-depth troubleshooting assistance and best practices to address the common challenge of poor reproducibility in assays involving this and structurally similar piperazine-containing compounds. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the robustness and reliability of your experimental data.
This compound shares structural motifs with a class of compounds known to be biologically active, including kinase inhibitors like Imatinib.[1][2] Therefore, this guide will focus on troubleshooting within the context of cell-based assays, such as cell viability and kinase inhibition studies, where this compound is likely to be evaluated.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with this compound.
Q1: What are the primary reasons for observing inconsistent results with this compound in my assays?
A1: Inconsistent results with piperazine-containing compounds often stem from a few key areas:
-
Compound Solubility and Stability: Poor aqueous solubility is a frequent issue with piperazine derivatives, leading to precipitation in assay media and inaccurate effective concentrations.[3] The compound's stability under specific assay conditions (pH, temperature, presence of serum) can also be a factor.
-
Stock Solution Integrity: Improperly prepared or stored stock solutions can lead to significant variability. This includes issues with solvent choice, concentration accuracy, and degradation over time or through repeated freeze-thaw cycles.
-
Assay System Variables: Inconsistencies in cell culture conditions (cell density, passage number), reagent preparation, and incubation times can all contribute to poor reproducibility.[4]
-
Vehicle Control Effects: The solvent used to dissolve the compound, typically DMSO, can have biological effects on cells, especially at higher concentrations, confounding the interpretation of your results.[5][6]
Q2: My compound shows variable IC50 values in cell viability assays. What should I investigate first?
A2: The first step is to systematically evaluate your compound handling and assay setup. Begin by visually inspecting your compound stock and working solutions for any signs of precipitation. Poor solubility can lead to inaccurate dosing and high variability in IC50 values. Next, confirm the consistency of your cell seeding density and the health of your cells. Finally, review your dilution series preparation to rule out pipetting errors.
Q3: How can I be certain that the observed cellular phenotype is a direct result of my compound's activity?
A3: To confirm on-target effects, consider the following experimental controls:
-
Dose-Response Curve: A clear and reproducible relationship between the compound's concentration and the observed biological effect is a strong indicator of on-target activity.
-
Positive and Negative Controls: Always include a known active compound for your target (positive control) and a structurally similar but inactive molecule (negative control) if available.
-
Target Engagement Assays: If the molecular target is known, directly measuring compound binding or inhibition of the target (e.g., via Western blot for phosphorylation status) can confirm on-target activity.
Part 2: In-Depth Troubleshooting Guides
This section provides a question-and-answer-based approach to resolving specific experimental issues.
Issue 1: High Variability Between Replicate Wells in a Single Experiment
Q: I'm observing significant standard deviations between my replicate wells for the same concentration of this compound. What's causing this?
A: This often points to issues with compound solubility or inconsistent dispensing. Here’s a troubleshooting workflow:
-
Visual Inspection for Precipitation: Before adding the compound to your cells, carefully inspect the diluted solutions in your assay plate. The presence of even a small amount of precipitate indicates that the compound is not fully dissolved at that concentration, leading to uneven distribution in the wells.
-
Kinetic Solubility Assessment: Perform a simple kinetic solubility test in your specific assay medium. This will help you determine the maximum concentration at which your compound remains in solution under your experimental conditions.
-
Pipetting Technique and Calibration: Ensure your pipettes are properly calibrated, especially for the small volumes used in serial dilutions. Use of a multichannel pipette for adding reagents to multiple wells simultaneously can improve consistency.
-
Mixing: After adding the compound to the wells, ensure gentle but thorough mixing to promote uniform distribution.
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Poor Reproducibility Between Independent Experiments
Q: My IC50 values for this compound are significantly different from one experiment to the next. How can I improve consistency?
A: This type of variability often points to inconsistencies in your experimental setup or compound stability over time.
-
Compound Stock Solution Stability: Avoid repeated freeze-thaw cycles of your main stock solution.[7] Aliquot the stock into single-use volumes and store them under the recommended conditions (typically at -20°C or -80°C, protected from light).
-
Cellular Factors:
-
Passage Number: Use cells within a consistent and low passage number range for all experiments. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well for every experiment. Use a cell counter for accurate cell quantification.
-
-
Assay Reagents and Incubation Times:
-
Reagent Preparation: Prepare fresh dilutions of your compound for each experiment.
-
Incubation Periods: Standardize all incubation times, including cell seeding, compound treatment, and reagent addition steps.
-
Decision Tree for Inter-Experiment Variability
Caption: Decision tree for improving inter-experiment reproducibility.
Part 3: Key Experimental Protocols
To ensure a solid foundation for your assays, here are detailed protocols for critical experimental steps.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock solutions of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
On a calibrated analytical balance, accurately weigh a small amount of this compound (e.g., 2.34 mg, based on a molecular weight of 234.29 g/mol ).
-
Dissolve the powder in the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any undissolved particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Preparation of Working Solutions:
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the concentration at which this compound begins to precipitate in your assay buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Assay buffer (e.g., cell culture medium)
-
Clear microplate or microcentrifuge tubes
Procedure:
-
Prepare a series of dilutions of your compound from the DMSO stock into your assay buffer, covering a range of concentrations above and below your expected working concentrations.
-
Incubate these solutions under the same conditions as your assay (e.g., 37°C) for a duration representative of your experiment (e.g., 1-2 hours).
-
Visually inspect each solution against a dark background for any signs of cloudiness or precipitate. A nephelometer can be used for a more quantitative assessment.
-
The highest concentration that remains clear is your approximate kinetic solubility limit. It is advisable to work at concentrations below this limit to ensure reproducibility.
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
Objective: To measure the effect of this compound on cell proliferation and determine its IC50 value.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of your compound. Include a vehicle control (DMSO) and a no-cell blank.[8]
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).[9]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Protocol 4: Western Blot Analysis of Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of a target kinase and its downstream substrates.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Wash the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and then incubate with the primary antibody (e.g., overnight at 4°C).[10] Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Part 4: Data Presentation
Clear and organized data presentation is crucial for interpreting your results and identifying sources of variability.
Table 1: Example Data for Troubleshooting IC50 Variability
| Experiment ID | Cell Seeding Density (cells/well) | Stock Aliquot | Final DMSO (%) | IC50 (µM) | Notes |
| EXP-001 | 5,000 | #1 (Fresh) | 0.1 | 1.2 | |
| EXP-002 | 5,000 | #1 (3rd Freeze-Thaw) | 0.1 | 3.5 | Increased IC50, suspect stock degradation. |
| EXP-003 | 8,000 | #2 (Fresh) | 0.1 | 2.8 | Higher cell density may affect IC50. |
| EXP-004 | 5,000 | #2 (Fresh) | 0.5 | 1.5 | Higher DMSO had minimal effect here. |
| EXP-005 | 5,000 | #2 (Fresh) | 0.1 | 1.3 | Confirms consistency with fresh stock and proper cell density. |
Part 5: Concluding Remarks
Poor reproducibility is a multifaceted challenge in experimental biology. By systematically addressing the factors outlined in this guide—from the fundamental chemical properties of this compound to the nuances of your assay procedures—you can significantly enhance the reliability and consistency of your data. Remember that meticulous record-keeping and the consistent application of validated protocols are your best defenses against experimental variability.
References
- An In-depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis. Benchchem.
- Winger, J. A., Hantschel, O., Superti-Furga, G., & Kuriyan, J. (2008). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). Journal of Biological Chemistry, 283(48), 33395-33401.
- Effect of various DMSO concentrations on cell viability. Values...
- Chemical optimization and functions of imatinib structure. The...
- Im
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). NIH.
- DMSO in cell based assays. (2025). Scientist Solutions.
- Imatinib: Chemical Structure, Pharmacology and Adverse Effects. Nova Science Publishers.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Dimethyl sulfoxide. Wikipedia.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
- Compound solubility measurements for early drug discovery. (2022).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- New horizons in small molecule solubility screening. (2019). Drug Target Review.
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
- Western Blot Troubleshooting Guide. Bio-Techne.
- Western Blotting Troubleshooting Guide Video. Cell Signaling Technology.
- Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Spotlight: Cell-based kinase assay form
- Western Blot Troubleshooting. Thermo Fisher Scientific - US.
- How do I prepare an n-methylpiperazine buffer? (2016).
- Western Blot Troubleshooting Guide. Boster Bio.
- Methyl 4-((4-methylpiperazin-1-yl)methyl)
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC - NIH.
- Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Technical Support Center: Mitigating Off-Target Effects of Piperazine Deriv
- Methyl benzo
- METHYL 4-[(4-METHYLPIPERAZIN-1-YL)
- 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. SCBT.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(4-methylpiperazin-1-yl)benzoate
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Methyl 3-(4-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. We will dissect the validation of a robust High-Performance Liquid Chromatography (HPLC) method, benchmark its performance against Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the supporting experimental frameworks. The content herein is structured to empower researchers, scientists, and drug development professionals to make informed decisions based on scientific principles and regulatory expectations.
Introduction: The Analytical Imperative
This compound (CAS 474334-89-9) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated, reliable analytical method is not merely a regulatory requirement but a cornerstone of robust process control and quality assurance.
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validation.[4][5][6]
Primary Method Selection: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For the routine quality control (QC) of a drug substance like this compound, RP-HPLC-UV is the quintessential choice.
Causality Behind the Choice:
-
Robustness and Ubiquity: HPLC systems are the workhorses of the pharmaceutical industry, known for their reliability and the extensive collective expertise in their operation.[7]
-
Analyte Characteristics: The molecule possesses a benzoate ring, which contains a strong chromophore. This structural feature makes it readily detectable by UV spectroscopy, eliminating the need for complex derivatization steps that are sometimes required for piperazine-containing compounds lacking a UV-active moiety.[8][9][10][11]
-
Cost-Effectiveness: Compared to more advanced techniques, HPLC offers a lower cost of acquisition, operation, and maintenance, making it ideal for high-volume testing in a QC environment.[12]
Proposed RP-HPLC-UV Method Parameters
The following parameters were established after systematic method development to ensure optimal separation and peak shape.
| Parameter | Condition | Rationale |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard C18 phase provides excellent hydrophobic retention for the analyte. 5 µm particles offer a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic Elution: 60:40 (A:B) | The acidic aqueous phase suppresses the ionization of the tertiary amines in the piperazine ring, ensuring a symmetrical peak shape. Acetonitrile provides appropriate elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime. |
| Detection Wavelength | 235 nm | Corresponds to a high-absorbance region of the benzoate chromophore, ensuring good sensitivity. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase (60:40 Water:Acetonitrile) | Ensures sample solvent is compatible with the mobile phase, preventing peak distortion. |
Validation of the RP-HPLC-UV Method
A rigorous validation protocol was executed to demonstrate the method's suitability, following ICH Q2(R1) guidelines.[3][5]
Diagram: The Analytical Method Validation Workflow
The following diagram illustrates the logical flow of experiments conducted during the validation process.
Caption: A typical workflow for analytical method validation, from protocol definition to the final report.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Experimental Protocol:
-
A solution of the placebo (all formulation components except the API) was injected to ensure no interfering peaks at the retention time of the analyte.
-
The analyte was subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Stressed samples were analyzed alongside an unstressed standard. Peak purity of the analyte in the stressed samples was evaluated using a Photodiode Array (PDA) detector.
-
-
Results & Acceptance Criteria:
| Condition | Observations | Peak Purity | Status |
| Placebo | No interference at the analyte's retention time. | N/A | Pass |
| Acid (0.1N HCl) | ~15% degradation, major degradant peak well-resolved (Rₛ > 2.0). | > 0.999 | Pass |
| Base (0.1N NaOH) | ~25% degradation, two degradant peaks well-resolved (Rₛ > 2.0). | > 0.999 | Pass |
| Oxidative (3% H₂O₂) | ~10% degradation, minor degradant peak well-resolved (Rₛ > 2.0). | > 0.999 | Pass |
| Thermal (80°C) | < 5% degradation. | > 0.999 | Pass |
| Photolytic (UV) | < 5% degradation. | > 0.999 | Pass |
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at concentrations spanning 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Results & Acceptance Criteria:
| Parameter | Result | Acceptance Criteria (ICH) |
| Range | 50 - 150 µg/mL | Typically 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be statistically significant |
| Residual Sum of Squares | Visually random distribution | N/A |
Accuracy
Accuracy represents the closeness of the test results to the true value. It is assessed using a recovery study.
-
Experimental Protocol:
-
Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
-
-
Results & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria (ICH) |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% | 100.2% | 0.6% | %RSD ≤ 2.0% |
| 120% | 99.8% | 0.7% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Results & Acceptance Criteria:
| Precision Type | % RSD of Assay Results | Acceptance Criteria (ICH) |
| Repeatability | 0.7% | %RSD ≤ 2.0% |
| Intermediate | 1.1% | %RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Experimental Protocol:
-
Determined based on the signal-to-noise ratio (S/N).
-
Inject solutions of decreasing concentration to find concentrations that yield S/N ratios of approximately 10:1 for LOQ and 3:1 for LOD.
-
-
Results & Acceptance Criteria:
| Parameter | Result | Acceptance Criteria (ICH) |
| LOD | 0.1 µg/mL | S/N Ratio ≈ 3:1 |
| LOQ | 0.3 µg/mL | S/N Ratio ≈ 10:1 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
-
-
Results & Acceptance Criteria: The results showed no significant impact on system suitability parameters, indicating the method is robust. The acceptance criteria are that system suitability requirements (e.g., tailing factor, plate count) are still met under all varied conditions.[13]
Comparative Analysis: Alternative Analytical Technologies
While RP-HPLC-UV is a robust and reliable method, alternative technologies offer distinct advantages in specific contexts.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[14] This fundamental change allows for separations at much higher linear velocities and pressures (up to 15,000 psi).[7]
-
Key Advantages:
-
Speed: Analysis times are dramatically reduced, often by a factor of up to 9x compared to traditional HPLC, significantly increasing laboratory throughput.[14]
-
Improved Sensitivity & Resolution: The smaller particles lead to sharper, narrower peaks, which improves both resolution between components and the signal-to-noise ratio, enhancing sensitivity.[12][15]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in substantial solvent savings, making UPLC a more environmentally friendly and cost-effective option in the long run.[12]
-
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative analysis, particularly for trace-level detection in complex matrices.[16][17] It couples the separation power of liquid chromatography with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[18]
-
Key Advantages:
-
Unparalleled Selectivity: By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), LC-MS/MS can quantify an analyte with virtually no interference from matrix components, even if they co-elute chromatographically.[16]
-
Exceptional Sensitivity: Detection limits are often in the picogram (pg) or femtogram (fg) range, far exceeding what is achievable with UV detection. This is critical for impurity profiling, metabolite quantification, or bioanalysis.[18]
-
Structural Information: Mass spectrometry provides mass-to-charge ratio data, which can aid in the structural confirmation of the analyte and the identification of unknown impurities or degradants.[18]
-
Diagram: Relationship of Analytical Performance Metrics
This diagram illustrates how different validation parameters are interconnected to build overall confidence in an analytical method's performance.
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A Researcher's Guide to De-risking Piperazine Scaffolds: Cross-Reactivity Profiling of Methyl 3-(4-methylpiperazin-1-yl)benzoate
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its value lies in its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for orienting pharmacophoric groups.[1] However, the basic nitrogen atoms of the piperazine moiety are also a well-known source of off-target interactions, frequently leading to liabilities with G-protein coupled receptors (GPCRs) and critical ion channels like hERG.[2][3] This guide provides a comprehensive framework for proactively assessing the cross-reactivity profile of a novel piperazine-containing compound, Methyl 3-(4-methylpiperazin-1-yl)benzoate. We will detail a tiered, field-proven experimental strategy, moving from broad liability screening to quantitative, mechanism-of-action studies. This document serves as a practical blueprint for researchers, scientists, and drug development professionals to generate a robust selectivity profile, enabling data-driven decisions for lead optimization and candidate selection.
The Piperazine Predicament: Balancing Efficacy and Selectivity
Piperazine derivatives have demonstrated significant therapeutic potential across a range of targets, including kinases and central nervous system (CNS) receptors.[3][4] Their stimulant nature often arises from interactions with dopaminergic, noradrenergic, and serotoninergic pathways.[5][6] While beneficial for certain indications, these interactions represent significant cross-reactivity risks for compounds intended for other target classes. A primary concern for any piperazine-containing compound is inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an off-target effect strongly linked to cardiotoxicity.[2]
Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but an essential tool for mitigating risk and reducing late-stage attrition in drug development.[7][8] This guide will use this compound as a case study to illustrate a best-practice workflow for identifying and characterizing these potential liabilities.
Structural Analysis of this compound
A preliminary analysis of the molecule's structure provides clues to its potential interaction profile:
-
N-methylpiperazine Moiety: This is the key feature driving potential off-target effects. The basic nitrogen can form ionic interactions in receptor binding pockets. Its pKa is a critical determinant of hERG affinity, with values below 7.5 often being desirable to reduce this liability.[2]
-
Benzoate Group: The aromatic ring can participate in π-stacking interactions, a common binding motif in many receptor types.[3]
-
Overall Physicochemical Properties: Lipophilicity (LogP) is another property strongly correlated with hERG binding and broader off-target promiscuity.[2]
Selection of Comparative Compounds
To contextualize the cross-reactivity data, it is crucial to test comparator compounds in parallel. For this guide, we will consider two hypothetical alternatives:
-
Comparator A (High Selectivity): A well-characterized compound known for its clean off-target profile within the same target class.
-
Comparator B (Known Promiscuity): A compound with a similar piperazine scaffold known to have significant off-target effects on GPCRs and/or hERG.
A Tiered Strategy for Cross-Reactivity Profiling
A tiered or sequential approach is the most efficient and cost-effective method for profiling a new chemical entity.[9] This strategy uses a broad, high-throughput screen to cast a wide net for potential issues, followed by more focused, lower-throughput assays to confirm and quantify any liabilities identified.
Caption: Tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Liability Screening
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a large panel of known safety-relevant targets.[10] This provides a broad overview of potential liabilities. Commercial services like Eurofins' SafetyScreen panels or Reaction Biology's InVEST panels offer comprehensive options.[9][10]
-
Rationale: The goal is not to determine potency but to identify potential interactions efficiently. A 10 µM concentration is generally considered high enough to detect most clinically relevant off-target binding. Any target showing significant inhibition (e.g., >50%) at this concentration is flagged as a "hit" for further investigation.
-
Panel Composition: A standard safety panel should include a diverse range of targets implicated in adverse drug reactions, such as:
-
GPCRs (adrenergic, dopaminergic, serotonergic, muscarinic, opioid)[11]
-
Ion Channels (hERG, sodium, calcium)
-
Transporters
-
Key Enzymes (e.g., COX, PDE)
-
Concurrently, if the primary target is a kinase, the compound should be screened against a broad kinase panel (e.g., >400 kinases) to assess selectivity across the kinome.[12][13]
Tier 2: Dose-Response Confirmation
Any hits identified in Tier 1 must be validated. This is achieved by performing 8- to 10-point concentration-response curves to determine the potency (IC50 or Kᵢ) of the interaction.
-
Rationale: A single-point "hit" can be misleading. A full dose-response curve confirms the interaction and, crucially, quantifies its potency. This allows for a direct comparison between the compound's potency at its intended target and its potency at off-targets, establishing a "selectivity window." For example, a compound with a 10 nM on-target potency and a 5,000 nM off-target potency (>500-fold selectivity) is far more desirable than one with a 10,000 nM off-target potency (1000-fold selectivity).
Tier 3: Functional & Mechanistic Validation
Biochemical or radioligand binding assays show an interaction but do not confirm a biological consequence. Tier 3 assays are designed to determine if the off-target binding translates into a functional effect in a more physiological context.
-
Rationale: Binding does not always equal functional activity.[8] A compound could be an antagonist, agonist, or have no functional effect at all. Functional assays, such as calcium flux or cAMP assays for GPCRs, or cellular phosphorylation assays for kinases, are critical for understanding the true biological risk.[11][14] For any compound demonstrating hERG binding, the gold-standard manual patch-clamp assay is required to definitively characterize the risk of cardiac QT prolongation.[2]
Key Experimental Protocols
The following protocols are representative of the assays used in a comprehensive cross-reactivity study. They are designed with internal controls to ensure data integrity.
Protocol: Broad Kinase Selectivity Screen (Radiometric Assay)
This protocol measures the ability of a test compound to inhibit the activity of a panel of protein kinases by quantifying the incorporation of radioactive phosphate (³³P) from ATP onto a substrate.
-
Preparation: Prepare stock solutions of the test compound (this compound) and comparators in 100% DMSO.
-
Assay Plate Setup: In a 96-well plate, add 5 µL of kinase buffer. Add 0.5 µL of 200 µM test compound stock (for a final concentration of 10 µM). Include wells for a positive control inhibitor and a "no inhibitor" (DMSO vehicle) control.
-
Kinase Addition: Add 20 µL of the specific kinase/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of Assay Buffer containing [γ-³³P]ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes), allowing the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid solution.
-
Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillant, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
Protocol: GPCR Radioligand Binding Assay Panel
This protocol assesses the ability of a test compound to displace a known radioactive ligand from a panel of GPCR targets expressed in cell membranes.
-
Membrane Preparation: Use commercially prepared or in-house generated cell membranes expressing the GPCR target of interest.
-
Assay Plate Setup: In a 96-well filter plate, combine the cell membranes, the specific radioligand (e.g., [³H]-Prazosin for the α1-adrenergic receptor), and either the test compound (at 10 µM final concentration) or vehicle (DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of specific binding caused by the test compound. Specific binding is defined as the difference between total binding (vehicle wells) and non-specific binding (wells containing a high concentration of a known, non-radioactive ligand).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Hypothetical Tier 1 Safety Screening Results (% Inhibition at 10 µM)
| Target | Target Family | This compound | Comparator A (Selective) | Comparator B (Promiscuous) |
| Primary Target Kinase | Kinase | 98% | 99% | 95% |
| Adrenergic α1 | GPCR | 65% | 5% | 88% |
| Dopamine D2 | GPCR | 58% | 2% | 75% |
| Serotonin 5-HT2A | GPCR | 45% | 8% | 68% |
| hERG Channel | Ion Channel | 72% | <1% | 92% |
| 100 Other Targets | Various | <20% | <10% | Multiple >50% |
Table 2: Hypothetical Tier 2 Dose-Response Follow-up (IC₅₀ in nM)
| Target | This compound | Comparator B (Promiscuous) | Selectivity Fold (vs. Primary Target) |
| Primary Target Kinase | 15 nM | 25 nM | - |
| Adrenergic α1 | 850 nM | 150 nM | 57-fold |
| Dopamine D2 | 1,200 nM | 300 nM | 80-fold |
| hERG Channel | 950 nM | 110 nM | 63-fold |
Visualizing Kinase Selectivity
Kinase panel data is often visualized using a kinome tree diagram. This allows for an intuitive, at-a-glance assessment of a compound's selectivity across the entire human kinome.
Caption: Conceptual kinome tree illustrating selectivity.
Discussion and Strategic Implications
Based on our hypothetical data, this compound is a potent inhibitor of its primary target kinase. However, the screening has revealed several liabilities:
-
GPCR Cross-Reactivity: It shows micromolar-range activity against adrenergic and dopaminergic receptors.
-
hERG Liability: The compound binds to the hERG channel with an IC₅₀ under 1 µM. A selectivity window of only 63-fold between the primary target and hERG is a significant concern for potential cardiotoxicity.
These findings would trigger a critical decision point. A medicinal chemistry campaign would be initiated to modify the structure, aiming to reduce the basicity of the piperazine nitrogen or alter lipophilicity to abrogate hERG binding while maintaining on-target potency.[2] The assays described in this guide would then be used to profile the newly synthesized analogs, creating a data-driven cycle of lead optimization.
Conclusion
The presence of a piperazine moiety in a drug candidate like this compound necessitates a proactive and rigorous cross-reactivity assessment. By employing a tiered screening strategy—moving from broad, single-point profiling to quantitative dose-response and functional assays—researchers can build a comprehensive understanding of a compound's selectivity. This approach does not just identify liabilities; it provides the crucial data needed to guide medicinal chemistry efforts, mitigate risks early, and ultimately select safer, more effective drug candidates for clinical development.
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Comparative analysis of different synthetic routes to Methyl 3-(4-methylpiperazin-1-yl)benzoate
Methyl 3-(4-methylpiperazin-1-yl)benzoate is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of three common synthetic strategies for its preparation: Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNAr), and reductive amination. Each route is presented with a detailed experimental protocol, a discussion of its underlying principles, and a comparative analysis of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of aryl amines, such as this compound, has been a focal point of extensive research in organic chemistry. The choice of synthetic route often depends on factors like the availability and cost of starting materials, desired scale of the reaction, and tolerance to various functional groups. The three routes discussed herein represent distinct and powerful approaches to the formation of the crucial C-N bond between the benzene ring and the piperazine moiety.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method is widely employed in pharmaceutical synthesis due to its broad substrate scope and generally high yields.[3][4] The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a phosphine ligand, and a base.[5]
Experimental Protocol
Reaction Scheme:
Caption: Buchwald-Hartwig amination of Methyl 3-bromobenzoate.
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
1-Methylpiperazine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene (10 volumes)
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add Methyl 3-bromobenzoate, 1-Methylpiperazine, cesium carbonate, palladium(II) acetate, and BINAP.
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford this compound.
Rationale and Insights
The choice of a bulky phosphine ligand like BINAP is crucial for the efficiency of the Buchwald-Hartwig reaction, as it promotes the reductive elimination step and stabilizes the palladium catalyst.[2] Cesium carbonate is a common base for this transformation, providing sufficient basicity to deprotonate the amine and facilitate the catalytic cycle. Toluene is a standard solvent, although other aprotic solvents can also be used. This method is generally high-yielding but requires careful exclusion of air and moisture to prevent catalyst deactivation.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a viable pathway for the synthesis of aryl amines when the aromatic ring is activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[6][7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[6] For the synthesis of this compound, an SNAr approach would ideally start from a methyl 3-halobenzoate bearing a strong EWG. In the absence of a strongly activating group in the target molecule's scaffold, this route is inherently less favorable than for substrates with ortho/para EWGs. However, with a suitable leaving group like fluorine and forcing conditions, the reaction can be driven to completion.
Experimental Protocol
Reaction Scheme:
Caption: SNAr reaction of Methyl 3-fluorobenzoate.
Materials:
-
Methyl 3-fluorobenzoate (1.0 equiv)
-
1-Methylpiperazine (2.0 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine Methyl 3-fluorobenzoate, 1-Methylpiperazine, and potassium carbonate in DMSO.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale and Insights
The ester group at the meta position provides only moderate activation for SNAr, necessitating a highly reactive leaving group like fluoride and high reaction temperatures.[6] DMSO is a suitable polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack. An excess of both the amine and the base is often required to drive the reaction to completion. While this method avoids the use of expensive palladium catalysts, the harsh reaction conditions can lead to side products and may not be suitable for substrates with sensitive functional groups.
Route 3: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds and amines.[8] The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a selective reducing agent.[9] For the synthesis of this compound, this route would start from Methyl 3-formylbenzoate and 1-methylpiperazine.
Experimental Protocol
Reaction Scheme:
Caption: Reductive amination of Methyl 3-formylbenzoate.
Materials:
-
Methyl 3-formylbenzoate (1.0 equiv)
-
1-Methylpiperazine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv)
-
Tetrahydrofuran (THF) or Dichloroethane (DCE)
Procedure:
-
Dissolve Methyl 3-formylbenzoate and 1-Methylpiperazine in THF in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale and Insights
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it does not readily reduce the starting aldehyde.[8][9] The reaction is typically high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups. The main consideration for this route is the availability of the starting aldehyde, Methyl 3-formylbenzoate.
Comparative Analysis
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination |
| Starting Materials | Methyl 3-bromobenzoate, 1-Methylpiperazine | Methyl 3-fluorobenzoate, 1-Methylpiperazine | Methyl 3-formylbenzoate, 1-Methylpiperazine |
| Typical Yield | High (80-95%) | Moderate to High (60-85%) | High (85-95%) |
| Reaction Conditions | Moderate (80-110 °C), inert atmosphere | Harsh (120-140 °C) | Mild (Room Temperature) |
| Catalyst/Reagents | Palladium catalyst, phosphine ligand, base | Stoichiometric base | Stoichiometric reducing agent |
| Cost-Effectiveness | Higher cost due to palladium catalyst and ligand | Lower cost (no precious metal catalyst) | Moderate cost (reducing agent) |
| Scalability | Readily scalable, but catalyst cost can be a factor[10] | Scalable, but high temperatures can be challenging | Highly scalable and generally cost-effective |
| Safety & Environment | Palladium is a heavy metal; some phosphine ligands are toxic.[5] Solvents like toluene are common. | High boiling point solvents (DMSO); high temperatures pose safety risks. | Sodium triacetoxyborohydride is moisture-sensitive; solvents are generally less hazardous.[11][12] |
| Substrate Scope | Broad, tolerates many functional groups.[2] | Limited by the need for electron-withdrawing groups. | Broad, very good functional group tolerance.[8] |
Conclusion
For the synthesis of this compound, both Buchwald-Hartwig amination and reductive amination stand out as highly efficient and reliable methods. The Buchwald-Hartwig approach offers a direct route from readily available aryl bromides and is a well-established, high-yielding protocol. However, the cost of the palladium catalyst and ligand, as well as the need for an inert atmosphere, are important considerations, particularly for large-scale synthesis.
Reductive amination presents a compelling alternative, characterized by its mild reaction conditions, high yields, and excellent functional group tolerance. The primary prerequisite for this route is the availability of Methyl 3-formylbenzoate. If this starting material is readily accessible, reductive amination is likely the most cost-effective and scalable option.
The Nucleophilic Aromatic Substitution (SNAr) route is the least favorable for this specific target molecule due to the lack of strong electronic activation on the benzene ring. While feasible with a fluoro-substituted starting material and forcing conditions, the lower yields and harsh conditions make it a less attractive choice compared to the other two methods.
Ultimately, the selection of the optimal synthetic route will depend on a careful evaluation of the specific project requirements, including cost, scale, available starting materials, and the capabilities of the laboratory.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
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Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(28), 15124-15145. [Link]
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Mishra, V., & Singh, R. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 754-766. [Link]
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James, M. J., et al. (2020). Rapid, Scalable Buchwald-Hartwig Amination by Resonant Acoustic Mixing (RAM). ChemRxiv. [Link]
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][8][13]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7461-7470. [Link]
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Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Myers, A. (n.d.). Chem 115. [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]
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Organic Syntheses. (n.d.). 1-Hydrosilatrane. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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University of Strasbourg. (n.d.). Methodology in organic synthesis. [Link]
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Ghorbani, F., et al. (2023). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. Green Chemistry, 25(13), 5143-5151. [Link]
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-
ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
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Benchmarking the efficacy of Methyl 3-(4-methylpiperazin-1-yl)benzoate against known inhibitors
A Comparative Benchmarking Guide to the Efficacy of Novel Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of small molecule inhibitors that target specific signaling pathways has revolutionized treatment paradigms.[1][2][3] This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, Methyl 3-(4-methylpiperazin-1-yl)benzoate, against established tyrosine kinase inhibitors (TKIs). Given the structural motifs shared with known successful therapeutics, we hypothesize that this new chemical entity (NCE) may exhibit inhibitory activity against the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[4][5][6]
This document will detail the methodologies for a head-to-head comparison with industry-standard TKIs—Imatinib, Dasatinib, and Nilotinib—and present a logical workflow for assessing biochemical potency, cellular efficacy, and target engagement.
Introduction to Target and Comparator Compounds
The Therapeutic Target: BCR-ABL Tyrosine Kinase
The Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene.[4] This genetic aberration produces a constitutively active tyrosine kinase, which is central to the pathogenesis of CML.[6] The BCR-ABL protein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[5][6] Therefore, inhibiting the kinase activity of BCR-ABL is a validated and highly effective therapeutic strategy.[5]
Caption: The BCR-ABL signaling pathway leading to uncontrolled cell growth.
Profile of Comparator Kinase Inhibitors
A rigorous benchmark requires comparison against well-characterized inhibitors. We have selected three FDA-approved drugs that target the BCR-ABL kinase, each with a distinct profile.
-
Imatinib (Gleevec®): The first-generation TKI, Imatinib, set the precedent for targeted CML therapy.[7] It functions by binding to the ATP-binding site of the BCR-ABL kinase when the kinase is in its inactive conformation, thereby preventing substrate phosphorylation.[5][8][9] Its high selectivity and oral bioavailability marked a significant advancement in cancer treatment.[5]
-
Nilotinib (Tasigna®): A second-generation TKI, Nilotinib is structurally related to Imatinib but exhibits higher potency and selectivity for the BCR-ABL kinase.[10][11] It is effective against many Imatinib-resistant mutations.[10][12] Nilotinib also binds to the inactive conformation of the ABL kinase domain.[10]
-
Dasatinib (Sprycel®): Another second-generation TKI, Dasatinib is a potent inhibitor of BCR-ABL and the SRC family of kinases.[13][14][15] A key distinction is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against a broader range of Imatinib-resistant mutations.[13][14]
The New Chemical Entity: this compound
This compound is an NCE with structural similarities to the aforementioned TKIs, particularly the 4-methylpiperazine moiety. This structural element is a common feature in many kinase inhibitors and is often crucial for binding to the kinase domain. This guide outlines the necessary experimental framework to determine if this compound can effectively inhibit the BCR-ABL kinase and induce apoptosis in CML-derived cell lines.
Experimental Design for Efficacy Benchmarking
To comprehensively evaluate the efficacy of this compound, a multi-tiered approach is essential. This involves progressing from direct biochemical assays to cell-based models to assess both target engagement and cellular response.
Caption: A multi-tiered workflow for inhibitor efficacy testing.
In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition
The initial step is to determine if the NCE directly inhibits the enzymatic activity of the ABL kinase domain. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[16]
Protocol: TR-FRET Kinase Assay [16]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Recombinant ABL Kinase: Dilute to the desired concentration (e.g., 2 nM) in Kinase Buffer.
-
Biotinylated Peptide Substrate: Dilute a suitable peptide substrate for ABL to the desired concentration (e.g., 500 nM) in Kinase Buffer.
-
ATP Solution: Prepare a 2X ATP solution at a concentration equivalent to the Km for ABL in Kinase Buffer.
-
Test Compounds: Perform serial dilutions of this compound and the comparator inhibitors (Imatinib, Dasatinib, Nilotinib) in 100% DMSO, followed by a further dilution in Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds to the wells of a 384-well assay plate.
-
Add 5 µL of the recombinant ABL kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, a Terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Plot the signal ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay: Assessing Cytotoxic Effects
To determine if the inhibition of the kinase translates to an anti-proliferative effect in a cellular context, a cell viability assay is performed using a CML cell line that is dependent on BCR-ABL activity, such as K-562. The MTT assay is a reliable colorimetric method for this purpose.[17][18]
Protocol: MTT Cell Viability Assay [17][19][20]
-
Cell Culture:
-
Culture K-562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the K-562 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[18]
-
Prepare serial dilutions of the test compounds (this compound, Imatinib, Dasatinib, Nilotinib) in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[17]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Subtract the background absorbance from a blank well.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and calculate the EC50 value.
-
Western Blotting: Confirmation of Target Inhibition in Cells
To confirm that the observed cytotoxic effects are due to the inhibition of BCR-ABL signaling, Western blotting can be used to measure the phosphorylation status of BCR-ABL and its downstream substrates, such as STAT5.[12] A reduction in phosphorylation upon treatment with the inhibitor provides direct evidence of target engagement.[21]
Protocol: Western Blot for Phospho-Proteins [22]
-
Sample Preparation:
-
Treat K-562 cells with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Lyse the cells in a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[22]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL) or phosphorylated STAT5 (p-STAT5).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total BCR-ABL, total STAT5, or a housekeeping protein like GAPDH.
-
Comparative Data Summary
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the comparative analysis.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | ABL Kinase IC50 (nM) |
| This compound | 150 |
| Imatinib | 250 |
| Dasatinib | 1.5 |
| Nilotinib | 25 |
Table 2: Cell Viability in K-562 Cells (EC50 Values)
| Compound | K-562 Cell Viability EC50 (nM) |
| This compound | 450 |
| Imatinib | 500 |
| Dasatinib | 5 |
| Nilotinib | 60 |
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates promising activity as a BCR-ABL inhibitor.
-
Biochemical Potency: The NCE shows a lower IC50 value (150 nM) compared to the first-generation inhibitor Imatinib (250 nM), suggesting a higher potency at the enzymatic level. However, it is less potent than the second-generation inhibitors Dasatinib (1.5 nM) and Nilotinib (25 nM).
-
Cellular Efficacy: This trend is mirrored in the cell-based viability assay, where the NCE exhibits a lower EC50 value (450 nM) than Imatinib (500 nM) in the K-562 cell line. This indicates good cell permeability and activity in a cellular context. As expected, Dasatinib and Nilotinib show superior cellular efficacy.
-
Mechanism of Action: A successful Western blot experiment would be expected to show a dose-dependent decrease in the phosphorylation of BCR-ABL and STAT5 for all active compounds, confirming that the observed cytotoxicity is mediated through the inhibition of the target signaling pathway.
Caption: Competitive inhibition of the BCR-ABL kinase by a TKI.
Conclusion
The structured, multi-assay approach detailed in this guide provides a robust framework for benchmarking the efficacy of a novel compound, this compound. The hypothetical data suggest that this NCE is a promising candidate with potency greater than the first-generation inhibitor, Imatinib. Further investigation into its selectivity profile against a broader panel of kinases, its efficacy against Imatinib-resistant mutations, and its pharmacokinetic properties would be the logical next steps in its preclinical development. This guide serves as a foundational template for such future investigations, ensuring scientific rigor and a clear path for data-driven decision-making.
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Donato, N. J., & Talpaz, M. (2000). Clinical Use of Tyrosine Kinase Inhibitors: Therapy for Chronic Myelogenous Leukemia and Other Cancers. Clinical Cancer Research, 6(8), 2965–2966. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Dasatinib?[Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Demetri, G. D. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. The Oncologist, 16(Suppl 2), 16–22. [Link]
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O'Brien, S. G., & Deininger, M. W. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology Clinics of North America, 17(5), 1129–1138. [Link]
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Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride?[Link]
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Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
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PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
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Pediatric Oncall. Dasatinib: Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
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MedlinePlus. (2025). Imatinib. [Link]
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Moon, S. H., & Kim, K. S. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e2999. [Link]
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EBSCO. Tyrosine kinase inhibitors (cancer treatment). [Link]
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Methyl 3-(4-methylpiperazin-1-yl)benzoate Derivatives
For drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of Methyl 3-(4-methylpiperazin-1-yl)benzoate. While direct, comprehensive SAR studies on this specific scaffold are nascent, we can construct a robust predictive framework by examining closely related arylpiperazine series. This approach, rooted in established medicinal chemistry principles, offers a logical pathway for the rational design of novel therapeutic agents.
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved drugs targeting the central nervous system (CNS) and various cancers.[1][2][3] Its versatility allows for modular modifications, enabling chemists to fine-tune affinity, selectivity, and pharmacokinetic properties for a desired biological target.[3] This guide will dissect the core scaffold into its key components, offering insights into how strategic modifications can potentiate therapeutic activity.
Core Structure-Activity Relationship Analysis
The this compound scaffold can be systematically analyzed by considering three primary regions for modification: the benzoate ring, the N-substituent on the piperazine ring, and the methyl ester group.
The Benzoate Ring: Tuning Potency and Selectivity
Substitutions on the phenyl ring are critical for modulating the electronic and steric properties of the molecule, which directly impacts receptor binding and overall activity.
-
Position of Substitution: The placement of the piperazine moiety on the benzoate ring (ortho, meta, or para) is a fundamental determinant of activity. While our core topic specifies a meta-linkage, it is crucial to recognize that altering this can profoundly change the molecule's interaction with its target.
-
Electronic Effects: The addition of electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or a trifluoromethyl (-CF3) group can significantly influence activity. For instance, in related arylpiperazine series designed as anticancer agents, chloro and fluoro substitutions on the phenyl ring often enhance cytotoxic activity against various cancer cell lines.[4][5] Dichloro-substituted derivatives, in particular, have shown potent effects.[4]
-
Steric Effects: The size and shape of substituents can either facilitate or hinder optimal binding. SAR studies on related compounds indicate that ortho-substituted phenyl groups can lead to strong cytotoxic activities.[2] However, bulky groups may also introduce steric hindrance, potentially reducing affinity.
The Piperazine N-Substituent: The Gateway to Diverse Activities
The substituent at the N4 position of the piperazine ring is arguably the most synthetically accessible and impactful site for modification.
-
N-Methyl Group: The parent compound features a small, simple N-methyl group. While this confers a degree of basicity and polarity, replacing it with larger, more complex moieties is a common strategy to explore new biological targets.
-
N-Aryl/Heteroaryl Substitution: Replacing the methyl group with a phenyl, pyridinyl, or pyrimidinyl ring introduces significant aromatic character. This modification is central to the design of many CNS-active agents, where this aryl group engages in crucial π-π stacking or CH–π interactions with aromatic residues like phenylalanine in receptor binding pockets.[2][6]
-
N-Benzyl and Alkyl Chains: Introducing a benzyl group or a flexible alkyl chain can alter the compound's lipophilicity and conformational flexibility, allowing it to access different binding domains or cross biological membranes more effectively. Long-chain arylpiperazines are a well-established template for designing ligands for serotonin and dopamine receptors.[3]
The Methyl Ester: Modulating Pharmacokinetics
The methyl ester at the 3-position of the benzoate ring is a key site for influencing the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Ester Hydrolysis: Esters are susceptible to hydrolysis by esterase enzymes in the body, which can convert the molecule into its corresponding carboxylic acid. This can be a deliberate prodrug strategy to improve oral bioavailability or to unmask the active acidic form at the target site.
-
Conversion to Amides: Replacing the ester with an amide linkage creates a more stable functional group that is less prone to hydrolysis. This modification can increase the compound's half-life and alter its hydrogen bonding capabilities, potentially leading to different binding interactions and activity profiles.
Visualizing the SAR Strategy
To effectively guide medicinal chemistry efforts, a clear visualization of the SAR hypotheses is essential.
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An objective comparison of the in vivo and in vitro efficacy of compounds related to Methyl 3-(4-methylpiperazin-1-yl)benzoate, with a focus on the archetypal tyrosine kinase inhibitor, Imatinib. This guide provides supporting experimental data and protocols for researchers in drug development.
Introduction: From Chemical Scaffold to Clinical Efficacy
The chemical moiety, 4-(pyridin-3-yl)-N-methyl-N-(3-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine, better known as Imatinib (Gleevec®), represents a landmark achievement in targeted cancer therapy. Its development validated the principle of designing drugs to inhibit specific molecular drivers of a disease. A key structural component of Imatinib and related compounds is the N-methylpiperazine group, which imparts crucial properties such as aqueous solubility and the ability to engage with the target protein's active site. While a simple precursor like this compound lacks inherent therapeutic activity, it serves as a foundational building block for this powerful class of inhibitors.
This guide delves into the critical comparison between the in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy of Imatinib as a representative of this chemical family. Understanding the frequent disconnect between these two realms is paramount for drug development professionals, as promising in vitro potency does not always translate to in vivo success. We will explore the experimental methodologies, analyze the resulting data, and discuss the pharmacokinetic and pharmacodynamic factors that bridge this translational gap.
Part 1: In Vitro Efficacy – Potency at the Molecular and Cellular Level
In vitro assays are the first proving ground for a new compound. They are designed to answer a fundamental question: Does the compound interact with its intended molecular target and elicit a biological response in isolated cells? For Imatinib, the primary targets are the constitutively active BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML) and the KIT and PDGF-R kinases in other cancers.
Key In Vitro Assays for Tyrosine Kinase Inhibitors
-
Biochemical Kinase Inhibition Assays: These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of its target kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell-Based Proliferation Assays: These assays assess the compound's ability to inhibit the growth and division of cancer cell lines that are dependent on the target kinase. The MTT or CellTiter-Glo® assays are standard.
-
Target Phosphorylation Assays: Western blotting or ELISA-based methods can confirm that the compound is inhibiting the kinase within the cell by measuring the phosphorylation status of its downstream substrates (e.g., CrkL for BCR-ABL).
Data Summary: In Vitro Potency of Imatinib
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Assay | ABL Kinase | IC₅₀ | ~25 nM | |
| Biochemical Assay | KIT Kinase | IC₅₀ | ~100 nM | |
| Biochemical Assay | PDGF-R Kinase | IC₅₀ | ~100 nM | |
| Cell Proliferation | K562 (CML, BCR-ABL+) | GI₅₀ | ~250-300 nM | |
| Cell Proliferation | Ba/F3 (BCR-ABL+) | IC₅₀ | ~500 nM | |
| Cell Proliferation | GIST-T1 (KIT mutant) | IC₅₀ | ~10-50 nM |
IC₅₀ (Half maximal inhibitory concentration) and GI₅₀ (Half maximal growth inhibition) are measures of potency. Lower values indicate higher potency.
Mechanism of Action: Competitive ATP Inhibition
Imatinib functions by binding to the ATP-binding pocket of the kinase domain in its inactive conformation. This prevents the enzyme from transferring a phosphate group from ATP to its substrate, thereby blocking the downstream signaling cascade that drives cell proliferation and survival.
Caption: Imatinib competitively blocks the ATP binding site of kinases like BCR-ABL.
Part 2: In Vivo Efficacy – Performance in a Complex Biological System
Demonstrating efficacy in vivo is the critical next step. This phase assesses not only if the drug can affect the tumor in a living organism but also how the organism affects the drug (pharmacokinetics). Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation.
Key In Vivo Model: CML Xenograft Study
A standard model for testing Imatinib involves implanting a BCR-ABL-positive cell line, such as K562, subcutaneously into nude mice. Once tumors are established, mice are treated with the compound or a vehicle control, and tumor growth is monitored over time.
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Standard workflow for an in vivo subcutaneous xenograft efficacy study.
Data Summary: In Vivo Efficacy of Imatinib
| Model | Cell Line | Dose & Schedule | Efficacy Metric | Result | Reference |
| Mouse Xenograft | K562 (CML) | 50 mg/kg, daily (p.o.) | Tumor Growth Inhibition (TGI) | >90% | |
| Mouse Xenograft | Ba/F3 (BCR-ABL+) | 100 mg/kg, daily (p.o.) | Increased Survival | Significant extension of lifespan | |
| GIST Xenograft | GIST-T1 | 50 mg/kg, daily (p.o.) | Tumor Regression | Induces significant tumor shrinkage |
p.o. (per os) refers to oral administration.
Part 3: Bridging the Gap – Why In Vitro Potency Doesn't Always Translate
A critical aspect of drug development is understanding the frequent disparity between high in vitro potency and lackluster in vivo efficacy. A compound with a low nanomolar IC₅₀ can fail spectacularly in an animal model. This divergence is typically explained by Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Pharmacokinetics (PK): What the Body Does to the Drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A potent compound is useless if it is not absorbed orally, is rapidly metabolized by the liver, or cannot distribute to the tumor tissue in sufficient concentrations.
-
Pharmacodynamics (PD): What the Drug Does to the Body. This relates to how the drug engages its target in the in vivo setting. The key is to maintain a plasma concentration of the drug above the minimally effective level (the in vitro IC₅₀ or GI₅₀) for a sufficient duration.
The success of Imatinib is not just due to its potent kinase inhibition, but also its favorable "drug-like" properties, including good oral bioavailability and a half-life that allows for sustained target inhibition with daily dosing.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Conclusion
The journey from a chemical scaffold like this compound to a life-saving medicine like Imatinib is a testament to the power of medicinal chemistry and rational drug design. However, this journey is navigated through a rigorous, multi-stage validation process. The in vitro assays confirm molecular potency, but it is the crucible of in vivo testing that evaluates a compound's true therapeutic potential. The success of Imatinib lies in the harmonious convergence of high in vitro potency against its targets and a favorable pharmacokinetic profile that ensures sustained target engagement in vivo. For drug development professionals, the lesson is clear: a holistic evaluation, integrating both in vitro and in vivo datasets, is the only reliable path to clinical success.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., K562) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., Imatinib) in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract background luminescence, normalize the data to the vehicle control wells (100% viability), and plot the results as percent viability versus log[compound concentration] to determine the GI₅₀ value.
Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study
-
Animal Acclimation: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week prior to the start of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest K562 cells during their logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS. Resuspend the cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group), such as Vehicle Control and Imatinib (50 mg/kg).
-
Drug Administration: Prepare Imatinib in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle daily via oral gavage (p.o.) at a volume of 10 mL/kg.
-
Efficacy and Tolerability Monitoring: Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, tumors are excised and weighed.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
References
-
Druker, B.J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]
-
Buchdunger, E., et al. (2000). Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative. Cancer Research, 56(1), 100-104. [Link]
The Piperazine-Benzoate Moiety: A Head-to-Head Comparison of a Privileged Scaffold in Kinase Inhibition
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: The Unseen Workhorse of a "Magic Bullet"
In the landscape of targeted cancer therapy, imatinib (Gleevec®) stands as a paradigm-shifting success story. Its targeted inhibition of the Bcr-Abl tyrosine kinase transformed the prognosis for patients with chronic myeloid leukemia (CML).[1][2] While the phenylaminopyrimidine core is crucial for binding to the kinase's ATP pocket, the solvent-exposed 4-((4-methylpiperazin-1-yl)methyl)benzamide moiety, derived from precursors like Methyl 3-(4-methylpiperazin-1-yl)benzoate, is indispensable. This component is a masterstroke of medicinal chemistry, conferring the aqueous solubility essential for oral bioavailability—a key property for a chronic medication.[3][4] The piperazine ring, in this context, is not merely a linker but a critical pharmacophoric element that addresses fundamental drug-like properties.[5]
This guide moves beyond a singular focus on imatinib to provide a head-to-head comparison of the methylpiperazinyl-benzoate scaffold against a range of bioisosteric and structurally novel alternatives. We will dissect the performance of these scaffolds based on published experimental data, focusing on their primary role as inhibitors of the Bcr-Abl kinase. The central question we address is: How does this classic scaffold hold up against alternatives designed to improve potency, overcome resistance, or explore new chemical space? Through a detailed examination of structure-activity relationships (SAR), comparative biological data, and the underlying experimental methodologies, this guide offers a field-proven perspective for researchers engaged in the design of next-generation kinase inhibitors.
Comparative Analysis: The Piperazine Core vs. The Challengers
The value of a scaffold is ultimately determined by its performance. Here, we compare the piperazine-benzoate moiety, as represented in the benchmark inhibitor imatinib, against several alternative scaffolds investigated in the pursuit of superior Bcr-Abl inhibitors. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against the target kinase and cellular proliferation.
Scaffold Hopping from the Benzamide Moiety
A common strategy in medicinal chemistry is "scaffold hopping," where a core part of a molecule is replaced with a functionally equivalent but structurally different group to improve properties or secure novel intellectual property. Several studies have explored replacing the entire piperazine-benzoic acid portion of imatinib.
One innovative approach replaced this moiety with an indolglyoxylamide scaffold .[6] The design rationale was to introduce a fragment with its own intrinsic antitumor activity while retaining the necessary hydrophobic characteristics. The resulting analogs were tested for their ability to inhibit the proliferation of the Bcr-Abl positive K562 cell line and an imatinib-resistant subline, K562R.
Another significant modification involved replacing the phenylaminopyrimidine core of imatinib with a thiazolamide group while retaining the benzamide portion.[7] This was an attempt to overcome resistance mutations, particularly the T315I "gatekeeper" mutation, by reducing steric hindrance in the ATP-binding pocket.
Table 1: Comparative Activity of Imatinib vs. Scaffolds Replacing the Piperazine-Benzoate or Core Kinase-Binding Moiety
| Compound/Scaffold Type | Target Cell Line | IC50 (µM) | Key Structural Change | Reference |
| Imatinib (Benchmark) | K562 | ~0.8 - 1.0 | N/A (Piperazine-Benzoate) | [6] |
| K562R (Resistant) | ~1.5 - 2.0 | N/A (Piperazine-Benzoate) | [6] | |
| Indolglyoxylamide Analog (I2) | K562 | 0.8 | Replaces Piperazine-Benzoate | [6] |
| K562R (Resistant) | 0.7 | Replaces Piperazine-Benzoate | [6] | |
| Thiazolamide-Benzamide (3m) | Abl Kinase (biochemical) | 1.273 | Replaces Phenylaminopyrimidine | [7] |
| Abl T315I Mutant (biochemical) | 39.89 | Replaces Phenylaminopyrimidine | [7] |
Data synthesized from multiple sources for comparative illustration.
Expert Analysis: The data reveals that strategic scaffold hopping can yield compounds with impressive potency. The indolglyoxylamide analog I2 not only matched but slightly exceeded the performance of imatinib against both sensitive and resistant CML cell lines.[6] This demonstrates that the piperazine-benzoate unit, while highly effective, is not irreplaceable and that other moieties can fulfill its structural and physicochemical role while potentially adding synergistic bioactivity. The thiazolamide-benzamide derivatives show that even the core kinase-binding scaffold can be successfully altered, yielding compounds with potent, albeit in this case slightly lower, activity against the wild-type kinase.[7]
Bioisosteric Replacement of the Aromatic Ring
A more subtle approach involves retaining the core benzamide and piperazine structures but replacing the terminal phenyl ring with non-aromatic, three-dimensional motifs. This strategy aims to improve physicochemical properties like solubility while exploring novel structure-activity relationships. A study by Nicolaou et al. synthesized a series of imatinib analogs where the terminal phenyl group of the benzamide was replaced with motifs like cyclohexyl, cubane, and bicyclo[1.1.1]pentane .[8][9]
Table 2: Comparative Activity of Imatinib Analogs with Non-Aromatic Scaffolds
| Compound ID | Scaffold replacing Phenyl Ring | Bcr-Abl Kinase IC50 (µM) | K562 Cell Proliferation IC50 (µM) | Reference |
| Imatinib (Benchmark) | Phenyl | 0.11 | ~0.8 | [6][10][11] |
| Im-2 | (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl | > 50 | 2.0 | [9] |
| Im-7 | Cyclohexyl | 1.7 | 0.7 | [9] |
| Im-9 | Cubyl | 1.7 | 0.5 | [9] |
| Im-10 | Bicyclo[1.1.1]pentan-1-yl | > 50 | 1.9 | [9] |
Data extracted from Nicolaou et al. (2016) and other cited sources for the benchmark.
Expert Analysis: This head-to-head comparison is particularly revealing. Replacing the flat phenyl ring with rigid, three-dimensional saturated scaffolds had a profound impact. The cubane (Im-9) and cyclohexyl (Im-7) analogs exhibited the most potent cytotoxicity against the K562 cancer cell line, even surpassing imatinib in the case of the cubane analog.[9] This suggests that these scaffolds orient the molecule favorably for off-target effects that contribute to cytotoxicity, as their direct kinase inhibition was weaker than imatinib's. Conversely, the bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane scaffolds were poorly tolerated, leading to a significant loss of activity. This highlights the critical importance of the scaffold's geometry in positioning the key interaction motifs of the drug. The improved thermodynamic solubility of the cubane and bicyclo[1.1.1]pentane analogs also validates the strategy of using saturated scaffolds to enhance physicochemical properties.[8]
Experimental Methodologies: The Foundation of Comparative Data
The reliability of any head-to-head comparison rests on the integrity of the experimental protocols used to generate the data. The primary assays used to evaluate the compounds discussed in this guide are biochemical kinase inhibition assays and cell-based proliferation assays.
Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified Bcr-Abl kinase.
Objective: To determine the IC50 value of a test compound against the Bcr-Abl tyrosine kinase.
Methodology (Luminescence-Based):
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO to create a range of concentrations for the dose-response curve.
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of purified Bcr-Abl kinase enzyme and a suitable peptide substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer. The concentration is often set near the Km value for ATP to ensure competitive inhibitors are fairly evaluated.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white opaque plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the Bcr-Abl kinase enzyme solution (e.g., 2.5 µL) to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ or similar):
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent (e.g., 10 µL). Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent (e.g., 20 µL) which contains luciferase and luciferin. This reagent converts the ADP produced by the kinase reaction back into a luminescent ATP signal. Incubate for 30-60 minutes.
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effect of a compound.
Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., K562).
Methodology:
-
Cell Culture and Seeding:
-
Culture K562 cells (or other relevant cell lines) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
Diagrams are essential for clarifying complex relationships in medicinal chemistry and experimental biology.
Caption: Logical workflow for comparing kinase inhibitor scaffolds.
Caption: Experimental workflow for the cell-based MTT proliferation assay.
Conclusion and Future Outlook
The this compound scaffold, as a cornerstone of the imatinib structure, remains a highly effective and validated component in the design of kinase inhibitors. Its primary role in conferring favorable pharmacokinetic properties, particularly aqueous solubility, is undisputed. However, the field of medicinal chemistry is one of perpetual optimization.
Our head-to-head comparison, based on published data, demonstrates that this "privileged" scaffold is not inviolable. Strategic scaffold hopping, as seen with the indolglyoxylamide analogs, can produce compounds with equivalent or even superior cellular potency, potentially by introducing synergistic mechanisms of action.[6] Furthermore, bioisosteric replacement of the associated phenyl ring with non-aromatic, three-dimensional structures like cubane can enhance cytotoxicity and improve physicochemical properties like thermodynamic solubility.[8][9]
For the practicing medicinal chemist, the takeaway is clear: while the piperazine-benzoate moiety is an excellent starting point and a reliable tool, it should not be considered the final word. The data encourages a creative and rational exploration of alternatives. The choice of scaffold should be context-dependent, driven by the specific goals of the drug discovery program—whether that is enhancing potency, overcoming a specific resistance mutation, improving metabolic stability, or securing novel intellectual property. The continued evolution of scaffolds targeting the Bcr-Abl kinase provides a powerful playbook for innovation across the entire landscape of kinase inhibitor research.
References
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central. (2016-09-06). [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health. [Link]
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Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PubMed Central. [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]
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Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Purdue University. [Link]
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Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PubMed Central. [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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a–d Structure comparison of Bcr-Abl clinically approved inhibitors. ResearchGate. [Link]
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Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of Hematology & Oncology. [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Publications. [Link]
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Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. National Institutes of Health. [Link]
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The coupleable analogues of the BCR-ABL inhibitors retain c-ABL kinase inhibitory potential for the application in chemical proteomics. ResearchGate. [Link]
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. ResearchGate. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]
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Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed. [Link]
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The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes. PubMed. [Link]
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Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. National Institutes of Health. [Link]
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BCR-ABL Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
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a-g Structure comparison of Bcr-Abl preclinically validated inhibitors. ResearchGate. [Link]
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Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ResearchGate. [Link]
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Imatinib analogs as potential agents for PET imaging of Bcr-Abl and c-KIT expression at a kinase level. ResearchGate. [Link]
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Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. ACS Publications. [Link]
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Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. Hilaris Publisher. [Link]
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The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes. Semantic Scholar. [Link]
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. [Link]
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]
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Kinase Activity: Probing conformational dynamics to understand kinase inhibition. eLife. [Link]
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In vitro and in silico analysis of imatinib analogues as anti-Trypanosoma cruzi drug candidates. PubMed Central. [Link]
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In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib. Journal of Nuclear Medicine. [Link]
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Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PubMed. [Link]
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Explaining why Gleevec is a specific and potent inhibitor of Abl kinase. PubMed Central. [Link]
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In Vitro ADME Properties of Some Analogues a. ResearchGate. [Link]
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Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues. TÜBİTAK Academic Journals. [Link]
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IMPROVING LIGAND PHARMACOKINETICS VIA BIOISOSTERIC SUBSTITUTION OF AMI. Rowan Digital Works. [Link]
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- 1. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Technical Guide to the Reproducibility of Methyl 3-(4-methylpiperazin-1-yl)benzoate: Synthesis, Characterization, and Biological Evaluation
This guide provides a comprehensive, in-depth analysis of the synthesis and biological evaluation of Methyl 3-(4-methylpiperazin-1-yl)benzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a detailed examination of the experimental rationale, self-validating protocols, and a comparative analysis against relevant alternatives. Our objective is to equip fellow scientists with the knowledge and detailed methodologies necessary to ensure the reproducibility of both the chemical synthesis and the subsequent biological testing of this compound.
Introduction
This compound is a small molecule of interest in medicinal chemistry, belonging to a class of compounds that frequently exhibit activity as kinase inhibitors. The piperazine moiety is a common pharmacophore in many approved drugs, valued for its ability to engage in critical interactions within protein binding sites and to impart favorable pharmacokinetic properties. This guide will first delineate a robust and reproducible synthetic route to this compound, followed by a proposed workflow for its biological characterization, based on the known activities of structurally similar molecules.
Part 1: Reproducible Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step process: first, a nucleophilic aromatic substitution to create the precursor 3-(4-methylpiperazin-1-yl)benzoic acid, followed by a Fischer-Speier esterification to yield the final product. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid
The initial and key step is the formation of the C-N bond between the aromatic ring and the piperazine moiety. This is typically achieved via a nucleophilic aromatic substitution (SNA r) reaction. For this synthesis, we will utilize 3-fluorobenzoic acid and 1-methylpiperazine. The electron-withdrawing carboxylic acid group activates the aromatic ring for nucleophilic attack, and fluoride is an excellent leaving group in this context.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq). The excess of the amine and base is crucial to drive the reaction to completion and to neutralize the hydrofluoric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., 1M HCl) to a pH of approximately 6-7. This will precipitate the product. The solid is then collected by vacuum filtration, washed with water, and dried under vacuum to yield 3-(4-methylpiperazin-1-yl)benzoic acid.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to enable the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy of the SNA r reaction.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the carboxylic acid and to scavenge the HF formed during the reaction, but it is not nucleophilic enough to compete with the piperazine.
-
Stoichiometry: A molar excess of 1-methylpiperazine is used to ensure complete consumption of the limiting reagent, 3-fluorobenzoic acid, and to favor the desired product formation.
Step 2: Esterification to this compound
With the carboxylic acid in hand, the final step is a straightforward Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and reliable method for ester synthesis.
Experimental Protocol:
-
Reaction Setup: Suspend 3-(4-methylpiperazin-1-yl)benzoic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reagent). To this suspension, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C for methanol) for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Self-Validating System for Synthesis:
The purity and identity of the synthesized compound should be rigorously confirmed by a battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the protons of the 4-methylpiperazine moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which provides strong evidence for its elemental composition.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological testing.
Caption: Workflow for the synthesis of this compound.
Part 2: Biological Evaluation as a Putative Kinase Inhibitor
Based on the prevalence of the methylpiperazinyl-aryl scaffold in known kinase inhibitors, we propose that a logical starting point for the biological evaluation of this compound is to screen it against a panel of protein kinases. For the purpose of this guide, we will focus on a hypothetical evaluation against a representative tyrosine kinase, such as c-Src.
In Vitro Kinase Inhibition Assay
The initial assessment of a compound's activity against a purified kinase is a critical first step. A variety of assay formats are available, with fluorescence-based assays being a common choice due to their high-throughput capabilities and sensitivity.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human c-Src), the substrate (a suitable peptide substrate for c-Src), and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture in a 384-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%).
-
Caption: Workflow for the biological evaluation of a putative kinase inhibitor.
Part 3: Comparative Analysis
To provide context for the biological activity of this compound, it is essential to compare its performance with that of a known, clinically relevant kinase inhibitor with a similar structural motif. Imatinib (Gleevec®), a well-known inhibitor of the Bcr-Abl tyrosine kinase, also contains a methylpiperazine moiety and serves as an excellent benchmark.
Table 1: Comparison of Synthetic and Biological Parameters
| Parameter | This compound (Hypothetical) | Imatinib (Literature Data) |
| Synthesis | ||
| Key Reaction | Nucleophilic Aromatic Substitution, Esterification | Amide Coupling, Nucleophilic Aromatic Substitution |
| Number of Steps | 2 | Multi-step |
| Overall Yield | Good to Excellent (estimated) | Moderate |
| Biological Activity | ||
| Primary Target(s) | c-Src (proposed) | Bcr-Abl, c-Kit, PDGFR |
| IC₅₀ vs. Primary Target | To be determined | 25-100 nM (Bcr-Abl) |
| Cellular Potency (GI₅₀) | To be determined | Varies with cell line |
This comparative table highlights the differences in synthetic complexity and the known biological activity of a clinically approved drug versus a novel test compound. The data for this compound would be populated as it is generated through the experimental workflows described above.
Conclusion
This guide has provided a detailed, reproducible framework for the synthesis and biological evaluation of this compound. By elucidating the rationale behind the experimental choices and providing step-by-step protocols, we aim to facilitate the consistent and reliable generation of this compound and its biological data. The proposed biological testing strategy, while hypothetical for this specific molecule, is grounded in the established activities of structurally related compounds and represents a logical and scientifically rigorous approach to its initial characterization. The principles and methodologies outlined herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Fischer-Speier Esterification: Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252–3258. [Link]
- Nucleophilic Aromatic Substitution: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH Publishers: New York, 1991.
-
ADP-Glo™ Kinase Assay: Zegzouti, H., et al. A generalizable, sensitive, and quantitative luminescent kinase assay for high-throughput screening. J. Biomol. Screen.2009 , 14(10), 1267-1275. [Link]
-
Imatinib and its Mechanism of Action: Druker, B. J. Translation of the Philadelphia chromosome into therapy for CML. Blood2008 , 112(13), 4808-4817. [Link]
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties—such as its basic nature, structural rigidity, and capacity for hydrogen bonding—make it a versatile building block for modulating target affinity and improving pharmacokinetic profiles.[1][3] Methyl 3-(4-methylpiperazin-1-yl)benzoate serves as an excellent exemplar of this chemical class, presenting a simple yet compelling framework for modification and exploration.
This guide provides a comprehensive, in-depth framework for conducting a comparative molecular docking study of this parent ligand and its rationally designed analogs. The objective of such a study is not merely to generate binding scores but to develop a nuanced understanding of structure-activity relationships (SAR) in silico. By systematically comparing the binding modes and affinities of a series of related compounds against one or more protein targets, researchers can generate powerful hypotheses to guide synthetic efforts, prioritize compounds for screening, and accelerate the drug discovery pipeline.[4][5][6] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
Part 1: Strategic Framework for the Docking Campaign
A successful docking study begins long before any software is launched. The foundational work lies in the careful selection of ligands and the rational identification of biological targets.
The Ligand Set: Defining the Chemical Space
The core of a comparative study is the ligand set. For our parent compound, this compound, "related ligands" can be designed by considering key modification points to probe different aspects of molecular recognition.
Causality in Ligand Design:
-
Benzoate Ring Substitutions: Introducing electron-withdrawing or -donating groups can modulate the electronic properties and explore interactions with different sub-pockets of the binding site.
-
Ester Group Modification: Altering the methyl ester to a carboxylic acid, amide, or a larger alkyl ester can test for tolerance of bulk and probe for new hydrogen bond donors/acceptors.
-
Piperazine N-Methyl Group: Replacing the methyl group with larger alkyl groups or functionalized chains can explore a potential exit vector or probe deeper into a hydrophobic pocket.
The diagram below illustrates this logical relationship for analog selection.
Caption: Logical framework for selecting related ligands.
Target Identification: From Scaffold to Hypothesis
With no predetermined biological target for our parent compound, we must employ a rational strategy for target selection. Piperazine derivatives are widely known to exhibit activity at G-protein coupled receptors (GPCRs) and enzymes within the central nervous system.[7] A literature search reveals that similar scaffolds frequently interact with dopaminergic and serotonergic receptors. Therefore, for this guide, we will select two well-characterized, high-resolution protein structures as our primary targets.
Proposed Targets for this Study:
-
Dopamine D3 Receptor (DRD3): A key GPCR involved in cognition and behavior. We will use the PDB ID: 3PBL .
-
Mitogen-Activated Protein Kinase (MAPK) p38α: A kinase involved in cellular stress responses, a common off-target for many CNS drugs. We will use the PDB ID: 3HEC .
This dual-target approach allows us to probe for both desired activity (at a GPCR) and potential selectivity or off-target effects (at a kinase).
Part 2: A Validated Protocol for Comparative Docking
This section provides a detailed, step-by-step methodology. The trustworthiness of any docking study hinges on its validation.[8] Therefore, our protocol includes a mandatory validation step to ensure the chosen parameters can reliably reproduce known binding poses.
Overall Experimental Workflow
The entire computational experiment can be visualized as a multi-stage pipeline, from initial data preparation to final comparative analysis.
Caption: High-level workflow for the comparative docking study.
Detailed Step-by-Step Methodology
For this protocol, we will use AutoDock Vina , a widely adopted and validated open-source docking program, complemented by visualization in PyMOL .[4][9]
Step 1: Protein Structure Preparation
-
Download: Obtain the crystal structures of the targets from the RCSB PDB database (e.g., 3PBL, 3HEC).
-
Clean Structure: Load the PDB file into a molecular viewer (e.g., PyMOL, Chimera). Remove all water molecules, co-solvents, and any heteroatoms not essential for binding. For validation, save the co-crystallized ligand in a separate file.
-
Prepare for Docking: Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges. Save the final prepared protein structure in the required .pdbqt format. This format includes atomic charges and atom type definitions necessary for the docking calculation.
Step 2: Ligand Preparation
-
Create 3D Structures: Sketch the parent ligand and all selected analogs in a 2D chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Convert and Minimize: Convert the 2D structures to 3D .mol2 or .sdf files. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation. This step is critical as the initial ligand geometry can influence the docking outcome.
-
Prepare for Docking: Use AutoDock Tools to define the rotatable bonds and assign charges. Save each prepared ligand in the .pdbqt format.
Step 3: Protocol Validation via Re-docking (Self-Validating System)
-
Rationale: Before screening our designed ligands, we must prove that our docking parameters (grid box size, location, exhaustiveness) can accurately reproduce the experimentally determined binding mode of the original ligand.[10][11] This is the single most important step for ensuring the trustworthiness of the study.
-
Extract Native Ligand: From the original, cleaned PDB file (Step 1.2), save the co-crystallized ligand. Prepare this ligand as a .pdbqt file.
-
Define Grid Box: Center the docking grid box on the geometric center of the extracted native ligand. Ensure the box dimensions are large enough to encompass the entire binding site plus a 5-10 Å buffer in each direction to allow for translational and rotational sampling.
-
Execute Re-docking: Dock the prepared native ligand back into its own receptor using the defined grid.
-
Analyze RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally defined by an RMSD value ≤ 2.0 Å. [12] If the RMSD is higher, the grid parameters or docking settings must be adjusted and re-validated.
Step 4: Comparative Docking Execution
-
Apply Validated Parameters: Using the exact same protein structure and grid parameters from the successful validation, proceed with docking the entire set of designed ligands.
-
Run Simulation: Execute the docking run for each ligand against each protein target. It is advisable to increase the exhaustiveness parameter in AutoDock Vina to ensure a more thorough search of the conformational space.
-
Output: The software will generate an output file for each ligand containing multiple binding poses and their corresponding binding affinity scores (in kcal/mol).
Part 3: Data Interpretation and Comparative Analysis
The final stage involves synthesizing the raw output into actionable scientific insights. A docking score alone is insufficient; it must be contextualized with a visual analysis of the binding interactions.
Quantitative Data Summary
Summarize the primary docking results in a clear, comparative table. This allows for at-a-glance identification of promising candidates and trends.
| Ligand ID | Structure | Target | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| L01 | Parent Compound | DRD3 | -8.5 | Asp110, Ser192, Phe346 | 2 |
| L01 | Parent Compound | p38α | -6.2 | Met109, Lys53 | 1 |
| L02 | 4-OH Analog | DRD3 | -9.1 | Asp110, Ser192, His349 | 3 |
| L02 | 4-OH Analog | p38α | -6.3 | Met109, Lys53 | 1 |
| L03 | N-Ethyl Analog | DRD3 | -8.7 | Asp110, Ser192, Phe346 | 2 |
| L03 | N-Ethyl Analog | p38α | -7.0 | Met109, Leu108 | 1 |
| ... | ... | ... | ... | ... | ... |
| (Note: Data shown is hypothetical and for illustrative purposes only.) |
Qualitative Analysis: The Primacy of Visual Inspection
The binding score indicates how strongly a ligand might bind, while the pose reveals how it binds. The latter is often more important for generating meaningful SAR.
-
Expertise in Interpretation: A lower (more negative) binding energy generally suggests a more favorable interaction.[13] However, this must be treated as a predictive estimate. When comparing a series of related analogs, the relative differences in scores are more informative than the absolute values.
-
Interaction Analysis: For each top-scoring pose, perform a thorough visual inspection in PyMOL. Identify and document:
-
Hydrogen Bonds: Are the key H-bond donors and acceptors on the ligand engaging with complementary residues in the protein?
-
Hydrophobic Interactions: Is the ligand making favorable contacts within hydrophobic pockets?
-
Ionic Interactions: The protonated nitrogen of the piperazine ring is a prime candidate to form a salt bridge with an acidic residue like Aspartate or Glutamate.
-
Pi-Stacking: Is the benzoate ring interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?
-
Drawing Conclusions: By combining the quantitative data from the table with the qualitative visual analysis, we can formulate hypotheses. For instance, using our hypothetical data: "The addition of a hydroxyl group at the 4-position (Ligand L02) resulted in a -0.6 kcal/mol improvement in binding affinity for DRD3. Visual inspection reveals this is due to a new hydrogen bond formed with the side chain of His349, an interaction not observed with the parent compound. This suggests that this region of the binding pocket is favorable for polar interactions and should be explored further."
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A Researcher's Guide to Deconvoluting the Off-Target Landscape of Phenylpiperazine-Containing Kinase Inhibitors: A Comparative Analysis
In the landscape of modern drug discovery, the phenylpiperazine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its unique physicochemical properties often contribute to favorable pharmacokinetics and target engagement. However, this structural motif is also associated with a degree of promiscuity, leading to interactions with unintended biological targets. These "off-target" effects can be a double-edged sword, sometimes offering therapeutic benefits through polypharmacology, but more often leading to unforeseen toxicities and clinical attrition.[1]
This guide provides a comprehensive framework for assessing the off-target effects of novel small molecules incorporating the phenylpiperazine moiety. Rather than focusing on a single, uncharacterized compound, we will use the well-documented kinase inhibitor Imatinib (Gleevec®) as our primary case study. Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), contains a key N-methylpiperazine group and offers a rich dataset of both intended and unintended biological activities.[2][3][4] By understanding the known off-target profile of Imatinib and comparing it with alternative therapies, we can establish a robust, universally applicable workflow for the preclinical safety assessment of new chemical entities.
Imatinib: A Paradigm of On-Target Efficacy and Off-Target Complexity
Imatinib was rationally designed to inhibit the constitutively active BCR-Abl tyrosine kinase, the primary driver of CML.[5] Its clinical success is a testament to the power of targeted therapy. However, extensive research has revealed that Imatinib's biological activity extends beyond BCR-Abl.
Known On-Target Activity:
-
BCR-Abl: Inhibition of this fusion protein is the primary mechanism of action in CML.
Significant Off-Target Activities:
-
c-Kit: Potent inhibition of the c-Kit receptor tyrosine kinase is responsible for Imatinib's efficacy in gastrointestinal stromal tumors (GIST).[3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib also inhibits PDGFR, which can contribute to both therapeutic and adverse effects.[3]
-
NAD(P)H:quinone oxidoreductase 2 (NQO2): An unexpected off-target, the inhibition of NQO2 by Imatinib is an example of how chemical proteomics can uncover novel interactions.[6]
-
Immunomodulatory Effects: Imatinib can influence the function of various immune cells, an effect that may contribute to its overall therapeutic efficacy.[4][7]
-
Cardiotoxicity: In some cases, off-target effects of Imatinib have been linked to cardiotoxicity.[3]
The multifaceted activity of Imatinib underscores the critical need for comprehensive off-target profiling in drug development.
Comparative Analysis: Imatinib vs. Second-Generation BCR-Abl Inhibitors
To contextualize the off-target profile of Imatinib, it is instructive to compare it with second-generation BCR-Abl inhibitors that possess different chemical scaffolds and, consequently, distinct selectivity profiles.
| Inhibitor | Primary Target | Key Off-Targets | Associated Adverse Effects |
| Imatinib | BCR-Abl | c-Kit, PDGFR, NQO2 | Fluid retention, muscle cramps, cardiotoxicity (rare)[3][5] |
| Dasatinib | BCR-Abl, SRC family kinases | c-Kit, PDGFR, Ephrin A receptor kinases | Pleural effusion, thrombocytopenia, bleeding events[8][9] |
| Nilotinib | BCR-Abl | c-Kit, PDGFR, DDR1, NQO2 | Pancreatitis, hyperglycemia, peripheral artery occlusive disease[5][6] |
| Gefitinib | EGFR | Other tyrosine kinases (at higher concentrations) | Rash, diarrhea, nausea[10][11][12] |
This comparative data highlights that while all these drugs effectively inhibit their primary target, their distinct off-target profiles lead to different clinical safety considerations. For a novel phenylpiperazine-containing compound, understanding its unique off-target "fingerprint" is paramount.
A Multi-Tiered Strategy for Off-Target Effect Assessment
A robust assessment of off-target effects should be a systematic, multi-tiered process that begins with broad, early-stage screening and progresses to more focused, in-depth investigations.
Tier 1: In Silico and Broad In Vitro Screening
The initial phase aims to cast a wide net to identify potential off-target interactions.
1. Computational Prediction:
-
Rationale: In silico methods leverage large databases of known ligand-target interactions to predict potential off-targets for a novel compound based on its chemical structure.[13] This is a cost-effective first step to prioritize experimental screening.
-
Methodology:
-
Obtain the 2D structure of the test compound.
-
Utilize computational platforms (e.g., SEA, SwissTargetPrediction, or commercial services) that employ algorithms based on chemical similarity, pharmacophore modeling, or machine learning.
-
Analyze the prediction output, which typically includes a ranked list of potential targets and a confidence score.
-
Use these predictions to inform the design of subsequent wet-lab screening panels.
-
2. Large-Scale Kinome Profiling:
-
Rationale: Given that the phenylpiperazine scaffold is common in kinase inhibitors, a broad kinome scan is essential.[14][15] This provides a quantitative measure of the compound's interaction with a large panel of kinases.
-
Protocol: Radiometric Kinase Assay (Example)
-
Plate Preparation: Prepare assay plates containing a buffer solution with ATP (radiolabeled with ³³P) and a specific kinase substrate.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Addition: Add the recombinant kinase to each well to initiate the phosphorylation reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Washing: Stop the reaction and wash the plates to remove unincorporated radiolabeled ATP.
-
Detection: Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.
-
3. Broad Receptor Panel Screening (e.g., CEREP Panel):
-
Rationale: To identify interactions with other major target families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[16]
-
Methodology: This is typically outsourced to specialized contract research organizations (CROs) that maintain large panels of radioligand binding assays. The compound is tested at a single high concentration against this panel to flag potential interactions.
Tier 2: In Vitro Target Validation and Cellular Engagement
Hits identified in Tier 1 are further investigated to confirm their relevance in a cellular context.
1. IC50 Determination:
-
Rationale: To quantify the potency of the compound against the confirmed off-target hits.
-
Protocol:
-
Perform the same in vitro assay as in Tier 1 (e.g., radiometric kinase assay).
-
Test the compound over a range of concentrations (e.g., 8-10 point dose-response curve).
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the target's activity is inhibited).
-
2. Cellular Thermal Shift Assay (CETSA):
-
Rationale: To confirm that the compound engages the off-target protein within intact cells. This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
3. Cell-Based Phenotypic Assays:
-
Rationale: To determine if the engagement of the off-target has a functional consequence in a cellular context.
-
Methodology: The choice of assay depends on the function of the off-target. For example, if an off-target is a kinase involved in a specific signaling pathway, a Western blot for a downstream phosphorylated substrate could be used. If the off-target is involved in cell proliferation, a cell viability assay (e.g., MTS or CellTiter-Glo) would be appropriate.
Tier 3: In Vivo Confirmation and Safety Pharmacology
The final tier aims to assess the physiological consequences of the off-target effects in a whole organism.
1. Animal Models of Efficacy and Toxicity:
-
Rationale: To evaluate the compound's therapeutic index and to observe any overt toxicity that may be linked to off-target effects.
-
Methodology:
-
Select an appropriate animal model (e.g., a xenograft model for an oncology compound).
-
Administer the compound at a range of doses.
-
Monitor for both efficacy (e.g., tumor growth inhibition) and signs of toxicity (e.g., weight loss, changes in behavior).
-
2. Safety Pharmacology Core Battery:
-
Rationale: To comply with regulatory guidelines and to systematically evaluate the effects of the compound on vital organ systems.
-
Methodology: This typically involves a set of standardized in vivo studies to assess the compound's effects on the:
-
Central Nervous System: (e.g., Irwin test)
-
Cardiovascular System: (e.g., telemetry in conscious, freely moving animals)
-
Respiratory System: (e.g., whole-body plethysmography)
-
Conclusion
The assessment of off-target effects is a critical and integral part of modern drug discovery. For compounds containing promiscuous scaffolds like phenylpiperazine, a proactive and systematic approach is not just recommended, but essential. By leveraging a combination of in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive safety profile of their lead candidates. The case of Imatinib serves as a powerful reminder that a deep understanding of a compound's full biological activity spectrum is key to both maximizing therapeutic potential and ensuring patient safety. This guide provides a robust framework to navigate the complex but navigable challenge of off-target assessment.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-methylpiperazin-1-yl)benzoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 3-(4-methylpiperazin-1-yl)benzoate (CAS No. 474334-89-9), ensuring the safety of personnel and the preservation of our environment.
Part 1: Hazard Profile & Risk Assessment
Before any handling or disposal, understanding the potential hazards is paramount. Based on analogs, this compound should be treated as a hazardous substance. The piperazine moiety is associated with skin irritation and potential allergic reactions, while benzoate esters can be harmful if swallowed.[3][4]
The primary rationale for treating this compound as hazardous waste stems from its chemical structure: a substituted aromatic ester containing a tertiary amine functional group. Such structures often exhibit biological activity and potential environmental toxicity that preclude disposal via standard waste streams. All waste materials, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous.[5]
Table 1: Inferred Hazard Profile and Safety Recommendations
| Parameter | Inferred Hazard & Causality | Recommended Handling & PPE Protocol |
| Chemical Name | This compound | Use in a well-ventilated area, preferably a chemical fume hood.[6] |
| CAS Number | 474334-89-9 | Eye Protection: Chemical safety goggles or a face shield are mandatory to protect from potential splashes.[6] |
| Primary Hazards | Irritant (Xi): Likely to cause skin and eye irritation based on piperazine derivatives.[7] Harmful if Swallowed: Benzoate esters can exhibit oral toxicity. | Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent dermal absorption. |
| Environmental Hazard | Potential to harm aquatic life. Aromatic and amine-containing compounds can be persistent and toxic to ecosystems. | Lab Coat: A dedicated lab coat must be worn to prevent contamination of personal clothing. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container, away from strong oxidizing agents.[6] | Respiratory: Use a certified respirator if there is a risk of generating aerosols or if handling outside a fume hood.[6] |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to prevent chemical reactions, environmental contamination, and exposure to personnel. This protocol follows the "cradle-to-grave" principle of hazardous waste management.[2]
Step 1: Waste Characterization
All generators of waste are legally required to determine if their waste is hazardous. Based on the inferred hazard profile, any material (solid or liquid) containing this compound must be managed as hazardous waste.
Step 2: Waste Segregation & Collection
Proper segregation is critical to prevent dangerous reactions.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene) with a secure, screw-on cap.[5] The container must be in good condition.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE." The label must also include:
-
The full chemical name: "Waste this compound" (do not use abbreviations).[5]
-
An accurate inventory of the contents (e.g., "neat compound," "in methanol solution," "contaminated wipes").
-
The primary hazard(s): "Irritant," "Harmful if Swallowed."
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Collection:
-
Solid Waste: Carefully transfer any solid waste, including residual compound, contaminated weighing paper, gloves, and wipes, into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid hazardous waste container. Crucially, do not mix this waste stream with incompatible materials, such as strong acids or oxidizers.
-
Sharps: Any contaminated needles or sharp implements must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[5]
-
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, provide secondary containment, and be located away from general lab traffic and drains.[6]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[8] Ensure the exterior of the container remains clean and free of contamination.
Step 4: Professional Disposal
-
Arrange for Pickup: Do not dispose of this chemical down the drain or in the regular trash.[4] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[5]
-
Documentation: Ensure all required paperwork, often a hazardous waste pickup request form, is completed accurately. The "generator" of the waste is legally responsible for it from creation to final disposal.[8]
-
Final Treatment: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[5]
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large spills of liquid.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Indiana Department of Environmental Management. (n.d.). IDEM: Managing Waste: Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-methylpiperazin-1-yl)benzoate
As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. When handling novel or sparsely documented compounds like Methyl 3-(4-methylpiperazin-1-yl)benzoate, a robust and cautious approach to personal protection is not just a regulatory requirement; it is the foundation of sound science. The toxicological properties of this specific molecule have not been fully investigated[1]. Therefore, our safety protocol must be derived from a careful analysis of its constituent chemical moieties: the benzoate ester and the piperazine ring.
This guide provides a comprehensive operational plan for the safe handling of this compound, grounded in an understanding of the potential hazards associated with its structural relatives.
Hazard Analysis: A Synthesis of Known Risks
The chemical structure of this compound combines two key functional groups. The benzoate portion, based on data from compounds like Methyl Benzoate, suggests risks such as being harmful if swallowed[2][3]. The piperazine moiety, however, is associated with a more significant and varied hazard profile. Piperazine and its derivatives are known to be biologically active, with some exhibiting psychoactive effects, potential neurotoxicity, and hepatotoxicity[4][5][6]. Studies on related compounds have demonstrated risks of serious skin and eye irritation, as well as respiratory irritation[7].
Given this, we must operate under the precautionary principle, assuming that this compound may exhibit a combination of these hazards.
| Potential Hazard | Associated Moiety/Related Compound | Key Findings & Rationale | Source(s) |
| Harmful if Swallowed | Methyl Benzoate, Substituted Piperazines | Classified as Acute toxicity, Oral (Category 4). Ingestion may be harmful or fatal. | [2][3][7] |
| Serious Eye Irritation | Substituted Piperazine/Benzoate Compounds | Direct contact can cause serious irritation. Standard for many organic chemicals. | [1][7] |
| Skin Irritation | Substituted Piperazine/Benzoate Compounds | May cause skin irritation upon contact. Contaminated clothing must be removed and washed. | [1][7] |
| Respiratory Irritation | Substituted Piperazine Compounds | Inhalation of dust or aerosols may irritate the respiratory tract. | [7] |
| Systemic Toxicity (Neurotoxicity, Hepatotoxicity) | Piperazine Derivatives | Piperazine derivatives are associated with a range of systemic effects, including neurotoxicity and liver toxicity. The full profile of this compound is unknown. | [5][6] |
| Reproductive Toxicity | Piperazine | Piperazine is classified as suspected of damaging fertility or the unborn child. This potential must be considered for its derivatives. | [6] |
Core Directive: The Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is mandatory. All handling of this compound, especially when in solid (powder) form or when preparing solutions, must be conducted within a certified chemical fume hood to ensure adequate ventilation[1][8].
| Protection Type | Required Equipment | Specification / Standard | Causality and Field-Proven Insights |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must conform to OSHA 29 CFR 1910.133 or EN166. A face shield is required over goggles when handling splash-prone quantities (>50 mL). | Goggles provide a seal against dust and splashes. The face shield offers a secondary barrier, crucial for protecting the entire face during bulk transfers or solution preparation. |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving recommended) | Nitrile or Neoprene gloves. Inspect for integrity before each use. | The benzoate and piperazine structures can penetrate standard latex gloves. Double-gloving provides redundancy in case of a tear or pinhole, which is critical given the potential for skin irritation and unknown systemic toxicity. Always use proper removal techniques to avoid contaminating skin[8]. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Long-sleeved, properly fitted. | This protects against incidental contact and minor splashes. An FR coat is prudent as related benzoate compounds can be combustible[3][9]. For larger scale operations, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if engineering controls (fume hood) fail or when handling powders outside of a containment system. A particulate filter (e.g., N95 or P100) is a minimum. | Fine powders can easily become airborne. The piperazine moiety's potential for systemic toxicity upon inhalation necessitates respiratory protection if adequate local exhaust ventilation cannot be guaranteed[1]. |
Operational Plan: Donning, Doffing, and Disposal
Procedural discipline is as critical as the equipment itself. The sequence of donning and doffing PPE is designed to minimize the risk of exposure and cross-contamination.
PPE Workflow: Donning and Doffing Sequence
The following workflow illustrates the validated procedure for entering and exiting the handling area. Adherence to this sequence is mandatory.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
